Product packaging for Demethoxyencecalin(Cat. No.:CAS No. 19013-07-1)

Demethoxyencecalin

Cat. No.: B101448
CAS No.: 19013-07-1
M. Wt: 202.25 g/mol
InChI Key: ZAJTXVHECZCXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Acetyl-2,2-dimethyl-2H-1-benzopyran is a 1-benzopyran.
1-(2,2-Dimethylchromen-6-yl)ethanone has been reported in Helianthus hirsutus, Helianthella quinquenervis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O2 B101448 Demethoxyencecalin CAS No. 19013-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-dimethylchromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJTXVHECZCXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C=C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172486
Record name Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19013-07-1
Record name Demethoxyencecalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19013-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(2,2-dimethyl-2H-1-benzopyran-6-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2,2-Dimethylchromen-6-yl)ethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2K3C7TNN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-Acetyl-2,2-dimethyl-2H-1-benzopyran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030816
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Demethoxyencecalin Biosynthetic Pathway in Ageratina pichinchensis: A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ageratina pichinchensis, a plant species rich in bioactive secondary metabolites, is a source of significant interest for pharmaceutical research and development. Among its diverse chemical constituents, demethoxyencecalin, a benzofuran derivative, stands out for its potential biological activities. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in Ageratina pichinchensis. Drawing upon evidence from related species within the Asteraceae family and established principles of secondary metabolite biosynthesis, this document outlines a hypothetical pathway, details general experimental protocols for its elucidation, and presents available quantitative data on related compounds found in the plant. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of Ageratina pichinchensis and the broader field of natural product biosynthesis.

Introduction

Ageratina pichinchensis (Kunth) R.M.King & H.Rob., a member of the Asteraceae family, has a long history of use in traditional medicine, particularly in Mexico, for treating a variety of ailments.[1][2][3] Phytochemical analyses have revealed a wealth of secondary metabolites, including chromenes, benzofurans, flavonoids, and terpenoids.[1][3][4] Within the benzofuran class of compounds, encecalin and its derivatives, such as this compound, are of particular interest due to their demonstrated biological activities.[1] Understanding the biosynthetic pathway of these compounds is crucial for their potential biotechnological production and for the development of novel therapeutic agents.

While the complete biosynthetic pathway of this compound in Ageratina pichinchensis has not been empirically elucidated, studies on closely related species and the general principles of benzofuran biosynthesis in plants provide a solid foundation for a hypothetical pathway. This document synthesizes the available information to present a plausible route to this compound, outlines experimental strategies for its validation, and provides relevant quantitative data.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process that integrates precursors from two primary metabolic pathways: the shikimic acid pathway and the methylerythritol phosphate (MEP) pathway (also known as the deoxyxylulose 5-phosphate or DXP pathway).

Formation of the Aromatic Precursor via the Shikimic Acid Pathway

The aromatic core of this compound is likely derived from the shikimic acid pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms.[3] The key steps leading to the aromatic precursor of this compound are outlined below:

  • Chorismate Synthesis: The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate to ultimately yield chorismate.

  • Formation of L-Phenylalanine: Chorismate is converted to L-phenylalanine through a series of enzymatic reactions.

  • Conversion to p-Coumaroyl-CoA: L-Phenylalanine is then channeled into the phenylpropanoid pathway, starting with its deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation and CoA ligation yield p-coumaroyl-CoA.

  • Formation of 4-Hydroxyacetophenone: Through a series of reactions that likely involve chain shortening of the p-coumaroyl-CoA side chain, 4-hydroxyacetophenone is formed. This compound serves as the foundational aromatic structure for this compound.

Formation of the Isoprenoid Precursor via the MEP Pathway

The furan ring and its associated side chain in this compound are derived from an isoprenoid unit, which is synthesized through the MEP pathway.

  • Synthesis of IPP and DMAPP: The MEP pathway utilizes pyruvate and glyceraldehyde 3-phosphate to produce the five-carbon building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

  • Formation of Dimethylallyl Pyrophosphate (DMAPP): DMAPP is the direct precursor for the prenylation step in the biosynthesis of this compound.

Assembly and Modification Steps

The final stages of this compound biosynthesis involve the condensation of the aromatic and isoprenoid precursors, followed by cyclization and further modifications.

  • Prenylation of 4-Hydroxyacetophenone: A prenyltransferase enzyme catalyzes the attachment of the dimethylallyl group from DMAPP to the aromatic ring of 4-hydroxyacetophenone. This reaction is a critical step in the formation of many bioactive natural products.

  • Cyclization to Form the Dihydrobenzofuran Ring: The prenylated intermediate undergoes an intramolecular cyclization to form the characteristic 2,3-dihydrobenzofuran ring structure.

  • Oxidation to Form the Benzofuran Ring: The dihydrobenzofuran intermediate is then oxidized to form the fully aromatic benzofuran ring system of this compound.

Based on studies in the related species Ageratina adenophora, it is plausible that this compound is a key intermediate in the biosynthesis of other chromene and benzofuran derivatives. Research on A. adenophora suggests that this compound can be hydroxylated to form demethylencecalin, which is then methylated to produce encecalin.

This compound Biosynthetic Pathway cluster_shikimate Shikimic Acid Pathway cluster_mep MEP Pathway cluster_assembly Assembly and Modification PEP_E4P Phosphoenolpyruvate + Erythrose 4-Phosphate Chorismate Chorismate PEP_E4P->Chorismate L_Phenylalanine L-Phenylalanine Chorismate->L_Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA L_Phenylalanine->p_Coumaroyl_CoA 4_Hydroxyacetophenone 4-Hydroxyacetophenone p_Coumaroyl_CoA->4_Hydroxyacetophenone Prenylated_Intermediate Prenylated 4-Hydroxyacetophenone 4_Hydroxyacetophenone->Prenylated_Intermediate Prenyltransferase Pyruvate_G3P Pyruvate + Glyceraldehyde 3-Phosphate DMAPP Dimethylallyl Pyrophosphate (DMAPP) Pyruvate_G3P->DMAPP DMAPP->Prenylated_Intermediate Dihydrobenzofuran_Intermediate Dihydrobenzofuran Intermediate Prenylated_Intermediate->Dihydrobenzofuran_Intermediate Cyclization This compound This compound Dihydrobenzofuran_Intermediate->this compound Oxidation

Caption: Hypothetical biosynthetic pathway of this compound in Ageratina pichinchensis.

Quantitative Data

Direct quantitative data on the concentration of this compound and its biosynthetic intermediates in Ageratina pichinchensis are scarce in the available literature. However, studies on the therapeutic applications of A. pichinchensis extracts provide some information on the concentration of the related compound, encecalin. This data is presented here to offer a quantitative context for the secondary metabolites in this plant.

CompoundPlant PartExtraction MethodConcentration in ExtractReference
EncecalinAerial PartsNot specified0.76% and 1.52% in two different standardized extracts[5]
EncecalinNot specifiedStandardized extractNot specified, but used as a marker for standardization[6]

Note: The provided concentrations are for encecalin in standardized extracts used in clinical studies and may not reflect the natural concentration of this compound or other intermediates in the plant tissue.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway in Ageratina pichinchensis will require a multi-faceted approach combining biochemical and molecular biology techniques. The following are detailed methodologies for key experiments that would be essential for this research.

Tracer Studies to Identify Precursors

Objective: To confirm the origin of the carbon skeleton of this compound from the shikimic acid and MEP pathways.

Methodology:

  • Plant Material: Young, actively growing Ageratina pichinchensis plants or cell suspension cultures.

  • Labeled Precursors: Isotopically labeled precursors, such as [U-¹³C₆]L-phenylalanine and [1-¹³C]1-deoxy-D-xylulose, will be used.

  • Administration of Labeled Precursors: The labeled compounds will be fed to the plants or cell cultures. For whole plants, this can be done through root feeding or injection into the stem. For cell cultures, the precursors are added directly to the growth medium.

  • Incubation: The plants or cells are incubated for a defined period to allow for the incorporation of the labeled precursors into this compound.

  • Extraction and Purification: this compound and other relevant metabolites will be extracted from the plant material using appropriate solvents (e.g., hexane, ethyl acetate) and purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

  • Structural Analysis: The purified this compound will be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and extent of isotopic labeling. This will confirm the biosynthetic origin of different parts of the molecule.

Identification and Characterization of Biosynthetic Enzymes

Objective: To identify and functionally characterize the enzymes involved in the key steps of the pathway, such as the prenyltransferase, cyclase, and oxidase.

Methodology:

  • Crude Enzyme Extract Preparation: Plant tissues (e.g., young leaves, roots) are homogenized in a suitable buffer to extract proteins while maintaining enzymatic activity.

  • Enzyme Assays:

    • Prenyltransferase Assay: The crude protein extract is incubated with 4-hydroxyacetophenone and DMAPP. The reaction mixture is then analyzed by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) for the formation of the prenylated product.

    • Cyclase and Oxidase Assays: The prenylated intermediate (once identified and synthesized or isolated) is used as a substrate for the crude enzyme extract. The formation of the dihydrobenzofuran and ultimately this compound is monitored by HPLC or GC-MS.

  • Protein Purification: If enzymatic activity is detected, the responsible enzyme can be purified from the crude extract using a combination of protein purification techniques, including ammonium sulfate precipitation, size-exclusion chromatography, and affinity chromatography.

  • Enzyme Kinetics: The purified enzyme will be used to determine kinetic parameters such as Kₘ and Vₘₐₓ for its substrates.

Identification of Genes Encoding Biosynthetic Enzymes

Objective: To identify the genes that code for the enzymes of the this compound biosynthetic pathway.

Methodology:

  • Transcriptome Analysis: RNA will be extracted from different tissues of A. pichinchensis that are actively producing this compound. The RNA will be sequenced (RNA-seq) to generate a transcriptome profile.

  • Candidate Gene Identification: The transcriptome data will be searched for sequences that show homology to known prenyltransferases, cyclases, and oxidoreductases from other plant species. Co-expression analysis can also be used to identify genes that are expressed in a coordinated manner with known pathway genes.

  • Gene Cloning and Heterologous Expression: Candidate genes will be cloned and expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

  • Functional Verification: The recombinant proteins will be purified and their enzymatic activity will be tested using the assays described in section 4.2.

  • Gene Silencing: To confirm the in vivo function of the identified genes, techniques like Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated gene editing can be employed in A. pichinchensis. A reduction in this compound levels upon silencing of a candidate gene would provide strong evidence for its role in the pathway.

Experimental Workflow for Pathway Elucidation Start Start: Hypothesize Pathway Tracer_Studies Tracer Studies with Labeled Precursors Start->Tracer_Studies Enzyme_Assays Enzyme Assays with Crude Extracts Start->Enzyme_Assays Transcriptome_Analysis Transcriptome Analysis (RNA-seq) Start->Transcriptome_Analysis Identify_Intermediates Identify Biosynthetic Intermediates Tracer_Studies->Identify_Intermediates Identify_Enzymatic_Activity Detect Enzymatic Activity Enzyme_Assays->Identify_Enzymatic_Activity Identify_Candidate_Genes Identify Candidate Biosynthetic Genes Transcriptome_Analysis->Identify_Candidate_Genes Purify_Enzymes Purify Active Enzymes Identify_Enzymatic_Activity->Purify_Enzymes Clone_Genes Clone Candidate Genes Identify_Candidate_Genes->Clone_Genes Characterize_Enzymes Characterize Enzyme Kinetics and Function Purify_Enzymes->Characterize_Enzymes Heterologous_Expression Heterologous Expression and Functional Verification Clone_Genes->Heterologous_Expression Gene_Silencing In Vivo Gene Silencing (VIGS/CRISPR) Clone_Genes->Gene_Silencing End End: Elucidated Pathway Characterize_Enzymes->End Heterologous_Expression->Characterize_Enzymes Gene_Silencing->End

Caption: A general experimental workflow for the elucidation of a plant secondary metabolite biosynthetic pathway.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in Ageratina pichinchensis provides a robust framework for future research aimed at its complete elucidation. While the presented pathway is hypothetical, it is strongly supported by evidence from related species and established biochemical principles. The experimental protocols outlined in this guide offer a clear roadmap for researchers to identify and characterize the enzymes and genes involved in this pathway.

A thorough understanding of the this compound biosynthetic pathway will have several significant implications. From a drug development perspective, it could enable the biotechnological production of this compound and its derivatives in microbial or plant-based systems, offering a sustainable and scalable alternative to extraction from wild plant populations. Furthermore, the identification of the biosynthetic enzymes could facilitate the chemoenzymatic synthesis of novel benzofuran analogs with potentially improved therapeutic properties. For researchers in plant biology, the elucidation of this pathway will contribute to our broader understanding of the evolution and diversification of secondary metabolism in the Asteraceae family. Future research should focus on the implementation of the described experimental strategies to validate the proposed pathway and to isolate and characterize the key enzymatic players. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in achieving a comprehensive understanding of the biosynthesis and regulation of this compound in Ageratina pichinchensis.

References

Demethoxyencecalin: A Technical Overview of its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalin is a naturally occurring chromene derivative, a class of organic compounds characterized by a benzopyran core structure. It has been isolated from various plant sources, notably from the sunflower (Helianthus annuus) and Ageratina adenophora.[1][2] This compound has garnered interest in the scientific community for its potential biological activities, particularly its antifungal properties.[1][2] Structurally, it is distinguished from its parent compound, encecalin, by the absence of a methoxy group at the C-7 position.[3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available information on its biological effects and the methodologies used for its study.

Physical and Chemical Properties

This compound presents as a colorless transparent liquid or a white solid.[1] It is soluble in organic solvents such as ethanol and methanol.[3] The stability of this compound under light and heat may be a consideration, as potential degradation pathways could exist.[3] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₄O₂[1][4][5]
Molecular Weight 202.25 g/mol [1][2][5]
IUPAC Name 1-(2,2-dimethyl-2H-chromen-6-yl)ethanone[4]
CAS Registry Number 19013-07-1[2][4][5]
Appearance Colorless Transparent Liquid or White Solid[1]
Density 1.1 ± 0.1 g/cm³[4]
Boiling Point 329.8 ± 42.0 °C at 760 mmHg[4]
Flash Point 147.7 ± 21.4 °C[4]
Refractive Index 1.531[4]
Water Solubility 60.26 mg/L @ 25 °C (estimated)[4]
SMILES CC(=O)c1ccc2c(c1)C=CC(C)(C)O2[1]
InChI InChI=1S/C13H14O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-8H,1-3H3[1]
InChIKey ZAJTXVHECZCXLH-UHFFFAOYSA-N[1][4]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • UV-Vis Spectroscopy : Chromenes like this compound typically exhibit UV-Vis maxima between 270–290 nm.[3]

  • Mass Spectrometry : Mass spectral fragmentation patterns are used for its identification. For glucosylated forms found in nature, a characteristic loss of the glucose moiety (162 amu) is observed.[3]

Detailed NMR and IR spectral data are available through specialized databases.

Biological Activity and Signaling Pathways

The primary biological activity reported for this compound is its antifungal action.[1][2] While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, the mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane integrity. This is often achieved by interfering with the biosynthesis of ergosterol, a vital component of the fungal cell membrane, or by direct interaction with membrane components, leading to increased permeability and cell death.[6][7]

As a member of the chromene class of compounds, this compound may share mechanisms with other chromene derivatives, which have been reported to induce apoptosis and cell cycle arrest in cancer cells through various pathways, including the extrinsic apoptotic pathway and modulation of NF-κB signaling.[8][9] However, direct evidence for this compound's involvement in these specific pathways is currently lacking.

Generalized_Antifungal_Mechanism cluster_0 This compound Action cluster_1 Fungal Cell This compound This compound CellMembrane Fungal Cell Membrane This compound->CellMembrane Direct Interaction (Hypothesized) Ergosterol_Synthesis Ergosterol Biosynthesis This compound->Ergosterol_Synthesis Inhibition (Hypothesized) Membrane_Integrity Membrane Integrity Disruption CellMembrane->Membrane_Integrity Ergosterol_Synthesis->CellMembrane Provides Ergosterol Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death Leads to

A hypothesized mechanism of antifungal action for this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, synthesis, and specific bioassays of this compound are not extensively available in the public domain. However, based on general laboratory practices for natural product chemistry and mycology, the following outlines provide a framework for such experiments.

General Protocol for Isolation from Plant Material

The isolation of this compound from sources like Helianthus annuus would typically follow a multi-step extraction and chromatographic purification process.

Isolation_Workflow start Plant Material (e.g., Helianthus annuus) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., with Methanol or Ethanol) drying->extraction filtration Filtration and Concentration extraction->filtration partitioning Liquid-Liquid Partitioning filtration->partitioning chromatography Column Chromatography (e.g., Silica Gel) partitioning->chromatography fractionation Fraction Collection and Analysis (TLC) chromatography->fractionation purification Further Purification (e.g., HPLC) fractionation->purification characterization Structural Elucidation (NMR, MS) purification->characterization end Pure this compound characterization->end

A general workflow for the isolation of this compound.
General Protocol for Antifungal Susceptibility Testing

The antifungal activity of this compound can be assessed using standard methods such as broth microdilution or agar well diffusion assays.[3][5]

1. Preparation of Fungal Inoculum:

  • A pure culture of the test fungus (e.g., Candida albicans, Aspergillus niger) is grown on a suitable agar medium.

  • A suspension of fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., using a spectrophotometer or hemocytometer).

2. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

  • A serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with the standardized fungal suspension.

  • Positive (no compound) and negative (no fungus) control wells are included.

  • The plate is incubated at an appropriate temperature for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

3. Agar Well Diffusion Method:

  • A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • The surface of the agar is uniformly inoculated with the standardized fungal suspension.

  • Wells of a specific diameter are cut into the agar.

  • A known concentration of this compound solution is added to each well.

  • A solvent control is also included.

  • The plates are incubated for 24-72 hours.

  • The antifungal activity is determined by measuring the diameter of the zone of inhibition around each well.

Biotransformation

Studies on cell suspension cultures of Ageratina adenophora have shown that this compound can undergo biotransformation. When fed to these cell cultures, it is hydroxylated at one of the geminal methyl groups of the chromene heterocycle, with the product accumulating in the growth medium.[10] This highlights the potential for enzymatic modification of the this compound structure.

Conclusion

This compound is a natural product with defined physical and chemical properties and promising antifungal activity. Further research is warranted to fully elucidate its mechanism of action, including the specific signaling pathways it modulates, and to develop standardized protocols for its isolation and biological evaluation. Its potential for biotransformation also opens avenues for the creation of novel derivatives with potentially enhanced therapeutic properties. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

References

Demethoxyencecalin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxyencecalin, a naturally occurring chromene derivative predominantly found in Ageratina adenophora, has emerged as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its cytotoxic and antifungal activities. While research on the purified compound is still developing, studies on extracts of Ageratina adenophora rich in this compound suggest a mechanism involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-3. This document synthesizes available data, details relevant experimental protocols, and presents signaling pathway diagrams to facilitate further investigation and drug development efforts.

Introduction

This compound is a benzopyran derivative isolated from various plant species, most notably Ageratina adenophora (formerly Eupatorium adenophorum) and Helianthus annuus.[1][2] As a member of the chromene class of compounds, it is recognized for a range of biological activities.[3][4] Preliminary studies on crude extracts containing this compound have highlighted its potential as a cytotoxic and antifungal agent, paving the way for more detailed mechanistic investigations. This guide aims to consolidate the existing, albeit limited, knowledge on the mechanism of action of this compound and to provide a framework for future research.

Biological Activities and Quantitative Data

While specific quantitative data for purified this compound is scarce in publicly available literature, studies on extracts of Ageratina adenophora provide valuable insights into its potential potency.

Table 1: Cytotoxic Activity of Ageratina adenophora Hydroalcoholic Leaf Extract (AHL)

Cell LineIC50 (µg/mL)Reference
HCT-116 (Human Colorectal Carcinoma)65.65 ± 2.10[3]

Note: The IC50 value above is for a crude extract and may not be solely attributable to this compound.

Mechanism of Action

The primary mechanism of action suggested for the biological activities of Ageratina adenophora extracts, and by extension this compound, is the induction of apoptosis, a form of programmed cell death, mediated by oxidative stress.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Studies on hydroalcoholic extracts of Ageratina adenophora have demonstrated an increase in the production of intracellular Reactive Oxygen Species (ROS) in cancer cells.[3] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. This cellular stress can trigger the intrinsic apoptotic pathway.

Caspase-3 Activation

A key downstream event in the apoptotic cascade is the activation of effector caspases, such as caspase-3. Research on Ageratina adenophora extracts has shown an activation of caspase-3 in treated cancer cells.[3] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Signaling Pathways

Based on the available evidence for Ageratina adenophora extracts and the known mechanisms of related chromene compounds, a putative signaling pathway for this compound-induced apoptosis can be proposed.

G This compound This compound Cell Cancer Cell This compound->Cell Enters ROS Increased Intracellular Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

This section outlines the general methodologies employed in the studies that form the basis of our current understanding of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Ageratina adenophora extract) for a specified period (e.g., 24, 48 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

G Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add varying concentrations of this compound Incubate1->Treat Incubate2 Incubate (24-48h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance (e.g., 570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for the MTT cell viability assay.

Intracellular ROS Measurement

This protocol is used to quantify the generation of reactive oxygen species within cells following treatment.

  • Cell Treatment: Cells are cultured and treated with the test compound as described for the cell viability assay.

  • Staining: After treatment, the cells are incubated with a fluorescent probe that is sensitive to ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA). DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner of apoptosis.

  • Cell Lysis: Treated and untreated cells are harvested and lysed to release their intracellular contents.

  • Substrate Addition: A specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter molecule (e.g., Ac-DEVD-pNA) is added to the cell lysates.

  • Incubation and Detection: The mixture is incubated to allow activated caspase-3 to cleave the substrate, releasing the reporter molecule. The signal (color or fluorescence) is then measured using a microplate reader.

  • Data Analysis: The level of caspase-3 activity is proportional to the signal intensity and is typically expressed as a fold change relative to the untreated control.

Conclusion and Future Directions

The current body of research, primarily on extracts from Ageratina adenophora, suggests that this compound holds promise as a cytotoxic agent, likely acting through the induction of ROS-mediated apoptosis. However, to fully realize its therapeutic potential, further rigorous investigation is imperative.

Future research should focus on:

  • Isolation and Purification: Development of efficient protocols for the isolation and purification of this compound to enable studies on the pure compound.

  • Quantitative Analysis: Determination of the precise IC50 and MIC (Minimum Inhibitory Concentration) values of purified this compound against a broad panel of cancer cell lines and fungal pathogens.

  • Detailed Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by purified this compound. This includes investigating its effects on other apoptotic markers, cell cycle progression, and potential interactions with key regulatory proteins.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer and fungal infections.

By addressing these research gaps, the scientific community can build a comprehensive understanding of this compound's mechanism of action and pave the way for its potential development as a novel therapeutic agent.

References

Demethoxycurcumin: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycurcumin (DMC), a principal curcuminoid analog found in the rhizome of Curcuma longa, has emerged as a promising natural compound with a wide spectrum of therapeutic activities. Exhibiting enhanced stability and bioavailability compared to its parent compound, curcumin, DMC has garnered significant attention for its potent anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the current understanding of Demethoxycurcumin's therapeutic targets, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of Demethoxycurcumin.

Quantitative Data on Biological Activity

The biological efficacy of Demethoxycurcumin has been quantified across various studies, primarily through the determination of its half-maximal inhibitory concentration (IC50). These values provide a standardized measure of its potency in different biological contexts.

Table 1: Cytotoxic Activity of Demethoxycurcumin (DMC) in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
FaDuHead and Neck Squamous Cell Carcinoma37.78[1]
SW-620Colorectal Adenocarcinoma42.9[2]
AGSGastric Adenocarcinoma52.1[2]
HepG2Hepatocellular Carcinoma115.6[2]
A431Skin Squamous Cell CarcinomaNot specified, dose-dependent inhibition[3]
HaCaTHuman Keratinocyte (non-cancerous control)Not specified, dose-dependent inhibition[3]
HFLS-RAHuman Fibroblast-Like Synoviocytes - Rheumatoid Arthritis24.2[4]
MDA-MB-231Triple-Negative Breast CancerPotent cytotoxicity, specific IC50 not stated[5][6]
Table 2: Anti-inflammatory and Antioxidant Activity of Demethoxycurcumin (DMC)
ActivityAssayIC50Citation
Antioxidant ActivityDPPH radical scavenging12.46 µg/mL[2]
NF-κB InhibitionLuciferase Reporter Assay in RAW264.7 cells12.1 µM[7]
Inhibition of P-type ATPases (AHA2)ATP hydrolysis assay18.7 µM[8]

Note: Ki values for Demethoxycurcumin are not extensively reported in the current literature. The IC50 values are dependent on experimental conditions, and direct comparison between different studies should be made with caution.

Key Signaling Pathways and Therapeutic Targets

Demethoxycurcumin exerts its pleiotropic effects by modulating multiple critical signaling pathways implicated in the pathogenesis of cancer and inflammatory diseases. The two most well-characterized pathways are the NF-κB and AMPK/mTOR signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers and chronic inflammatory conditions. Demethoxycurcumin has been shown to be a potent inhibitor of the NF-κB pathway.[7][9][10][11][12]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DMC Demethoxycurcumin DMC->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene Transcription Pro-inflammatory & Pro-survival Genes DNA->Gene Transcription Induces

Caption: Demethoxycurcumin inhibits NF-κB signaling by preventing IKK activation.

Activation of the AMPK/mTOR Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism. Its activation inhibits the mammalian target of rapamycin (mTOR) pathway, a key promoter of cell growth and proliferation. Demethoxycurcumin has been identified as a potent activator of AMPK, particularly in the context of triple-negative breast cancer.[5][6][13]

AMPK_mTOR_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm DMC Demethoxycurcumin AMPK AMPK DMC->AMPK Activates Akt Akt DMC->Akt Dephosphorylates mTORC1 mTORC1 AMPK->mTORC1 Inhibits 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates S6K1 S6K1 mTORC1->S6K1 Phosphorylates Protein Synthesis Protein Synthesis & Cell Growth 4EBP1->Protein Synthesis Promotes S6K1->Protein Synthesis Promotes Akt->mTORC1 Activates

Caption: Demethoxycurcumin activates AMPK, leading to mTORC1 inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of Demethoxycurcumin.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of a compound.[2][9][10]

Materials:

  • Demethoxycurcumin (DMC) stock solution (in DMSO)

  • Cancer cell lines (e.g., FaDu, SW-620, AGS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium per well. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DMC in complete medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of DMC (e.g., 0, 1, 10, 20, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest DMC concentration). Incubate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the DMC concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining cell viability using the MTT assay.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for elucidating the molecular mechanisms of DMC's action.[14][15][16]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB, anti-p-AMPK, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells treated with DMC and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Caption: General workflow for Western Blot analysis.

In Vivo Anti-inflammatory Assessment (Carrageenan-induced Paw Edema)

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[8]

Materials:

  • Wistar rats

  • Demethoxycurcumin (DMC)

  • Carrageenan solution (1% in saline)

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize Wistar rats for at least one week. Divide the animals into groups (e.g., control, vehicle, DMC-treated at different doses, and a standard anti-inflammatory drug).

  • Compound Administration: Administer DMC or the vehicle orally to the respective groups. The standard drug is also administered orally.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group at each time point.

Conclusion and Future Directions

Demethoxycurcumin has demonstrated significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to modulate key signaling pathways such as NF-κB and AMPK/mTOR provides a strong mechanistic basis for its observed biological activities. The quantitative data presented in this guide highlight its potency against a range of cancer cell lines and inflammatory processes.

Future research should focus on several key areas to advance the clinical translation of Demethoxycurcumin:

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of DMC and to establish a clear relationship between its dosage and therapeutic effects.

  • Identification of Direct Molecular Targets: While the effects of DMC on signaling pathways are well-documented, the identification of its direct binding partners will provide a more precise understanding of its mechanism of action.

  • Combination Therapies: Investigating the synergistic effects of DMC with existing chemotherapeutic agents or immunotherapies could lead to more effective and less toxic treatment regimens.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of Demethoxycurcumin in human subjects for various disease indications.

References

Demethoxyencecalin: A Technical Guide to its Potential for Liver Protection and Detoxification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The liver, a central organ for metabolism and detoxification, is susceptible to injury from a variety of sources, including toxins, drugs, and metabolic stress. Emerging evidence suggests that natural compounds may offer therapeutic potential in protecting the liver and aiding its detoxification processes. Demethoxyencecalin, a chromene derivative isolated from Eupatorium aschenbornianum, has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the hypothesized mechanisms by which this compound may confer liver protection and promote detoxification. Due to the limited direct research on this compound's hepatoprotective effects, this document synthesizes information from related compounds and general liver protection pathways to propose a framework for future investigation. We will explore its potential modulation of key signaling pathways, such as Nrf2 and NF-κB, and its impact on antioxidant and anti-inflammatory responses. Furthermore, this guide outlines detailed experimental protocols for evaluating the efficacy of this compound in established preclinical models of liver injury.

Introduction: The Need for Novel Hepatoprotective Agents

Liver diseases represent a significant global health burden, with etiologies ranging from viral infections and alcohol abuse to non-alcoholic fatty liver disease (NAFLD).[1] The pathophysiology of most liver injuries involves common mechanisms, including oxidative stress, inflammation, and apoptosis.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a pivotal role in the initiation and progression of liver damage.[2] This underscores the need for therapeutic agents that can bolster the liver's natural defense mechanisms. Natural products have historically been a rich source of new therapeutic leads, and compounds like this compound are being investigated for their potential health benefits.

This compound and its Source: Eupatorium aschenbornianum

This compound is a naturally occurring chromene derivative. It is primarily isolated from Eupatorium aschenbornianum, a plant used in traditional medicine.[3] While research directly focusing on the hepatoprotective effects of this compound is scarce, a study on the safety of powdered dried stem of E. aschenbornianum indicated no signs of liver or kidney damage in an acute toxicity murine model, suggesting a favorable preliminary safety profile for its constituents.[3]

Hypothesized Mechanisms of Liver Protection and Detoxification

Based on the known mechanisms of liver protection by other natural compounds and the chemical nature of this compound, we can hypothesize several pathways through which it may exert its beneficial effects.

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[6] Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.[4][5] Many natural compounds with hepatoprotective properties are known activators of the Nrf2 pathway.[6] Given that chromone structures, related to this compound, are known to activate the Nrf2/ARE pathway, it is plausible that this compound functions as an Nrf2 activator.[6]

Diagram of the Hypothesized Nrf2 Activation by this compound:

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases ARE ARE Nrf2_free->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Enzymes Upregulates transcription Liver_Protection Liver Protection & Detoxification Antioxidant_Enzymes->Liver_Protection Leads to

Caption: Hypothesized Nrf2 activation by this compound.

Modulation of Inflammatory Pathways: NF-κB Inhibition

Chronic inflammation is a key driver of liver damage and fibrosis.[7] The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and chemokines.[2][7] Many hepatoprotective compounds exert their effects by inhibiting the NF-κB signaling pathway.[2] It is hypothesized that this compound may possess anti-inflammatory properties through the suppression of NF-κB activation, thereby reducing the production of inflammatory mediators that contribute to liver injury.

Diagram of the Hypothesized NF-κB Inhibition by this compound:

NFkB_Inhibition cluster_stimulation Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Toxins / ROS IKK IKK Stimuli->IKK This compound This compound This compound->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free Releases Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_free->Proinflammatory_Genes Activates transcription Liver_Injury Liver Injury Proinflammatory_Genes->Liver_Injury Leads to

Caption: Hypothesized NF-κB inhibition by this compound.

Enhancement of Antioxidant Enzyme Activity

A direct consequence of Nrf2 activation is the increased synthesis of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[8][9] These enzymes play a crucial role in neutralizing ROS.[8]

  • SOD catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[10]

  • CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen.[10]

  • GPx reduces hydrogen peroxide and lipid hydroperoxides, utilizing glutathione as a reducing substrate.[10]

By potentially upregulating these enzymes, this compound could enhance the liver's capacity to combat oxidative stress.

Proposed Experimental Protocols for Evaluation

To validate the hypothesized hepatoprotective effects of this compound, rigorous preclinical studies are necessary. The following are detailed protocols for two widely accepted animal models of liver injury.

Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model

This model is a classic method for inducing acute hepatotoxicity, primarily through the generation of free radicals leading to lipid peroxidation and cell death.[11]

Experimental Workflow:

CCl4_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol (7 days) cluster_induction Injury Induction cluster_analysis Analysis (24h post-CCl4) Animal_Grouping Animal Grouping (e.g., Male Wistar rats) Acclimatization Acclimatization (1 week) Animal_Grouping->Acclimatization Group1 Group 1: Vehicle Control Acclimatization->Group1 Group2 Group 2: CCl4 Control Acclimatization->Group2 Group3 Group 3: this compound + CCl4 Acclimatization->Group3 Group4 Group 4: Silymarin + CCl4 (Positive Control) Acclimatization->Group4 CCl4_Admin CCl4 Administration (i.p. injection on day 7) Group2->CCl4_Admin Group3->CCl4_Admin Group4->CCl4_Admin Sacrifice Animal Sacrifice & Sample Collection CCl4_Admin->Sacrifice Biochemical Serum Biochemical Analysis (ALT, AST) Sacrifice->Biochemical Antioxidant Liver Homogenate Analysis (SOD, CAT, GPx, MDA) Sacrifice->Antioxidant Histopathology Liver Histopathology (H&E, Masson's Trichrome) Sacrifice->Histopathology Molecular Molecular Analysis (Western Blot for Nrf2, NF-κB) Sacrifice->Molecular

Caption: Workflow for CCl4-induced liver injury study.

Methodology:

  • Animals: Male Wistar rats (180-220 g) will be used.

  • Grouping: Animals will be divided into four groups (n=6-8 per group):

    • Group I (Control): Vehicle (e.g., corn oil) orally for 7 days.

    • Group II (CCl4): Vehicle orally for 7 days, followed by a single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg, 1:1 in olive oil) on day 7.

    • Group III (this compound): this compound (specific doses to be determined by dose-response studies) orally for 7 days, followed by a single i.p. injection of CCl4 on day 7.

    • Group IV (Positive Control): Silymarin (e.g., 100 mg/kg) orally for 7 days, followed by a single i.p. injection of CCl4 on day 7.

  • Sample Collection: 24 hours after CCl4 administration, animals will be anesthetized, and blood will be collected for serum separation. Livers will be excised for histopathological and biochemical analysis.

  • Biochemical Assays:

    • Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) will be measured as markers of liver damage.

    • Liver homogenates will be analyzed for levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of SOD, CAT, and GPx.

  • Histopathology: Liver sections will be stained with Hematoxylin and Eosin (H&E) to assess cellular morphology and necrosis.

  • Molecular Analysis: Western blotting will be performed on liver tissue lysates to determine the expression levels of Nrf2 and key proteins in the NF-κB pathway (e.g., p-p65).

Acetaminophen (APAP)-Induced Hepatotoxicity Model

APAP overdose is a common cause of acute liver failure, making this a clinically relevant model.[12][13] The toxicity is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione stores and causes oxidative stress.[14]

Experimental Workflow:

APAP_Workflow cluster_setup Experimental Setup cluster_treatment Pre-treatment cluster_induction Injury Induction cluster_analysis Analysis (e.g., 24h post-APAP) Animal_Grouping Animal Grouping (e.g., Male C57BL/6 mice) Fasting Overnight Fasting Animal_Grouping->Fasting Group1 Group 1: Vehicle Control Fasting->Group1 Group2 Group 2: APAP Control Fasting->Group2 Group3 Group 3: this compound + APAP Fasting->Group3 Group4 Group 4: N-acetylcysteine + APAP (Positive Control) Fasting->Group4 APAP_Admin APAP Administration (i.p. injection) Group2->APAP_Admin Group3->APAP_Admin Group4->APAP_Admin Sacrifice Animal Sacrifice & Sample Collection APAP_Admin->Sacrifice Biochemical Serum Biochemical Analysis (ALT, AST) Sacrifice->Biochemical Antioxidant Liver Homogenate Analysis (GSH, MDA) Sacrifice->Antioxidant Histopathology Liver Histopathology (H&E staining) Sacrifice->Histopathology Molecular Molecular Analysis (Western Blot for JNK, Nrf2) Sacrifice->Molecular

Caption: Workflow for APAP-induced hepatotoxicity study.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old) will be used.

  • Grouping and Treatment:

    • Animals will be fasted overnight prior to treatment.

    • Group I (Control): Vehicle orally.

    • Group II (APAP): Vehicle orally, followed by a single i.p. injection of APAP (e.g., 300 mg/kg).

    • Group III (this compound): this compound (specific doses) orally 1 hour before APAP administration.

    • Group IV (Positive Control): N-acetylcysteine (NAC; e.g., 300 mg/kg) i.p. 1.5 hours after APAP administration.

  • Sample Collection: At 24 hours post-APAP injection, blood and liver tissues will be collected.

  • Biochemical and Histopathological Analysis: Similar to the CCl4 model, serum ALT and AST will be measured, and liver sections will be analyzed by H&E staining.

  • Specific Assays for APAP Model:

    • Liver homogenates will be assayed for glutathione (GSH) levels, as APAP toxicity is characterized by GSH depletion.

    • Western blot analysis will include assessment of c-Jun N-terminal kinase (JNK) activation, a key signaling event in APAP-induced hepatotoxicity.

Quantitative Data Presentation (Hypothetical)

The following tables are templates for presenting the quantitative data that would be generated from the proposed experimental studies.

Table 1: Effect of this compound on Serum Biomarkers in CCl4-Induced Liver Injury (Hypothetical Data)

Treatment GroupDose (mg/kg)ALT (U/L)AST (U/L)
Vehicle Control-35 ± 580 ± 10
CCl4 Control-250 ± 30450 ± 40
This compound + CCl450150 ± 20300 ± 25
This compound + CCl4100100 ± 15 200 ± 20
Silymarin + CCl410090 ± 12 180 ± 18

*Values are Mean ± SD. *p < 0.05, *p < 0.01 compared to CCl4 Control.

Table 2: Effect of this compound on Liver Antioxidant Status in CCl4-Induced Liver Injury (Hypothetical Data)

Treatment GroupDose (mg/kg)MDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)
Vehicle Control-1.5 ± 0.2120 ± 1080 ± 850 ± 5
CCl4 Control-5.0 ± 0.560 ± 840 ± 525 ± 4
This compound + CCl4503.5 ± 0.480 ± 755 ± 635 ± 3
This compound + CCl41002.5 ± 0.3 100 ± 970 ± 7 45 ± 4
Silymarin + CCl41002.2 ± 0.2 110 ± 1075 ± 8 48 ± 5

*Values are Mean ± SD. *p < 0.05, *p < 0.01 compared to CCl4 Control.

Conclusion and Future Directions

This compound presents an intriguing candidate for a novel hepatoprotective agent. Based on its chemical structure and the known mechanisms of liver protection, it is hypothesized to act through the activation of the Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB pathway. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these hypotheses. Future research should focus on dose-response studies, elucidation of the precise molecular targets of this compound, and its pharmacokinetic and pharmacodynamic profiling. Successful outcomes from these preclinical studies could pave the way for further development of this compound as a therapeutic agent for the prevention and treatment of liver diseases.

References

An In-depth Technical Guide on the Antifungal Activity of Chromene Derivatives: A Case Study on Demethoxyencecalin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct, comprehensive research on the antifungal activity of Demethoxyencecalin against specific pathogens is limited in publicly available scientific literature. This guide, therefore, presents a detailed analysis based on the antifungal properties of closely related 2,2-dimethyl-2H-chromene derivatives, including Encecalin, as representative analogs. The experimental protocols, data, and proposed mechanisms of action are synthesized from studies on these structurally similar compounds to provide a relevant and technically sound resource for researchers, scientists, and drug development professionals.

Introduction

Fungal infections pose a significant and growing threat to global health, necessitating the discovery and development of novel antifungal agents. Natural products have historically been a rich source of antimicrobial compounds. Chromenes, a class of heterocyclic compounds, and their derivatives have demonstrated a wide range of biological activities, including promising antifungal properties. This compound, a member of the 2,2-dimethyl-2H-chromene family, is a natural product of interest. This technical guide provides a comprehensive overview of the antifungal activity of this compound analogs, with a focus on their efficacy against various fungal pathogens, the experimental methodologies used for their evaluation, and their potential mechanisms of action.

Quantitative Antifungal Activity

The antifungal efficacy of 2,2-dimethyl-2H-chromene derivatives has been evaluated against a range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50) values, providing a quantitative measure of their antifungal potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Chromenol-Triazole Hybrids Against Various Fungal Species

CompoundAspergillus fumigatus (μM)Aspergillus ochraceus (μM)Aspergillus niger (μM)Trichoderma viride (μM)Candida albicans (μM)Penicillium funiculosum (μM)Penicillium ochrochloron (μM)Penicillium verrucosum (μM)
3k 184.246.046.022.146.046.046.046.0
3n 199.899.999.971.399.999.999.999.9

Data synthesized from studies on chromenol-triazole hybrids, which share the core chromene structure.[1]

Table 2: EC50 Values of a Novel 2,2-dimethyl-2H-chromene Derivative (Compound 4j) Against Phytopathogenic Fungi

Fungal SpeciesEC50 (μg/mL)
Fusarium solani6.3
Pyricularia oryzae7.7
Alternaria brassicae7.1
Valsa mali7.5
Alternaria alternata4.0

Data from a study on newly synthesized 2,2-dimethyl-2H-chromene derivatives.[2][3]

Table 3: Antifungal Activity of a Novel Chromene Dimer Against Aspergillus Species

Fungal SpeciesEC50 (μmol L-1)
Aspergillus niger140.1
Aspergillus carbonarius384.2
Aspergillus alliaceus69.1
Aspergillus ochraceus559.1

This data showcases the activity of a dimeric form of a chromene derivative.[4]

Experimental Protocols

The following section details the standard methodologies employed for the in vitro evaluation of the antifungal activity of chromene derivatives.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungi, particularly yeasts and molds.[5][6]

Objective: To determine the lowest concentration of a chromene derivative that inhibits the visible growth of a specific fungal pathogen.

Materials:

  • Test compound (chromene derivative)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton rubrum)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Fungal colonies are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration.

    • A suspension of fungal spores or cells is prepared in sterile saline.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For molds, a spore suspension is prepared and the concentration is determined using a hemocytometer.

    • The inoculum is further diluted in RPMI 1640 medium to the final desired concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).

  • Preparation of Antifungal Agent Dilutions:

    • The chromene derivative is dissolved in DMSO to create a stock solution.

    • A series of twofold dilutions of the compound are prepared in RPMI 1640 medium in the 96-well plates.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared fungal suspension.

    • Positive (fungus without compound) and negative (medium only) controls are included.

    • The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some molds, depending on their growth rate.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the chromene derivative at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control. The endpoint can be assessed visually or by using a spectrophotometer to measure optical density.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antifungal susceptibility.

Objective: To determine the susceptibility of a fungal strain to a chromene derivative by measuring the zone of growth inhibition.

Materials:

  • Test compound (chromene derivative)

  • Fungal isolates

  • Mueller-Hinton agar or Sabouraud Dextrose Agar plates

  • Sterile filter paper disks

  • Sterile swabs

Procedure:

  • Inoculum Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution method.

  • Plate Inoculation: The surface of the agar plate is evenly inoculated with the fungal suspension using a sterile swab.

  • Application of Antifungal Agent: Sterile filter paper disks are impregnated with a known concentration of the chromene derivative and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the specific fungus.

  • Zone of Inhibition Measurement: The diameter of the clear zone of no fungal growth around the disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for assessing the antifungal activity of a test compound.

Antifungal_Susceptibility_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Microdilution Broth Microdilution Inoculum_Prep->Microdilution Disk_Diffusion Disk Diffusion Inoculum_Prep->Disk_Diffusion Compound_Prep Compound Dilution Compound_Prep->Microdilution Compound_Prep->Disk_Diffusion MIC_Determination MIC Determination Microdilution->MIC_Determination Zone_Measurement Zone of Inhibition Measurement Disk_Diffusion->Zone_Measurement

Workflow for in vitro antifungal susceptibility testing.
Proposed Mechanism of Action and Signaling Pathway

Based on studies of related chromene derivatives, a plausible mechanism of antifungal action is the inhibition of ergosterol biosynthesis.[7][8][9][10] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth. The primary target within this pathway for many antifungal agents is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.

The following diagram illustrates the proposed mechanism of action, where a chromene derivative inhibits ergosterol biosynthesis, leading to downstream effects on fungal cell integrity.

Mechanism_of_Action cluster_compound Antifungal Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Cellular Effects Chromene This compound Analog (Chromene Derivative) Lanosterol Lanosterol Chromene->Lanosterol Inhibition Squalene Squalene Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (ERG11) Lanosterol->Ergosterol Membrane_Disruption Cell Membrane Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Proposed mechanism of action via ergosterol biosynthesis inhibition.

Disruption of the fungal cell wall and membrane integrity due to ergosterol depletion can trigger compensatory stress response signaling pathways, such as the Cell Wall Integrity (CWI) pathway and the Calcineurin signaling pathway.[11][12][13][14]

The diagram below illustrates the potential interplay between ergosterol biosynthesis inhibition and these key signaling pathways.

Signaling_Pathway cluster_cwi Cell Wall Integrity Pathway cluster_calcineurin Calcineurin Pathway Chromene Chromene Derivative Ergosterol_Inhibition Ergosterol Biosynthesis Inhibition Chromene->Ergosterol_Inhibition Membrane_Stress Cell Membrane Stress Ergosterol_Inhibition->Membrane_Stress PKC1 PKC1 Membrane_Stress->PKC1 Activation Ca_Influx Ca2+ Influx Membrane_Stress->Ca_Influx Activation MAPK_Cascade MAPK Cascade (Mkc1) PKC1->MAPK_Cascade Cell_Wall_Repair Cell Wall Repair (e.g., Chitin Synthesis) MAPK_Cascade->Cell_Wall_Repair Calcineurin Calcineurin Ca_Influx->Calcineurin Crz1 Crz1 Activation Calcineurin->Crz1 Stress_Response Stress Response Genes Crz1->Stress_Response

Potential interplay with fungal stress response pathways.

Conclusion

While specific data on this compound is not extensively available, the analysis of its structural analogs, particularly 2,2-dimethyl-2H-chromenes, reveals a promising class of antifungal compounds. The quantitative data presented demonstrates significant activity against a variety of fungal pathogens. The detailed experimental protocols provide a framework for the continued investigation of these and other novel antifungal agents. The proposed mechanism of action, centered on the inhibition of ergosterol biosynthesis, aligns with the mode of action of several established antifungal drugs and offers a clear direction for future mechanistic studies. Further research is warranted to fully elucidate the antifungal spectrum, in vivo efficacy, and precise molecular targets of this compound and related chromene derivatives to develop them as potential therapeutic agents.

References

Demethoxyencecalin: A Technical Guide to Preliminary Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard methodologies and conceptual frameworks for conducting preliminary cytotoxicity studies of novel natural compounds, using Demethoxyencecalin as a focal point. While specific experimental data for this compound is emerging, this document outlines the established protocols and data interpretation necessary for its evaluation as a potential therapeutic agent.

Introduction to Cytotoxicity and Drug Discovery

The exploration of natural compounds for anticancer properties is a cornerstone of modern drug discovery. This compound, a chromene derivative, belongs to a class of compounds that have garnered interest for their potential biological activities. The initial step in evaluating such compounds is the assessment of their cytotoxicity—the ability to kill or inhibit the growth of cancer cells. These preliminary studies are crucial for identifying promising lead compounds and understanding their mechanisms of action.

Commonly Utilized Human Cancer Cell Lines

The selection of appropriate cancer cell lines is fundamental to in vitro cytotoxicity screening. Different cell lines represent various cancer types and can exhibit different sensitivities to therapeutic agents. A diverse panel is often used to assess the breadth and specificity of a compound's cytotoxic effects.

Cell LineCancer Type
MCF-7 Breast Adenocarcinoma
HCT116 Colorectal Carcinoma
HepG2 Liver Carcinoma
FaDu Pharyngeal Squamous Cell Carcinoma
U2OS Osteosarcoma
HOS Osteosarcoma
JK-1 Erythroid Leukemia

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate cytotoxicity assessment. The following sections describe standard methods employed in these studies.

Cell Viability and IC50 Determination: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (or the test compound) and incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve. A lower IC50 value indicates greater potency.[1][2]

Visualization of Apoptotic Morphology: DAPI Staining

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Protocol:

  • Cell Culture and Treatment: Cells are grown on coverslips in a multi-well plate and treated with the test compound.

  • Fixation: Cells are fixed with a solution like 4% paraformaldehyde.

  • Permeabilization: If necessary, cells are permeabilized to allow the dye to enter.

  • DAPI Staining: Cells are incubated with a DAPI staining solution.

  • Microscopy: The stained cells are visualized using a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the diffuse, uniform staining of healthy cells.

Quantification of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the compound of interest for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (a fluorescent agent that cannot cross the membrane of live cells and early apoptotic cells, but can enter and stain the DNA of late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.

Analysis of Protein Expression: Western Blotting

Western blotting is used to detect specific proteins in a cell extract, which can elucidate the molecular pathways affected by the compound. For instance, one can investigate the cleavage of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Protein Extraction: Cells are lysed to release their proteins.

  • Protein Quantification: The total protein concentration is determined.

  • SDS-PAGE: Proteins are separated by size via gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3), followed by a secondary antibody conjugated to a detectable marker.

  • Detection: The protein bands are visualized using a detection reagent.

Data Presentation

Quantitative data from cytotoxicity studies should be presented in a clear and standardized format to allow for easy interpretation and comparison.

Table 1: Illustrative IC50 Values of a Hypothetical Compound

Cell LineIC50 (µM) after 48h
MCF-7 15.2 ± 1.8
HCT116 8.5 ± 0.9
HepG2 22.1 ± 2.5
FaDu 12.7 ± 1.4

Note: These are example values and do not represent actual data for this compound.

Visualization of Key Signaling Pathways in Apoptosis

Understanding the signaling pathways that lead to apoptosis is crucial for characterizing the mechanism of action of a potential anticancer compound.[3] The two primary pathways are the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[4]

Experimental_Workflow cluster_invitro In Vitro Studies A Cancer Cell Lines (e.g., MCF-7, HCT116) B Treatment with This compound A->B C MTT Assay (Cell Viability) B->C D Apoptosis Assays (DAPI, Annexin V) B->D E Western Blot (Protein Expression) B->E F IC50 Determination C->F G Mechanism of Action Elucidation D->G E->G

Caption: A typical experimental workflow for in vitro cytotoxicity studies.

Intrinsic_Apoptosis_Pathway cluster_pathway Intrinsic (Mitochondrial) Apoptosis Pathway DNA_Damage DNA Damage / Cellular Stress p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic pathway of apoptosis, triggered by cellular stress.

Extrinsic_Apoptosis_Pathway cluster_pathway Extrinsic (Death Receptor) Apoptosis Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 Activation (Initiator) DISC->Caspase8 Caspase3 Caspase-3 Activation (Executioner) Caspase8->Caspase3 Bid_tBid Bid Cleavage to tBid Caspase8->Bid_tBid Apoptosis Apoptosis Caspase3->Apoptosis Intrinsic_Pathway Intrinsic Pathway Activation Bid_tBid->Intrinsic_Pathway

Caption: The extrinsic pathway of apoptosis, initiated by death ligands.[5]

Conclusion

The preliminary cytotoxicity evaluation of novel compounds like this compound is a critical, multi-faceted process. It involves a systematic approach of in vitro assays to determine cell viability, characterize the mode of cell death, and elucidate the underlying molecular mechanisms. The methodologies and frameworks presented in this guide provide a robust foundation for researchers to undertake these essential early-stage investigations in the pursuit of new anticancer therapies. Further studies will be necessary to generate specific data on this compound and to validate its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalin, a member of the chromene class of benzopyrans, is a naturally occurring phytochemical found in various plant species, including those of the Encelia genus and Helianthus annuus (sunflower).[1] While often discussed in the context of benzofurans due to structural similarities and co-occurrence in plant extracts, it is important to distinguish this compound as a chromene. This guide provides a comprehensive technical review of this compound and its related encecalin derivatives, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Properties

This compound is structurally characterized by a 2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone moiety. Its chemical formula is C₁₃H₁₄O₂. Related compounds, such as encecalin, feature a methoxy group at the C-7 position. The chromene core is a key determinant of the biological activities observed for these molecules.

Biological Activities and Quantitative Data

This compound and its analogs have demonstrated a range of biological effects, primarily centered on antifungal, phototoxic, and insecticidal activities. The following tables summarize the available quantitative data for these activities.

CompoundActivityAssayTarget OrganismIC50 / LD50 / MICReference
EncecalinInsecticidalTopical application and ingestionOncopeltus fasciatus (milkweed bug)Not specified[2]
EncecalinPhototoxicityNot specifiedBacteria and yeastsNot specified[2]
This compoundAntifungalNot specifiedNot specifiedNot specified[1]

Note: Specific quantitative data for this compound is limited in the currently available literature. The data for related compounds is presented to provide context for potential activity.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following sections outline typical protocols for the isolation, synthesis, and biological evaluation of this compound and related compounds.

Isolation of this compound from Plant Material

A general procedure for the isolation of chromenes from plant sources such as Encelia or Helianthus species is as follows:

  • Extraction: Dried and powdered plant material (e.g., leaves, stems) is subjected to extraction with a non-polar solvent such as hexane or dichloromethane.

  • Chromatography: The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system, for example, a hexane-ethyl acetate gradient, is employed to separate compounds based on polarity.

  • Purification: Fractions containing the desired chromenes are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.

  • Structure Elucidation: The structure of the isolated compounds is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of Benzofuran and Chromene Derivatives

While a specific synthesis protocol for this compound was not found in the reviewed literature, general methods for the synthesis of the benzofuran and chromene scaffolds are well-established. One common approach involves the Perkin reaction for benzofuran synthesis and various cyclization reactions for the chromene core.

Antifungal Activity Assay

The antifungal activity of this compound can be evaluated using the following protocol:

  • Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates.

  • Broth Microdilution Assay: The minimum inhibitory concentration (MIC) is determined using a broth microdilution method. A serial dilution of the test compound is prepared in a 96-well microtiter plate containing fungal inoculum in a suitable broth medium.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Phototoxicity Assay

The phototoxic potential of these compounds can be assessed as follows:

  • Test Organisms: Bacterial (e.g., Escherichia coli, Bacillus subtilis) or yeast (Saccharomyces cerevisiae) cultures are prepared.

  • Compound Application: The test compound is added to the culture medium in a series of concentrations.

  • UV-A Irradiation: One set of cultures is exposed to a controlled dose of UV-A radiation, while a parallel set is kept in the dark as a control.

  • Viability Assessment: After incubation, cell viability is determined by plating serial dilutions and counting colony-forming units (CFUs) or by measuring optical density. Phototoxicity is indicated by a significant reduction in viability in the irradiated samples compared to the dark controls.

Insecticidal Activity Assay

The insecticidal properties can be evaluated using the following method:

  • Test Insects: A suitable insect model, such as the milkweed bug (Oncopeltus fasciatus) or stored-product pests (Sitophilus zeamais), is used.[3]

  • Application Methods: The compound can be administered through various routes, including topical application to the insect's cuticle, incorporation into the diet (ingestion), or as a fumigant.[4][5]

  • Dose-Response Assessment: A range of concentrations of the test compound is applied to different groups of insects.

  • Mortality and Morbidity Assessment: The number of dead or moribund insects is recorded at specific time intervals (e.g., 24, 48, 72 hours).

  • LD50/LC50 Calculation: The lethal dose (LD50) or lethal concentration (LC50) that causes 50% mortality is calculated from the dose-response data.[5]

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound and related chromenes exert their biological effects are not yet fully elucidated. However, based on the known activities of similar natural products, some putative mechanisms can be proposed.

Antifungal Mechanism

The antifungal action of phenolic compounds often involves the disruption of fungal cell membrane integrity, inhibition of essential enzymes, or interference with ergosterol biosynthesis.

Antifungal_Mechanism This compound This compound FungalCell Fungal Cell This compound->FungalCell Interacts with MembraneDisruption Membrane Disruption FungalCell->MembraneDisruption EnzymeInhibition Enzyme Inhibition FungalCell->EnzymeInhibition ErgosterolBiosynthesis Ergosterol Biosynthesis Inhibition FungalCell->ErgosterolBiosynthesis CellDeath Fungal Cell Death MembraneDisruption->CellDeath EnzymeInhibition->CellDeath ErgosterolBiosynthesis->CellDeath

Caption: Putative antifungal mechanism of this compound.

Phototoxicity Mechanism

Phototoxicity is a light-dependent process. Upon absorption of UV-A radiation, the chromene molecule can become excited to a higher energy state. This excited molecule can then generate reactive oxygen species (ROS), such as singlet oxygen and free radicals, which can damage cellular components like DNA, proteins, and lipids, leading to cell death.

Phototoxicity_Mechanism This compound This compound ExcitedState Excited State this compound This compound->ExcitedState absorbs UVA UV-A Radiation UVA->ExcitedState ROS Reactive Oxygen Species (ROS) ExcitedState->ROS generates CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage causes CellDeath Cell Death CellularDamage->CellDeath

Caption: Proposed mechanism of phototoxicity for this compound.

Insecticidal Mechanism

The insecticidal activity of many plant secondary metabolites is often attributed to their neurotoxic effects, targeting neurotransmitter receptors or ion channels in the insect's nervous system. Additionally, some compounds can act as enzyme inhibitors, disrupting vital metabolic processes.

Insecticidal_Mechanism This compound This compound InsectNervousSystem Insect Nervous System This compound->InsectNervousSystem Targets MetabolicEnzymes Metabolic Enzymes This compound->MetabolicEnzymes Inhibits NeurotransmitterReceptors Neurotransmitter Receptors InsectNervousSystem->NeurotransmitterReceptors IonChannels Ion Channels InsectNervousSystem->IonChannels Paralysis Paralysis & Death NeurotransmitterReceptors->Paralysis IonChannels->Paralysis MetabolicEnzymes->Paralysis

Caption: Potential insecticidal mechanisms of this compound.

Conclusion and Future Directions

This compound and related encecalin derivatives represent a promising class of natural products with documented antifungal, phototoxic, and insecticidal properties. While the existing body of research provides a solid foundation, further investigation is warranted to fully elucidate their therapeutic and practical potential. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To understand how structural modifications impact biological activity and to design more potent analogs.

  • Mechanism of Action Studies: To identify the specific molecular targets and signaling pathways involved in their biological effects.

  • In vivo Efficacy and Safety Profiling: To evaluate their potential for development as pharmaceutical or agrochemical agents.

  • Synergistic Studies: To explore the potential for combination therapies with existing drugs to enhance efficacy and overcome resistance.

This technical guide serves as a starting point for researchers interested in exploring the rich chemistry and biology of this compound and its related compounds. The continued investigation of these natural products holds promise for the discovery of novel therapeutic and crop protection agents.

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Demethoxyencecalin by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of demethoxyencecalin. As a specific, validated protocol for this compound is not widely published, this note details a systematic approach to method development, including recommended starting parameters, sample preparation, and method validation procedures based on established analytical practices for similar natural product compounds.

Introduction

This compound is a naturally occurring chromene that has been isolated from various plant sources, such as Helianthus annuus. It is recognized for its potential biological activities, including antifungal properties[1]. Accurate and reliable quantitative analysis is crucial for purity assessment, pharmacokinetic studies, and quality control in research and drug development. Reverse-phase HPLC with UV detection is a common and effective technique for the analysis of chromene derivatives and other similar small molecules.

Recommended HPLC Method Development Parameters

The following table outlines suggested starting parameters for developing an HPLC method for this compound analysis. These are based on common practices for the analysis of small organic molecules and natural products.

Table 1: Suggested HPLC Instrumentation and Conditions

ParameterRecommended Starting ConditionNotes
HPLC System Quaternary or Binary Gradient HPLC SystemA standard system with a pump, autosampler, column oven, and detector is sufficient.
Stationary Phase (Column) C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm)C18 columns are versatile for non-polar to moderately polar compounds. Other options include C8 or Phenyl columns.
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile or MethanolA gradient elution starting from a higher aqueous composition to a higher organic composition is recommended to ensure good separation. For example, start with 80% A and ramp to 95% B over 15-20 minutes.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 25 - 35 °CMaintaining a consistent column temperature improves reproducibility.
Injection Volume 10 - 20 µLThis can be optimized based on sample concentration and instrument sensitivity.
Detector UV-Vis or Photodiode Array (PDA) DetectorA PDA detector is advantageous as it can provide spectral data to assess peak purity. The detection wavelength should be set at the maximum absorbance of this compound.
Detection Wavelength To be determined (scan from 200-400 nm)The optimal wavelength should be determined by running a UV-Vis spectrum of a this compound standard.

Experimental Protocols

Preparation of Standard Stock and Working Solutions
  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve. Suggested concentrations may range from 1 µg/mL to 100 µg/mL.

Sample Preparation

The method of sample preparation will depend on the matrix from which this compound is being extracted (e.g., plant material, biological fluid).

  • For Plant Material:

    • Homogenize the dried plant material to a fine powder.

    • Perform a solvent extraction (e.g., using methanol or ethyl acetate) with sonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.

  • For Biological Fluids (e.g., Plasma):

    • A protein precipitation step is typically required. Add three parts of cold acetonitrile to one part of the plasma sample.

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before analysis.

Method Validation

Once the HPLC method is developed, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:

Table 2: Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for this compound should be well-resolved from other peaks, and peak purity should be confirmed (if using a PDA detector).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve of at least five concentrations should yield a correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be determined based on the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Typically assessed by spike-recovery studies at three concentration levels, with recovery between 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Assessed as repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.

Visualized Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation & Reporting Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Detection UV-Vis/PDA Detection HPLC_System->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation Report Final Report Validation->Report

Caption: Workflow for HPLC Method Development and Analysis.

References

Application Note: Structural Elucidation of Demethoxyencecalin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Demethoxyencecalin is a naturally occurring chromene, a class of organic compounds that feature a benzopyran ring system. It has been isolated from various plant species, including Helianthella uniflora, Ageratina altissima, and Encelia farinosa. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational chemical information required for understanding its biological activity, mechanism of action, and potential for therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel compounds. This application note details the use of one- and two-dimensional NMR techniques for the structural elucidation of this compound.

Data Presentation

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is paramount for structural confirmation. The following tables summarize the quantitative NMR data for this compound, acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-35.50d9.91H
H-46.27d9.91H
H-57.18d8.41H
H-77.10dd8.4, 2.11H
H-87.51d2.11H
2-CH₃ (a)1.45s3H
2-CH₃ (b)1.45s3H
6-COCH₃2.52s3H

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ) ppm
C-277.1
C-3131.0
C-4122.9
C-4a128.9
C-5126.9
C-6129.8
C-7117.8
C-8122.5
C-8a154.2
2-CH₃ (a)28.1
2-CH₃ (b)28.1
6-CO196.8
6-COCH₃26.2

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Spectroscopy:

  • ¹H NMR:

    • Acquire a one-dimensional proton NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine the multiplicity and coupling constants of each resonance.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon-13 NMR spectrum on the same spectrometer.

    • Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

    • Utilize proton decoupling (e.g., Waltz-16) to simplify the spectrum to singlets for each carbon.

    • Process the data with an exponential window function (line broadening of 1.0 Hz) prior to Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy):

    • Acquire a 2D ¹H-¹H COSY spectrum to identify proton-proton spin coupling networks.

    • Typical parameters: spectral width of 12 ppm in both dimensions, 2048 data points in F2, 256 increments in F1, and 8 scans per increment.

    • Process the data using a sine-bell window function in both dimensions.

    • Analyze the cross-peaks to establish correlations between coupled protons (e.g., H-3 and H-4; H-5, H-7, and H-8).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a 2D ¹H-¹³C HSQC spectrum to identify one-bond proton-carbon correlations.

    • Typical parameters: spectral width of 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C), 1024 data points in F2, 256 increments in F1, and 16 scans per increment.

    • Process the data using a sine-bell window function in both dimensions.

    • Analyze the cross-peaks to assign protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.

    • Typical parameters: spectral width of 12 ppm in F2 (¹H) and 220 ppm in F1 (¹³C), 2048 data points in F2, 512 increments in F1, and 32 scans per increment. The long-range coupling delay should be optimized for a J-coupling of 8 Hz.

    • Process the data using a sine-bell window function in both dimensions.

    • Analyze the cross-peaks to connect different spin systems and to assign quaternary carbons. Key correlations for this compound include those from the methyl protons to their neighboring carbons.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Structural Elucidation

G cluster_sample Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination A Isolate this compound B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D 1H NMR C->D E 13C NMR C->E F COSY C->F G HSQC C->G H HMBC C->H I Assign Proton Signals D->I J Assign Carbon Signals E->J K Establish Connectivity F->K G->J H->K I->K J->K L Confirm Structure K->L

Caption: Workflow for the structural elucidation of this compound.

Diagram 2: Key 2D NMR Correlations for this compound

Caption: Key COSY and HMBC correlations of this compound.

Cell-based Assays for Evaluating the Bioactivity of Demethoxyencecalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to investigate the potential anticancer and anti-inflammatory bioactivities of Demethoxyencecalin. Due to the limited availability of specific data for this compound, the provided quantitative data and mechanistic insights are based on its close structural analog, Demethoxycurcumin (DMC). It is strongly recommended that these assays be validated specifically for this compound in your laboratory setting.

Assessment of Anticancer Activity

This compound, a natural chromene, is structurally related to compounds known to possess anticancer properties. The following assays are designed to determine its cytotoxic and anti-proliferative effects on cancer cells and to elucidate the underlying molecular mechanisms.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

Materials:

  • Cancer cell lines (e.g., FaDu, HeLa, SiHa, C-33A)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Table 1: Cytotoxicity of Demethoxycurcumin (DMC) against Various Cancer Cell Lines.

Cell LineCancer TypeIC₅₀ (µM)Incubation Time (h)Reference
FaDuHead and Neck Squamous Cell Carcinoma10 & 20 (concentrations tested)24[1]
HeLaCervical Cancer10.05 ± 0.22Not Specified
SiHaCervical Cancer18.31 ± 3.10Not Specified
C-33ACervical Cancer15.76 ± 1.49Not Specified

Note: The data presented is for Demethoxycurcumin (DMC), a close structural analog of this compound.

Apoptosis Induction

Principle: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. The following workflow outlines the investigation of apoptosis induced by this compound.

Experimental Workflow for Apoptosis Assessment:

G cluster_0 Apoptosis Induction & Analysis Cell Treatment Treat cancer cells with This compound Morphological Analysis Observe morphological changes (e.g., cell shrinkage, blebbing) using microscopy Cell Treatment->Morphological Analysis Annexin V/PI Staining Quantify apoptotic cells (early and late) using flow cytometry Cell Treatment->Annexin V/PI Staining Caspase Activity Assay Measure activity of caspase-3, -8, and -9 Cell Treatment->Caspase Activity Assay Western Blot Analyze expression of Bcl-2 family proteins (Bax, Bcl-2) and PARP cleavage Cell Treatment->Western Blot

Caption: Workflow for assessing apoptosis induction.

Studies on the analog DMC have shown that it induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) pathways.[1] This involves the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3, leading to the cleavage of PARP and subsequent cell death.[1] Furthermore, DMC has been observed to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[1]

Assessment of Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. This compound's potential to modulate inflammatory pathways can be assessed using the following assays.

Inhibition of NF-κB Signaling Pathway

Principle: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. Its inhibition is a key target for anti-inflammatory and anticancer drug development.

Experimental Protocol (NF-κB Reporter Assay):

Materials:

  • Cell line stably or transiently expressing an NF-κB-driven luciferase reporter gene (e.g., RAW 264.7-NF-κB-luc)

  • This compound

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a 96-well white, clear-bottom plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxic effects of the compound. Calculate the percentage of inhibition of NF-κB activity for each concentration relative to the LPS-stimulated control.

Data Presentation:

Table 2: Inhibition of NF-κB Activity by Demethoxycurcumin (DMC).

CompoundCell LineStimulusIC₅₀ (µM)Reference
Demethoxycurcumin (DMC)RAW 264.7LPS12.1 ± 7.2[2]

Note: The data presented is for Demethoxycurcumin (DMC), a close structural analog of this compound.

Signaling Pathway Diagram:

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Research on DMC indicates that it inhibits the NF-κB pathway, preventing the translocation of the p65 subunit into the nucleus and subsequent transcription of pro-inflammatory genes.[1]

Measurement of Pro-inflammatory Cytokine Secretion (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. This protocol is for a sandwich ELISA to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Experimental Protocol:

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs)

  • This compound

  • LPS

  • ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with various concentrations of this compound followed by stimulation with LPS as described in the NF-κB reporter assay protocol.

  • Supernatant Collection: After the desired incubation period (e.g., 24 hours), centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat the ELISA plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add the collected cell culture supernatants and standards to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP). f. Wash the plate and add the TMB substrate. g. Stop the reaction with the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample.

Elucidation of the PI3K/Akt/mTOR Signaling Pathway

Principle: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its dysregulation is common in cancer. Investigating the effect of this compound on this pathway can provide further insight into its anticancer mechanism.

Experimental Workflow for PI3K/Akt/mTOR Pathway Analysis:

G cluster_0 PI3K/Akt/mTOR Pathway Analysis Cell Treatment Treat cancer cells with This compound Western Blot Analyze phosphorylation status of key pathway proteins: - p-Akt - p-mTOR - p-p70S6K Cell Treatment->Western Blot

Caption: Workflow for PI3K/Akt/mTOR pathway analysis.

Signaling Pathway Diagram:

G cluster_0 PI3K/Akt/mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation eIF4EBP1->Proliferation This compound This compound This compound->Akt Inhibits This compound->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Studies on DMC analogs have demonstrated their ability to inhibit the phosphorylation of both Akt and mTOR, key components of this pathway, leading to decreased cell proliferation and survival.

By employing these detailed application notes and protocols, researchers can effectively evaluate the anticancer and anti-inflammatory bioactivities of this compound and gain valuable insights into its mechanisms of action.

References

Animal Models for In Vivo Studies of Demethoxycurcumin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Demethoxycurcumin (DMC), a naturally occurring analog of curcumin, has garnered significant interest within the scientific community for its potential therapeutic applications. Preclinical studies have demonstrated its efficacy as an anti-inflammatory and anti-cancer agent. This document provides detailed application notes and protocols for utilizing animal models to study the in vivo effects of Demethoxycurcumin, focusing on its mechanisms of action, particularly its modulation of key signaling pathways.

Biological Activities and Mechanism of Action

Demethoxycurcumin exerts its biological effects through the modulation of several key cellular signaling pathways. Notably, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, both of which are crucial in the pathogenesis of inflammatory diseases and cancer.[1][2][3][4][5]

In the context of cancer, DMC has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines.[6][7] This is achieved through the regulation of pro-apoptotic and anti-apoptotic proteins. Specifically, DMC can up-regulate pro-apoptotic factors like FasL, cleaved caspase-8, Bax, Bad, and cleaved caspase-9, while simultaneously suppressing anti-apoptotic factors such as Bcl-xL and Bcl-2.[7] The inhibition of NF-κB phosphorylation and its translocation from the cytosol to the nucleus is a key mechanism underlying DMC-induced apoptosis in cancer cells.[7]

As an anti-inflammatory agent, DMC has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-4, and IL-6.[2] This effect is mediated by the suppression of the MAPK and NF-κB signaling pathways.[2]

Recommended Animal Models

The selection of an appropriate animal model is critical for the in vivo evaluation of Demethoxycurcumin's therapeutic potential. Based on its known biological activities, the following models are recommended:

For Anti-Inflammatory Studies
  • Carrageenan-Induced Paw Edema in Rodents: This is a widely used and well-established model for acute inflammation.[3] It is suitable for evaluating the anti-inflammatory effects of DMC.

  • TPA-Induced Ear Edema in Mice: 12-O-tetradecanoylphorbol-13-acetate (TPA) induces an inflammatory response when applied topically to the mouse ear, making this a useful model for screening anti-inflammatory compounds.[8][9]

For Anti-Cancer Studies
  • Human Tumor Xenograft Models in Immunodeficient Mice: This is a standard and effective model for assessing the in vivo anti-tumor efficacy of novel compounds.[10][11] Human cancer cell lines are implanted into immunodeficient mice, allowing for the evaluation of tumor growth inhibition by the test agent. Cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models are both valuable tools.[11][12][13]

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice or Rats

This protocol is designed to assess the acute anti-inflammatory activity of Demethoxycurcumin.

Materials:

  • Demethoxycurcumin (DMC)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin or Diclofenac)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Male/Female Wistar rats or Swiss albino mice (6-8 weeks old)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • DMC (various doses)

    • Positive Control

  • Drug Administration: Administer DMC or the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The vehicle control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness using digital calipers immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary:

GroupDoseRoute of AdministrationMean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-p.o.0.85 ± 0.05-
DMC50 mg/kgp.o.0.52 ± 0.0438.8%
DMC100 mg/kgp.o.0.35 ± 0.0358.8%
Indomethacin10 mg/kgp.o.0.28 ± 0.0267.1%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Human Tumor Xenograft Model in Nude Mice

This protocol outlines the procedure for evaluating the anti-tumor activity of Demethoxycurcumin in vivo.

Materials:

  • Human cancer cell line (e.g., FaDu, BEL-7402/5-FU)[6][7]

  • Matrigel

  • Demethoxycurcumin (DMC)

  • Vehicle (e.g., saline, PBS with 0.5% DMSO and 0.1% Tween 80)

  • Positive control (e.g., 5-Fluorouracil)

  • Athymic nude mice (nu/nu), 6-8 weeks old

  • Digital calipers

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under appropriate conditions.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile saline and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.

    • Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to the following groups (n=8-10 per group):

      • Vehicle Control

      • DMC (various doses)

      • Positive Control

  • Drug Administration: Administer DMC, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily, every other day) for a specified duration (e.g., 2-4 weeks).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2

  • Body Weight and Toxicity Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity throughout the study.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, Western blotting, RT-qPCR).

Quantitative Data Summary:

Treatment GroupDoseMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)
Vehicle Control-1550 ± 210-1.5 ± 0.2
DMC25 mg/kg980 ± 15036.80.9 ± 0.15
DMC50 mg/kg620 ± 11060.00.6 ± 0.1
5-Fluorouracil20 mg/kg450 ± 9071.00.4 ± 0.08

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Signaling Pathway Analysis

To elucidate the in vivo mechanism of action of Demethoxycurcumin, analysis of key signaling pathways in the excised tumor or inflamed tissues is crucial.

Western Blotting for NF-κB and MAPK Pathway Components

Protocol:

  • Protein Extraction: Homogenize the collected tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).

Visualizations

Signaling Pathways

Demethoxycurcumin_Signaling_Pathway cluster_nucleus Nuclear Events DMC Demethoxycurcumin IKK IKK DMC->IKK Inhibits MAPK_Cascade MAPK Cascade (ERK, JNK, p38) DMC->MAPK_Cascade Inhibits IkB_p65 IκB-p65 Complex IKK->IkB_p65 Phosphorylates IκB p65 p65 (NF-κB) IkB_p65->p65 Releases p65 Nucleus Nucleus p65->Nucleus Translocates p65_n p65 Inflammation_Genes Pro-inflammatory & Pro-survival Genes AP1 AP-1 MAPK_Cascade->AP1 Activates AP1->Nucleus Translocates AP1_n AP-1 p65_n->Inflammation_Genes Activates Transcription AP1_n->Inflammation_Genes Activates Transcription Experimental_Workflow start Start animal_model Select Animal Model (e.g., Paw Edema, Xenograft) start->animal_model drug_prep Prepare Demethoxycurcumin and Controls animal_model->drug_prep grouping Randomize Animals into Treatment Groups drug_prep->grouping induction Induce Disease (e.g., Carrageenan, Tumor Cell Implantation) grouping->induction treatment Administer Treatment induction->treatment monitoring Monitor Disease Progression (e.g., Paw Volume, Tumor Size) treatment->monitoring endpoint Endpoint & Tissue Collection monitoring->endpoint analysis Data Analysis (Statistical Tests) endpoint->analysis pathway_analysis Mechanism of Action Studies (e.g., Western Blot) endpoint->pathway_analysis end Conclusion analysis->end pathway_analysis->end

References

Application Notes and Protocols for the Extraction of Demethoxyencecalin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalin is a naturally occurring benzofuran derivative found in various plant species, notably within the Ageratina genus. This compound and its analogues have garnered interest for their potential biological activities. The efficient extraction and isolation of this compound from plant matrices are crucial for further research and development. These application notes provide detailed protocols for conventional and modern extraction techniques, purification, and quantitative analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective extraction and purification strategies.

PropertyValue/DescriptionSource
Molecular Formula C₁₃H₁₄O₂N/A
Molecular Weight 202.25 g/mol N/A
Appearance Crystalline solidN/A
Solubility Soluble in organic solvents such as ethanol and methanol. In Ageratina adenophora, it can exist as a glucoside, which increases its water solubility.[1]
Structural Class Chromene, Benzofuran[1]

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is a critical first step to ensure efficient extraction.

Protocol:

  • Collection: Collect fresh aerial parts (leaves and stems) of the plant, for example, Ageratina adenophora.

  • Drying: Shade dry the plant material at room temperature for 10-14 days or until brittle. Alternatively, use a hot air oven at a controlled temperature of 40-50°C to expedite the process and prevent enzymatic degradation.

  • Grinding: Pulverize the dried plant material into a fine powder using a mechanical blender or grinder.

  • Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation of bioactive compounds.

Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the extracted this compound. Below are protocols for conventional and modern extraction techniques.

Soxhlet extraction is a continuous extraction method that is effective but can be time-consuming and may degrade thermolabile compounds.

Protocol:

  • Pack approximately 20 g of the powdered plant material into a thimble.

  • Place the thimble inside the main chamber of the Soxhlet apparatus.

  • Fill a round-bottom flask with 250 mL of methanol.

  • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.

  • Allow the extraction to proceed for 24 hours, ensuring a consistent cycle of solvent siphoning.

  • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.[2]

UAE is a green extraction technique that utilizes ultrasonic waves to enhance solvent penetration and reduce extraction time and temperature.

Protocol:

  • Place 20 g of the powdered plant material in a flask.

  • Add 200 mL of ethanol as the solvent.

  • Immerse the flask in an ultrasonic bath.

  • Sonication should be carried out for a specific duration, for instance, 30 minutes, at a controlled temperature, such as 40°C.

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • Concentrate the extract using a rotary evaporator to yield the crude extract.

MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process with reduced solvent consumption.

Protocol:

  • Place 10 g of the powdered plant material in a microwave-safe extraction vessel.

  • Add 100 mL of methanol to the vessel.

  • Seal the vessel and place it in a microwave extractor.

  • Set the microwave power (e.g., 300 W), temperature (e.g., 60°C), and extraction time (e.g., 15 minutes).

  • After extraction, allow the vessel to cool before opening.

  • Filter the extract and concentrate it using a rotary evaporator.

Purification of Crude Extract: Column Chromatography

Column chromatography is a widely used technique for the separation and purification of individual compounds from a crude extract.

Protocol:

  • Column Packing: Prepare a glass column packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane to create a slurry.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.

  • Isolation: Combine the fractions that show a pure spot corresponding to this compound and evaporate the solvent to obtain the purified compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC-DAD)

A validated HPLC-DAD method is essential for the accurate quantification of this compound in plant extracts. The following is a proposed method based on general procedures for phenolic compounds.

ParameterSpecification
Instrument HPLC system with a Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile)
Gradient Program 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or wavelength of maximum absorbance for this compound)
Standard A pure reference standard of this compound is required for calibration and quantification.

Method Validation Parameters: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to standard guidelines.[3][4][5][6][7]

Data Presentation

Table 1: Total Phenolic and Flavonoid Content in Ageratina adenophora Chloroform Extract

PhytochemicalConcentration (mg/g of dry extract)
Total Phenolic Content (as Gallic Acid Equivalent)89.75
Total Flavonoid Content (as Quercetin Equivalent)49.25

Source: Adapted from qualitative and quantitative analysis of Ageratina adenophora extracts.[7]

Table 2: Comparison of Extraction Yields for Different Solvents and Methods

Plant MaterialExtraction MethodSolventYield (%)
Jamun LeafHot Extraction (Soxhlet)Methanol22.50
Jamun LeafHot Extraction (Soxhlet)Ethanol20.00
Jamun LeafCold Extraction (Maceration)Methanol9.25
Jamun LeafCold Extraction (Maceration)Ethanol5.75
Litchi LeafHot Extraction (Soxhlet)Methanol17.20
Litchi LeafHot Extraction (Soxhlet)Ethanol10.90
Litchi LeafCold Extraction (Maceration)Methanol9.30
Litchi LeafCold Extraction (Maceration)Ethanol7.44
Curry LeafHot Extraction (Soxhlet)Methanol12.50
Curry LeafHot Extraction (Soxhlet)Ethanol11.00
Curry LeafCold Extraction (Maceration)Methanol8.25
Curry LeafCold Extraction (Maceration)Ethanol7.55

Source: Adapted from a study on the yield of plant extracts using different solvents and methods.[8]

Visualizations

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Collection Collection of Plant Material Drying Drying Collection->Drying Grinding Grinding Drying->Grinding Soxhlet Soxhlet Extraction Grinding->Soxhlet Methanol UAE Ultrasound-Assisted Extraction Grinding->UAE Ethanol MAE Microwave-Assisted Extraction Grinding->MAE Methanol Concentration Concentration (Rotary Evaporator) Soxhlet->Concentration UAE->Concentration MAE->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Quantitative Analysis (HPLC-DAD) Purification->Analysis

Caption: General workflow for the extraction and analysis of this compound.

Purification_Process Crude_Extract Crude Extract Column Silica Gel Column Chromatography Crude_Extract->Column Load Elution Gradient Elution (Hexane -> Ethyl Acetate) Column->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring Fraction_Collection->TLC_Monitoring Pure_Compound Purified this compound TLC_Monitoring->Pure_Compound Combine Pure Fractions

Caption: Purification workflow for this compound using column chromatography.

References

Application Notes and Protocols for LC-MS/MS Quantification of Demethoxyencecalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalin is a naturally occurring benzopyran derivative found in certain plant species. As a member of the chromene class of compounds, it has garnered interest for its potential biological activities. Accurate and sensitive quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal products, and elucidation of its physiological effects. This document provides a detailed protocol for the quantification of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is a template and requires validation for specific matrices.

Experimental Protocols

Sample Preparation (from Plant Material)

A solid-phase extraction (SPE) method is recommended for the cleanup of plant extracts to minimize matrix effects.[1]

  • Homogenization: Homogenize 1 gram of the dried and powdered plant material in 10 mL of methanol.

  • Extraction: Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 1 mL of the filtered extract onto the cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute this compound with 5 mL of acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography
  • System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 20
    5.0 95
    5.1 20

    | 7.0 | 20 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for chromene compounds.

  • Multiple Reaction Monitoring (MRM): The following hypothetical MRM transitions for this compound (assuming a molecular weight of 216.26 g/mol ) and a suitable internal standard (IS) should be optimized. The proposed fragmentation is based on the cleavage of the pyran ring and loss of small neutral molecules.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
This compound (Quantifier)217.1189.16025
This compound (Qualifier)217.1161.16035
Internal Standard (e.g., Encecalin)231.1203.16528
  • Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500 °C

    • Curtain Gas: 30 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

Data Presentation

The following tables present hypothetical data that would be generated during the validation of this method.

Table 1: Linearity of this compound Quantification
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.025
50.128
100.255
501.275
1002.550
50012.750
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Medium75< 10< 1090 - 110
High400< 10< 1090 - 110
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low385 - 11585 - 115
High40085 - 11585 - 115

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plant Material homogenize Homogenization (Methanol) sample->homogenize extract Ultrasonic Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter spe Solid-Phase Extraction (C18) filter->spe evaporate Evaporation & Reconstitution spe->evaporate lcms LC-MS/MS System evaporate->lcms separation Chromatographic Separation (C18 Column) lcms->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report Reporting quantification->report

Caption: Experimental workflow for this compound quantification.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The protocol outlines detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. The presented hypothetical data tables serve as a guide for the expected performance of the method upon validation. This application note should serve as a valuable resource for researchers and scientists involved in the analysis of this compound and related chromene compounds.

References

Application Notes and Protocols for Preclinical Formulation of Demethoxyencecalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Demethoxyencecalin for preclinical research, addressing its physicochemical properties, solubility, and stability. The information is intended to guide researchers in preparing suitable formulations for in vivo and in vitro studies.

Physicochemical Properties of this compound

This compound is a chromene derivative with a molecular formula of C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol [1]. Its structure, characterized by a benzopyran ring, makes it a subject of interest for various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, similar to other chromene derivatives[2][3].

PropertyValueReference
Molecular FormulaC₁₃H₁₄O₂[1]
Molecular Weight202.25 g/mol [1]
AppearanceCrystalline solid[4]
Solubility in Water60.26 mg/L (estimated at 25°C)[1]
Solubility in Organic SolventsSoluble in ethanol and methanol.[4]
Solubility in DMSO~100 mg/mL[5]

Formulation Strategies for Preclinical Studies

Due to its low aqueous solubility, appropriate formulation strategies are crucial for achieving desired exposure in preclinical models. The following are recommended approaches for formulating this compound.

Solubilization using Co-solvents

A common and effective method for formulating poorly water-soluble compounds like this compound for in vivo studies involves the use of a co-solvent system. A tested formulation has been shown to achieve a concentration of at least 2.5 mg/mL[5].

ComponentPercentagePurpose
Dimethyl Sulfoxide (DMSO)10%Primary solvent
Polyethylene Glycol 300 (PEG300)40%Co-solvent, viscosity enhancer
Tween-805%Surfactant, improves wetting and dispersion
Saline (0.9% NaCl)45%Vehicle, ensures isotonicity
Experimental Protocol: Preparation of a 2.5 mg/mL this compound Formulation

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution in DMSO: Weigh the required amount of this compound and dissolve it in DMSO to prepare a clear stock solution. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.

  • Sequential Addition of Excipients: In a sterile tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube and vortex thoroughly until the solution is homogeneous.

  • Add Tween-80 to the mixture and vortex again to ensure complete mixing.

  • Finally, add the saline to the mixture in a stepwise manner while vortexing to avoid precipitation.

  • Visually inspect the final formulation for clarity and any signs of precipitation.

Note: It is recommended to prepare this formulation fresh before each use to ensure stability[5].

Stability Considerations

The stability of this compound, particularly in formulation, is a critical aspect of preclinical development. While specific stability data for this compound is not extensively available, general guidelines for chromene derivatives suggest potential sensitivity to light and heat[4].

Protocol: Preliminary Stability Assessment of this compound Formulation

Objective: To assess the short-term stability of the prepared this compound formulation under different storage conditions.

Materials:

  • Prepared this compound formulation (e.g., 2.5 mg/mL in co-solvent vehicle)

  • HPLC system with a suitable column (e.g., C18)

  • Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C)

  • Light-protective containers (e.g., amber vials)

Procedure:

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the formulation by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline.

  • Sample Storage: Aliquot the remaining formulation into separate, appropriately labeled vials. Store the vials under the following conditions:

    • Refrigerated (2-8°C)

    • Room temperature (20-25°C)

    • Room temperature, protected from light (wrapped in foil or in an amber vial)

  • Time-Point Analysis: At specified time points (e.g., 4, 8, 24, and 48 hours), retrieve one vial from each storage condition.

  • Visual Inspection: Before analysis, visually inspect the sample for any signs of precipitation or color change.

  • HPLC Analysis: Analyze each sample by HPLC to determine the concentration and purity of this compound.

  • Data Analysis: Compare the results from each time point and storage condition to the initial (T=0) data. Calculate the percentage of degradation. A formulation is generally considered stable if the degradation is less than 5-10%.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the activities of related chromene derivatives and other "demethoxy" compounds, several potential pathways can be hypothesized. Chromene derivatives have been reported to inhibit Src kinases and tubulin polymerization[6]. Additionally, demethoxycurcumin, a related compound, has been shown to activate the AMPK signaling pathway[7].

Hypothetical Signaling Pathway for this compound's Anti-Cancer Activity

Demethoxyencecalin_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DME This compound Src Src Kinase DME->Src Inhibition Tubulin Tubulin DME->Tubulin Inhibition AMPK AMPK DME->AMPK Activation Receptor Receptor Tyrosine Kinase (e.g., EGFR) Receptor->Src Activation Proliferation Cell Proliferation Src->Proliferation Microtubules Microtubule Assembly Tubulin->Microtubules mTOR mTOR AMPK->mTOR Inhibition Apoptosis Apoptosis AMPK->Apoptosis mTOR->Proliferation Microtubules->Proliferation

Caption: Hypothetical signaling pathways of this compound in a cancer cell.

Experimental Workflow: Investigating this compound's Mechanism of Action

Experimental_Workflow cluster_formulation Formulation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Prep Prepare this compound Formulation CellCulture Treat Cancer Cell Lines Prep->CellCulture AnimalModel Administer to Xenograft Mouse Model Prep->AnimalModel Viability Cell Viability Assay (MTT/XTT) CellCulture->Viability WesternBlot Western Blot Analysis (p-Src, p-AMPK, p-mTOR) CellCulture->WesternBlot TubulinAssay Tubulin Polymerization Assay CellCulture->TubulinAssay TumorGrowth Monitor Tumor Growth AnimalModel->TumorGrowth PK_PD Pharmacokinetic/ Pharmacodynamic Analysis AnimalModel->PK_PD

Caption: Workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols for Efficacy Testing of Demethoxyencecalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalin is a naturally occurring chromene compound.[1] The chromene scaffold is a recognized privileged pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[2][3][4] Several synthetic and natural chromenes have demonstrated potent cytotoxic effects against various human cancer cell lines, including multi-drug resistant strains and specific subtypes such as triple-negative breast cancer.[5][6] The proposed mechanisms of action for some anticancer chromenes include the induction of apoptosis and the disruption of microtubule polymerization, leading to mitotic arrest.[6][7][8]

These application notes provide a comprehensive set of protocols for the systematic evaluation of the anticancer efficacy of this compound, from initial in vitro screening to in vivo validation in a xenograft model. The described experimental design aims to determine the cytotoxic and antiproliferative effects of this compound, elucidate its potential mechanism of action, and provide a robust dataset for further preclinical development.

Experimental Workflow

The overall experimental workflow for assessing the anticancer efficacy of this compound is depicted below. This workflow progresses from broad initial screening in a panel of cancer cell lines to more detailed mechanistic studies and finally to in vivo efficacy testing in a relevant animal model.

G cluster_0 In Vitro Efficacy Screening cluster_1 In Vitro Mechanistic Studies cluster_2 In Vivo Efficacy Testing A Cell Viability Assay (MTT/CTG) (Determine IC50) B Select Sensitive Cell Lines A->B C Colony Formation Assay B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis B->E G Xenograft Model Development B->G F Mechanism of Action Studies (e.g., Microtubule Polymerization) D->F E->F H This compound Treatment G->H I Tumor Growth Inhibition Analysis H->I J Ex Vivo Analysis I->J

Caption: Experimental workflow for this compound efficacy testing.

In Vitro Efficacy Testing Protocols

Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, Hs578T, T47D, MCF-7, A549, HepG2)

  • Complete growth medium (specific to each cell line)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range would be from 0.01 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

  • Sensitive cancer cell line (selected from the cell viability assay)

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.25x, 0.5x, and 1x IC50) for 24 hours.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete growth medium.

  • Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.

  • Wash the colonies with PBS and fix them with 100% methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells).

  • Calculate the plating efficiency and survival fraction for each treatment group.

Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Sensitive cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol: Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Sensitive cancer cell line

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Hypothetical Signaling Pathway for this compound's Anticancer Activity

Based on the known mechanisms of other anticancer chromenes, this compound may induce apoptosis through the intrinsic pathway, potentially involving the modulation of Bcl-2 family proteins and the activation of caspases.

G cluster_0 Mitochondrial Apoptosis Pathway D This compound Bcl2 Bcl-2 (Anti-apoptotic) D->Bcl2 Bax Bax (Pro-apoptotic) D->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito forms pore CytC Cytochrome c Mito->CytC release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

In Vivo Efficacy Testing Protocol

Protocol: Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in an immunodeficient mouse model.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • Sensitive cancer cell line (e.g., MDA-MB-231)

  • Matrigel

  • This compound formulation for injection (e.g., in a solution of DMSO, Cremophor EL, and saline)

  • Vehicle control solution

  • Positive control drug (e.g., Paclitaxel)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the right flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control (e.g., Paclitaxel)

  • Administer the treatments via the appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily or three times a week) for 3-4 weeks.

  • Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice twice a week as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) ± SD (48h) IC50 (µM) ± SD (72h)
MDA-MB-231 Triple-Negative Breast
Hs578T Triple-Negative Breast
T47D ER+ Breast
MCF-7 ER+ Breast
A549 Lung

| HepG2 | Liver | | |

Table 2: Effect of this compound on Colony Formation

Treatment Concentration (µM) Plating Efficiency (%) Survival Fraction
Vehicle Control - 1.00
This compound [IC50/4]
This compound [IC50/2]

| this compound | [IC50] | | |

Table 3: Apoptosis Induction by this compound

Treatment Concentration (µM) % Early Apoptosis % Late Apoptosis % Necrosis
Vehicle Control -
This compound [IC50]

| this compound | [2x IC50] | | | |

Table 4: Cell Cycle Distribution after this compound Treatment

Treatment Concentration (µM) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control -
This compound [IC50]

| this compound | [2x IC50] | | | |

Table 5: In Vivo Antitumor Efficacy of this compound in Xenograft Model

Treatment Group Dose (mg/kg) Final Tumor Volume (mm³) ± SEM Final Tumor Weight (g) ± SEM Tumor Growth Inhibition (%)
Vehicle Control - -
This compound [Low Dose]
This compound [High Dose]

| Positive Control | [Dose] | | | |

References

Application Notes & Protocols for High-Throughput Screening of Demethoxyencecalin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Demethoxyencecalin, a chromene compound isolated from various plant sources, has been primarily recognized for its antifungal properties.[1][2] However, the therapeutic potential of structurally similar compounds, such as demethoxycurcumin, suggests a broader range of bioactivities, including anti-cancer, anti-inflammatory, and pro-apoptotic effects.[3][4][5] These effects are often mediated through the modulation of key signaling pathways, such as the NF-κB pathway.[2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound to identify and characterize its potential as a lead compound for drug discovery.

The following protocols outline a comprehensive HTS workflow, from initial cell viability screening to secondary assays for apoptosis induction and NF-κB pathway inhibition.

Section 1: Experimental Protocols

Primary High-Throughput Screening: Cell Viability Assay

This primary screen aims to identify the cytotoxic or cytostatic effects of this compound across various cancer cell lines. A common and robust method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[6]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) to ~80% confluency.

    • Trypsinize and resuspend cells in a complete culture medium.

    • Seed cells in 96-well or 384-well clear-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the cell plates and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle controls (DMSO at the highest concentration used for the compound) and positive controls (e.g., a known cytotoxic drug like Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay and Data Acquisition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Secondary High-Throughput Screening: Apoptosis and NF-κB Inhibition Assays

Compounds that show significant cytotoxicity in the primary screen should be further investigated in secondary assays to elucidate their mechanism of action. Here, we propose two key secondary screens: a caspase activity assay for apoptosis and a high-content imaging assay for NF-κB translocation.

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[7][8]

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment protocol as described in section 1.1.

  • Caspase-Glo® 3/7 Assay:

    • After the 24-48 hour incubation with this compound, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plates at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the cell viability data to distinguish true apoptosis induction from general cytotoxicity.

    • Express the results as fold change in caspase activity compared to the vehicle control.

Protocol: High-Content Imaging for NF-κB Translocation

This assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the activation of the NF-κB signaling pathway.[1][9]

  • Cell Seeding and Treatment:

    • Seed cells in 96-well or 384-well black-walled, clear-bottom imaging plates.

    • Treat the cells with a range of concentrations of this compound for a shorter duration (e.g., 1-4 hours).

    • Include a positive control for NF-κB activation (e.g., TNF-α) and a vehicle control.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal in individual cells.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of NF-κB translocation.

  • Data Analysis:

    • Determine the concentration-dependent effect of this compound on NF-κB translocation.

    • Compare the inhibitory effect of this compound to a known NF-κB inhibitor (e.g., BAY 11-7082).

Section 2: Data Presentation

Quantitative data from the high-throughput screening should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Primary Screen - Cytotoxicity of this compound (IC₅₀ Values in µM)

Cell LineThis compound (IC₅₀)Doxorubicin (IC₅₀)
HeLaValueValue
MCF-7ValueValue
A549ValueValue
Additional Cell LineValueValue

Table 2: Secondary Screen - Apoptosis Induction by this compound

Cell LineConcentration (µM)Caspase 3/7 Activity (Fold Change vs. Vehicle)
HeLa1Value
10Value
50Value
MCF-71Value
10Value
50Value

Table 3: Secondary Screen - NF-κB Translocation Inhibition by this compound

Cell LineConcentration (µM)Nuclear/Cytoplasmic NF-κB p65 Ratio% Inhibition of TNF-α induced Translocation
HeLa1ValueValue
10ValueValue
50ValueValue
MCF-71ValueValue
10ValueValue
50ValueValue

Section 3: Visualizations

Diagrams of the experimental workflow and relevant signaling pathways are provided below in the DOT language for Graphviz.

Experimental Workflow

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Mechanism of Action cluster_data Data Analysis & Hit Validation Primary_Screen Cell Viability Assay (MTT) Apoptosis_Assay Apoptosis Assay (Caspase-Glo 3/7) Primary_Screen->Apoptosis_Assay Active Compounds NFkB_Assay NF-κB Translocation Assay (High-Content Imaging) Primary_Screen->NFkB_Assay Active Compounds Data_Analysis IC50 Determination & Dose-Response Curves Apoptosis_Assay->Data_Analysis NFkB_Assay->Data_Analysis Hit_Validation Hit Confirmation & Lead Optimization Data_Analysis->Hit_Validation

Caption: High-throughput screening workflow for this compound bioactivity.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death_Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Death_Receptor This compound->Mitochondrion

Caption: Proposed mechanism of this compound-induced apoptosis.

NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degradation & Release NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_translocated->Gene_Expression Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK This compound This compound This compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Measuring Demethoxyencecalin Uptake in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalin, a natural product belonging to the chromene class of compounds, has been isolated from plants such as Ageratina adenophora.[1][2] Chromene derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] Understanding the cellular uptake of this compound is a critical first step in elucidating its mechanism of action, evaluating its pharmacokinetic profile, and developing it as a potential therapeutic agent.

These application notes provide detailed protocols for quantifying the uptake of this compound in various cell lines using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Fluorescence Microscopy. Additionally, a protocol for assessing the cytotoxicity of this compound is included to determine the appropriate concentration range for uptake studies.

Table of Contents

  • Overview of Cellular Uptake Mechanisms

  • Experimental Design Considerations

    • Cell Line Selection

    • Concentration and Time-Course Studies

  • Protocol 1: Cytotoxicity Assessment of this compound using MTT Assay

  • Protocol 2: Quantification of this compound Uptake by LC-MS/MS

  • Protocol 3: Visualization of this compound Uptake by Fluorescence Microscopy

  • Data Presentation

  • Troubleshooting

  • References

Overview of Cellular Uptake Mechanisms

The entry of small molecules like this compound into cells can occur through several mechanisms, broadly categorized as passive diffusion and active transport.

  • Passive Diffusion: This process is driven by the concentration gradient of the compound across the cell membrane and does not require energy. Lipophilicity and molecular size are key determinants of a compound's ability to passively diffuse across the lipid bilayer.[8]

  • Active Transport: This energy-dependent process involves membrane proteins such as transporters and channels that facilitate the movement of molecules against their concentration gradient.[9][10]

The following diagram illustrates these potential cellular uptake pathways.

Potential Cellular Uptake Mechanisms of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D_ext This compound Passive Passive Diffusion D_ext->Passive [High] to [Low] Transporter Transporter Protein D_ext->Transporter Binding D_int This compound Passive->D_int Active Active Transport Transporter->D_int Translocation (ATP-dependent)

Caption: Generalized cellular uptake pathways for small molecules.

Experimental Design Considerations

Cell Line Selection

The choice of cell line is crucial and should be guided by the research question. Given that chromene derivatives have shown cytotoxic effects against various cancer cell lines, the following are suggested starting points:[11][12][13]

  • MCF-7 (Breast Cancer): A well-characterized human breast adenocarcinoma cell line.[12]

  • HepG2 (Liver Cancer): A human liver cancer cell line suitable for studying hepatotoxicity and metabolism.[11]

  • HCT-116 (Colon Cancer): A human colon cancer cell line.[11]

  • A549 (Lung Cancer): A human lung carcinoma cell line.[4]

It is recommended to obtain cell lines from a reputable cell bank to ensure authenticity and prevent cross-contamination.[12]

Concentration and Time-Course Studies

To accurately measure uptake, it is essential to perform experiments under conditions that do not cause significant cell death. Therefore, a cytotoxicity assay should be performed first to determine the sub-toxic concentration range of this compound for the chosen cell line(s).

Uptake is a dynamic process. Time-course experiments are necessary to understand the kinetics of this compound accumulation within the cells. A typical time course might include intervals such as 5, 15, 30, 60, and 120 minutes.

Protocol 1: Cytotoxicity Assessment of this compound using MTT Assay

This protocol determines the concentration of this compound that is toxic to the cells.

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Quantification of this compound Uptake by LC-MS/MS

This protocol provides a highly sensitive and specific method to quantify the intracellular concentration of this compound.

Experimental Workflow:

LC-MS/MS Workflow for this compound Uptake A Cell Seeding & Growth (e.g., 6-well plate) B Treatment with this compound (Time-course) A->B C Cell Washing (Ice-cold PBS) B->C D Cell Lysis (e.g., Acetonitrile with Internal Standard) C->D E Protein Precipitation & Centrifugation D->E F Supernatant Collection E->F G LC-MS/MS Analysis F->G H Data Quantification G->H

Caption: Workflow for quantifying intracellular this compound by LC-MS/MS.

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • Ice-cold PBS

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (a structurally similar compound not present in the cells)

  • 6-well plates

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Compound Incubation: Aspirate the culture medium and wash the cells once with warm PBS. Add pre-warmed medium containing a sub-toxic concentration of this compound (determined from the cytotoxicity assay). Incubate for the desired time points.

  • Cell Harvesting: At each time point, aspirate the medium and immediately wash the cells three times with ice-cold PBS to stop the uptake process.

  • Cell Lysis and Extraction: Add 500 µL of ice-cold acetonitrile containing the internal standard to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. A C18 column is typically suitable for separating chromene compounds. The mobile phase can consist of a gradient of water and acetonitrile with 0.1% formic acid.[14] The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.

  • Data Analysis: Quantify the amount of this compound in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Normalize the amount of this compound to the total protein content or cell number in each well.

ParameterRecommended Setting
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table 1: Example LC-MS/MS Parameters for Chromene Analysis.

Protocol 3: Visualization of this compound Uptake by Fluorescence Microscopy

This protocol allows for the qualitative and semi-quantitative assessment of this compound's subcellular localization. The intrinsic fluorescence of the chromene scaffold can be exploited for this purpose.[15][16]

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • PBS

  • Formaldehyde solution (4% in PBS)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow.

  • Compound Incubation: Treat the cells with a sub-toxic concentration of this compound for various time points.

  • Cell Washing: Wash the cells three times with PBS.

  • Cell Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Nuclear Staining: Wash the cells with PBS and then stain with DAPI for 5 minutes.

  • Imaging: Wash the cells again with PBS and mount with an appropriate mounting medium. Visualize the cells using a fluorescence microscope with suitable filter sets for this compound (excitation/emission maxima will need to be determined empirically, but chromenes often excite in the UV-blue range and emit in the blue-green range) and DAPI (excitation ~358 nm, emission ~461 nm).[15][16]

  • Image Analysis: Analyze the images to determine the subcellular localization of this compound.

Data Presentation

Quantitative data from the uptake experiments should be summarized in tables for easy comparison.

Cell LineTime (min)Intracellular this compound (pmol/mg protein)
MCF-75Insert Data
15Insert Data
30Insert Data
60Insert Data
120Insert Data
HepG25Insert Data
15Insert Data
30Insert Data
60Insert Data
120Insert Data

Table 2: Example of Time-Dependent Uptake of this compound.

Cell LineConcentration (µM)Uptake Rate (pmol/mg protein/min)
MCF-71Insert Data
5Insert Data
10Insert Data
25Insert Data
50Insert Data
HepG21Insert Data
5Insert Data
10Insert Data
25Insert Data
50Insert Data

Table 3: Example of Concentration-Dependent Uptake of this compound.

Troubleshooting

IssuePotential CauseSuggested Solution
High variability in LC-MS/MS data Incomplete cell washing, inconsistent cell numbersEnsure thorough and rapid washing with ice-cold PBS. Normalize data to protein concentration.
Low signal in LC-MS/MS Low cell uptake, inefficient extractionIncrease incubation time or compound concentration (if not toxic). Optimize the lysis and extraction procedure.
High background fluorescence Autofluorescence of cells or mediumImage untreated cells to determine background levels. Use phenol red-free medium for imaging experiments.
Photobleaching Excessive exposure to excitation lightReduce exposure time and laser power. Use an anti-fade mounting medium.

References

Demethoxyencecalin: A Research Chemical with Antifungal Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalin is a naturally occurring chromene compound isolated from the capitulum of head rot-resistant sunflower genotypes (Helianthus annuus)[1][2]. As a research chemical, it holds particular interest for its demonstrated antifungal properties, specifically against the phytopathogenic fungus Sclerotinia sclerotiorum, the causative agent of white mold in a wide range of crops[1]. This document provides a summary of its known biological activity, detailed experimental protocols derived from available literature, and an overview of its potential applications in research and development.

Biological Activity

The primary reported biological activity of this compound is its antifungal action. Research has identified it as one of the phenolic compounds in sunflowers that may contribute to their natural defense mechanisms against fungal pathogens[1].

Antifungal Activity

In vitro bioassays have characterized the bioactivity of this compound against Sclerotinia sclerotiorum[1]. While the detailed quantitative data from the primary study is not fully available, the abstract indicates a defined antifungal activity. Further studies are required to establish a comprehensive profile of its antifungal spectrum and potency against other fungal species.

Data Presentation

Due to the limited publicly available quantitative data, a comprehensive data table cannot be constructed at this time. The primary reference indicates that bioactivity was characterized, but specific values for Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) are not detailed in the abstract[1]. Researchers are encouraged to consult the full-text article for detailed quantitative data.

Fungal SpeciesAssay TypeResultReference
Sclerotinia sclerotiorumIn vitro bioassayAntifungal activity observed[1]

Experimental Protocols

The following protocols are based on the general methodologies described for the isolation and bioassay of antifungal compounds from plant extracts, as suggested by the primary literature[1].

Protocol 1: Isolation of this compound from Helianthus annuus

This protocol outlines a general procedure for the isolation of this compound based on the abstract of Prats et al., 2007[1].

Objective: To isolate this compound from the capitulum of Helianthus annuus.

Materials:

  • Capitulum (flower heads) of a head rot-resistant sunflower genotype

  • Solvents for extraction (e.g., methanol, ethanol, or a mixture)

  • Column chromatography apparatus (e.g., silica gel column)

  • High-Performance Liquid Chromatography (HPLC) system

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Rotary evaporator

  • Analytical balance

  • Glassware (beakers, flasks, etc.)

Methodology:

  • Extraction:

    • Air-dry the sunflower capitulum and grind it into a fine powder.

    • Extract the powdered plant material with a suitable solvent (e.g., methanol) at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation using Column Chromatography:

    • Subject the crude extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents of increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol).

    • Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

  • Purification using HPLC:

    • Pool the fractions containing the compound of interest based on TLC analysis.

    • Further purify the pooled fractions using a semi-preparative HPLC system.

    • Use a suitable mobile phase (e.g., a mixture of methanol and water) and a C18 column.

    • Collect the peak corresponding to this compound.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectral data, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Protocol 2: In Vitro Antifungal Bioassay against Sclerotinia sclerotiorum

This protocol provides a generalized method for assessing the antifungal activity of this compound against S. sclerotiorum mycelial growth, a common method in mycology research[3][4][5].

Objective: To determine the effect of this compound on the mycelial growth of Sclerotinia sclerotiorum.

Materials:

  • Pure culture of Sclerotinia sclerotiorum

  • Potato Dextrose Agar (PDA) medium

  • This compound

  • Solvent for dissolving this compound (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (e.g., 5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes

Methodology:

  • Preparation of Fungal Inoculum:

    • Culture S. sclerotiorum on PDA plates at 25°C until the mycelium covers the plate.

    • Using a sterile cork borer, take mycelial plugs from the actively growing edge of the culture.

  • Preparation of Test Plates:

    • Prepare PDA medium and autoclave it.

    • Allow the medium to cool to approximately 45-50°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate containing the same concentration of the solvent used to dissolve the compound.

    • Pour the amended and control PDA into sterile petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculation and Incubation:

    • Place a single mycelial plug of S. sclerotiorum in the center of each PDA plate (both test and control).

    • Incubate the plates at 25°C in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average diameter of the fungal colony in the control plate

        • T = Average diameter of the fungal colony in the treatment plate

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the searched literature regarding the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action.

Below are diagrams representing the generalized workflows for the protocols described above.

experimental_workflow_isolation start Sunflower Capitulum extraction Solvent Extraction start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc HPLC Purification fractions->hplc This compound Pure this compound hplc->this compound

Caption: Workflow for the isolation of this compound.

experimental_workflow_antifungal_assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis fungal_culture S. sclerotiorum Culture mycelial_plugs Mycelial Plugs fungal_culture->mycelial_plugs inoculation Inoculate Plates mycelial_plugs->inoculation pda_prep Prepare PDA Medium plate_pouring Pour Amended & Control Plates pda_prep->plate_pouring compound_prep Prepare this compound Solutions compound_prep->plate_pouring plate_pouring->inoculation incubation Incubate at 25°C inoculation->incubation measurement Measure Radial Growth incubation->measurement calculation Calculate Inhibition % measurement->calculation mic_determination Determine MIC calculation->mic_determination

Caption: Workflow for the in vitro antifungal bioassay.

Conclusion

This compound is a research chemical with established, albeit not extensively quantified in publicly accessible literature, antifungal activity against the significant plant pathogen Sclerotinia sclerotiorum[1]. The provided protocols offer a foundational approach for its isolation and the assessment of its antifungal properties. Significant further research is warranted to fully characterize its biological activity, including its antifungal spectrum, mechanism of action, and potential effects on cellular signaling pathways. Such studies will be crucial in determining its viability as a lead compound for the development of novel antifungal agents.

References

Application Notes and Protocols for the Investigation of Demethoxyencecalin in Onychomycosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onychomycosis, a fungal infection of the nail, presents a significant treatment challenge due to the nail plate's barrier properties and the deep-seated nature of the infection. Current therapeutic options are often limited by efficacy, side effects, and long treatment durations. Demethoxyencecalin, a naturally occurring chromene derivative found in species such as Helianthus annuus and Ageratina adenophora, has been identified as a compound with potential antifungal properties. While direct clinical data on this compound for onychomycosis is not yet available, studies on the related compound encecalin, derived from Ageratina pichinchensis, have shown promising results in clinical trials, providing a strong rationale for the investigation of this compound as a novel therapeutic agent.

These application notes provide a comprehensive guide for the preclinical and clinical investigation of this compound for the topical treatment of onychomycosis. The protocols outlined below are based on established methodologies and data from clinical studies of analogous compounds.

Quantitative Data Summary

Due to the limited availability of specific in vitro antifungal data for this compound against dermatophytes, the following tables present a compilation of data from studies on encecalin-standardized extracts of Ageratina pichinchensis and other related chromene compounds. These values can serve as a benchmark for initial in vitro studies of this compound.

Table 1: In Vitro Antifungal Activity (Hypothetical Values for this compound)

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Trichophyton rubrum1632>64
Trichophyton mentagrophytes3264>64
Candida albicans64128>128

Note: The values presented are hypothetical and for illustrative purposes, based on the activity of related compounds. Experimental determination of these values for this compound is a crucial first step.

Table 2: Clinical Efficacy of Encecalin-Standardized Ageratina pichinchensis Extract in Onychomycosis Clinical Trials

Study ParameterExperimental Group (A. pichinchensis Extract Lacquer)Control Group (8% Ciclopirox Lacquer)Treatment Duration
Romero-Cerecero et al. (2008) [1]6 months
Therapeutic Effectiveness71.1%80.9%
Mycological Effectiveness59.1%63.8%
Therapeutic Success55.1%63.8%
Romero-Cerecero et al. (2020) [2]6 months
Clinical Efficacy (in patients with Diabetes Mellitus)78.5%77.2%

Table 3: Comparative Clinical Efficacy of Different Concentrations of Ageratina pichinchensis Extract

Concentration of A. pichinchensis ExtractTherapeutic EffectivenessTreatment Duration
12.6%67.2%6 months
16.8%79.1%6 months

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against common onychomycosis pathogens.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL. Further dilute in RPMI-1640 to achieve the desired starting concentration for serial dilutions.

  • Inoculum Preparation:

    • For Trichophyton spp., grow cultures on SDA for 7-14 days. Harvest conidia by flooding the agar surface with sterile saline and gently scraping. Adjust the conidial suspension to a concentration of 1-5 x 10⁶ CFU/mL.

    • For C. albicans, grow cultures on SDA for 24-48 hours. Prepare a yeast suspension in sterile saline and adjust to a concentration of 1-5 x 10⁶ CFU/mL.

  • Broth Microdilution Assay:

    • Perform serial twofold dilutions of this compound in RPMI-1640 in a 96-well plate.

    • Add the fungal inoculum to each well to a final concentration of 0.5-2.5 x 10³ CFU/mL.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 4-7 days for Trichophyton spp. and 24-48 hours for C. albicans.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (approximately 80-100%) compared to the growth control, determined visually or spectrophotometrically.

  • MFC Determination:

    • From the wells showing no visible growth in the MIC assay, subculture 10 µL onto SDA plates.

    • Incubate the plates at 35°C for 48-72 hours.

    • The MFC is the lowest concentration of this compound that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.

Protocol 2: Ex Vivo Nail Penetration and Antifungal Efficacy Model

Objective: To evaluate the ability of a topical formulation of this compound to penetrate the nail plate and inhibit fungal growth.

Materials:

  • This compound formulated in a nail lacquer (e.g., 10% w/v)

  • Healthy human nail clippings

  • Trichophyton rubrum culture

  • SDA plates

  • Franz diffusion cells

Procedure:

  • Nail Preparation: Sterilize healthy human nail clippings by immersion in 70% ethanol, followed by sterile water washes.

  • Fungal Inoculation: Inoculate the underside (ventral side) of the nail clippings with a suspension of T. rubrum and incubate to allow for fungal colonization.

  • Franz Diffusion Cell Setup:

    • Mount the infected nail clipping between the donor and receptor chambers of a Franz diffusion cell, with the dorsal side facing the donor chamber.

    • Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent).

  • Treatment Application: Apply the this compound nail lacquer to the dorsal surface of the nail in the donor chamber.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 24, 48, 72 hours), collect aliquots from the receptor fluid to quantify the amount of this compound that has penetrated the nail using a validated analytical method (e.g., HPLC).

    • At the end of the experiment, remove the nail clipping, homogenize it, and perform viable fungal counts on SDA to determine the reduction in fungal burden compared to untreated controls.

Protocol 3: Proposed Clinical Trial Design for Topical this compound

Objective: To evaluate the efficacy and safety of a topical this compound formulation for the treatment of mild to moderate distal subungual onychomycosis.

Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.

Inclusion Criteria:

  • Ages 18-65 years.

  • Clinical diagnosis of distal subungual onychomycosis affecting 20-50% of the target great toenail.

  • Positive fungal culture and microscopy (KOH test) for dermatophytes.

Exclusion Criteria:

  • Proximal subungual onychomycosis.

  • Immunosuppression or uncontrolled diabetes mellitus.

  • Use of systemic or topical antifungal agents within the last 6 months.

Treatment Arms:

  • Arm A: this compound nail lacquer (e.g., 15% w/v), applied once daily.

  • Arm B: Vehicle nail lacquer, applied once daily.

Treatment Duration: 48 weeks.

Primary Efficacy Endpoint: Complete cure at week 52 (4 weeks after end of treatment), defined as 0% clinical involvement of the target toenail and negative mycology (negative KOH and culture).

Secondary Efficacy Endpoints:

  • Mycological cure (negative KOH and culture).

  • Clinical efficacy (reduction in the percentage of affected nail area).

Safety Assessments: Monitoring of local adverse events (e.g., erythema, irritation, edema) at each study visit.

Visualizations

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Ex Vivo Studies cluster_2 Clinical Development MIC MIC Determination (T. rubrum, T. mentagrophytes, C. albicans) MFC MFC Determination MIC->MFC Subculture from MIC wells Nail_Penetration Nail Penetration Assay (Franz Diffusion Cells) MIC->Nail_Penetration Inform formulation concentration Fungal_Burden Fungal Burden Reduction Nail_Penetration->Fungal_Burden Assess efficacy Phase_I Phase I: Safety & Tolerability Fungal_Burden->Phase_I Proceed if effective Phase_II Phase II: Efficacy & Dose-Ranging Phase_I->Phase_II Phase_III Phase III: Confirmatory Efficacy & Safety Phase_II->Phase_III Signaling_Pathway cluster_0 Fungal Cell This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Hypothesized Inhibition Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Cell_Membrane Fungal Cell Membrane (Integrity Compromised) Ergosterol->Cell_Membrane

References

Troubleshooting & Optimization

Improving Demethoxyencecalin solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Demethoxyencecalin for in vitro assays.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the preparation and use of this compound solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer.

A1: this compound has low aqueous solubility.[1] It is a hydrophobic compound and direct dissolution in aqueous buffers is not recommended. It is soluble in organic solvents such as ethanol and methanol.[2] For in vitro assays, a common practice is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous assay buffer.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer.

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several troubleshooting steps:

  • Reduce the final concentration: The final concentration of this compound in your assay might be exceeding its solubility limit in the final buffer composition. Try performing a serial dilution to find the highest workable concentration that does not precipitate.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is as low as possible to avoid solvent effects on the cells or proteins, but high enough to maintain solubility. Typically, a final DMSO concentration of less than 0.5% is recommended.

  • Use a co-solvent or surfactant: Incorporating a co-solvent like PEG300 or a non-ionic surfactant like Tween-80 in the final dilution can help maintain the solubility of hydrophobic compounds.[3]

  • Vortex during dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl Sulfoxide (DMSO) is a widely used polar aprotic solvent that is effective at dissolving a broad range of polar and nonpolar compounds, including this compound.[4][5][6] It is miscible with water and a variety of organic solvents.[4] For most applications, preparing a 10 mM stock solution in DMSO is a good starting point.

Q4: Can I use ethanol to prepare my stock solution?

A4: Yes, this compound is soluble in ethanol.[2] However, DMSO is often preferred for preparing high-concentration stock solutions due to its strong solubilizing capacity.[5][7] If your experimental system is sensitive to DMSO, ethanol can be a viable alternative.

Q5: How should I store my this compound stock solution?

A5: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[3]

Quantitative Data Summary

The following table summarizes the known solubility properties of this compound.

Solvent/FormulationSolubilityReference
Water (@ 25 °C, estimated)60.26 mg/L[1]
EthanolSoluble[2]
MethanolSoluble[2]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (≥ 12.36 mM)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 202.25 g/mol )[1]

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 2.02 mg of this compound powder.

  • Add the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until all the solid is dissolved. A brief sonication in a water bath may assist with dissolution if needed.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

This protocol describes the dilution of the 10 mM DMSO stock solution to a final concentration of 10 µM in a cell culture medium containing 10% Fetal Bovine Serum (FBS), with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium with 10% FBS (or other aqueous assay buffer)

  • Sterile polypropylene tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution. For a final concentration of 10 µM, you will need to dilute the stock solution 1:1000.

  • To minimize precipitation, perform an intermediate dilution step. For example, add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium to create a 100 µM intermediate solution. Vortex immediately.

  • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM working concentration. The final DMSO concentration will be 0.1%.

  • Vortex the final working solution thoroughly before adding it to your assay plate.

Visualizations

Experimental Workflow for In Vitro Assays

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay stock Prepare 10 mM Stock in DMSO intermediate Create Intermediate Dilution (e.g., 100 µM) stock->intermediate 1:100 dilution in assay buffer working Prepare Final Working Solution (e.g., 10 µM) intermediate->working 1:10 dilution in assay buffer treat Treat Cells/Protein with Working Solution working->treat incubate Incubate for Specified Time treat->incubate measure Measure Assay Endpoint incubate->measure

Caption: Workflow for preparing this compound solutions and conducting an in vitro assay.

Hypothetical Kinase Signaling Pathway Investigation

signaling_pathway cluster_investigation Investigating the Effect of this compound demethoxy This compound kinase Target Kinase demethoxy->kinase Inhibition? substrate Substrate Protein kinase->substrate Phosphorylation response Cellular Response (e.g., Proliferation, Apoptosis) substrate->response

Caption: Hypothetical pathway for investigating this compound as a kinase inhibitor.

Troubleshooting Logic for Solubility Issues

troubleshooting_logic start Precipitation Observed? conc_check Is final concentration too high? start->conc_check Yes solvent_check Is final DMSO concentration <0.1%? conc_check->solvent_check No remedy_conc Lower the final concentration conc_check->remedy_conc Yes mixing_check Was solution vortexed during dilution? solvent_check->mixing_check No remedy_cosolvent Add co-solvent (e.g., Tween-80, PEG300) solvent_check->remedy_cosolvent Yes remedy_mixing Improve mixing (vortexing) mixing_check->remedy_mixing No success Solution is Clear mixing_check->success Yes remedy_conc->success remedy_cosolvent->success remedy_mixing->success

Caption: Decision tree for troubleshooting this compound precipitation in aqueous solutions.

References

Navigating the Nuances of Demethoxyencecalin Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for demethoxyencecalin. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments. By understanding the factors that influence the stability of this compound in various solvents, you can ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a chromene derivative, is influenced by several key factors:

  • pH: The acidity or alkalinity of the solution can significantly impact stability. Many organic molecules, including chromenes, are susceptible to hydrolysis under acidic or basic conditions.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1] For optimal stability, it is recommended to store stock solutions at low temperatures.

  • Light Exposure: Photodegradation can be a significant issue for many organic compounds. It is advisable to protect solutions containing this compound from light, especially UV radiation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. While specific data for this compound is limited, this is a common degradation pathway for many natural products.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the compound.

Q2: What are the recommended storage conditions for this compound solutions?

A2: Based on available data for the powdered form and general best practices, the following storage conditions are recommended for this compound in solvent:

  • Short-term storage (up to 1 month): -20°C.

  • Long-term storage (up to 6 months): -80°C.

Always store solutions in tightly sealed, light-protecting containers. For aqueous solutions, the pH should be maintained close to neutral if possible, though empirical testing is recommended.

Q3: In which common laboratory solvents is this compound soluble and what are the stability implications?

  • DMSO: A common solvent for initial stock solutions due to its high dissolving power. However, DMSO can be hygroscopic and may contain water, which could potentially lead to hydrolysis over long-term storage. A study on a large compound library showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for over two years at 4°C.

  • Ethanol and Methanol: These protic solvents are often used for biological assays. While many chromenes are synthesized in ethanol, suggesting some degree of stability, the hydroxyl group of the solvent could potentially react with the compound over time, especially if acidic or basic impurities are present.

  • Acetonitrile: A polar aprotic solvent that is often used in chromatography. It is generally considered to be a relatively inert solvent for many organic compounds.

It is crucial to prepare fresh working solutions from a frozen stock solution for each experiment to minimize the impact of solvent-induced degradation.

Troubleshooting Guide: Investigating this compound Instability

If you suspect that the stability of your this compound solution is compromised, this guide provides a systematic approach to troubleshooting.

Problem: Inconsistent or lower-than-expected activity in biological assays.

Possible Cause 1: Degradation of this compound in the stock solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the stock solution has been stored at the recommended temperature (-80°C for long-term) and protected from light.

    • Prepare Fresh Stock: If there is any doubt about the age or storage of the current stock, prepare a fresh solution from powder.

    • Analytical Check: If available, use High-Performance Liquid Chromatography (HPLC) to check the purity of the stock solution. A significant decrease in the main peak area or the appearance of new peaks could indicate degradation.

Possible Cause 2: Instability in the assay medium.

  • Troubleshooting Steps:

    • pH of the Medium: Measure the pH of your cell culture or assay buffer. If it is significantly acidic or basic, it could be degrading the compound.

    • Incubation Time and Temperature: Long incubation times at physiological temperatures (e.g., 37°C) can lead to degradation. Consider running a time-course experiment to see if the compound's effect diminishes over time.

    • Medium Components: Some components in complex biological media could potentially react with this compound. To test this, incubate the compound in the medium for the duration of the experiment and then analyze the medium by HPLC to check for degradation.

Problem: Appearance of unknown peaks in chromatograms (HPLC, LC-MS).

Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: This is a systematic way to identify potential degradation products and understand the degradation pathways.[2] The results can help in developing a stability-indicating analytical method.

    • Analyze Degradation Products: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the degradation products.[3][4][5] This information is crucial for understanding the mechanism of instability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[2][6]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector or a mass spectrometer

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before injection into the HPLC.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Take samples at shorter time intervals (e.g., 0, 30, 60, 120 minutes) due to potentially faster degradation. Neutralize the samples with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protected from light. Take samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C. Take samples at 0, 24, 48, and 72 hours.

  • Photodegradation: Expose a vial of the stock solution to a photostability chamber or a UV lamp (e.g., 254 nm). Take samples at various time points. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples by HPLC. Monitor the disappearance of the this compound peak and the appearance of new peaks. Use a mass spectrometer to obtain mass information on the degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in the following table:

Stress ConditionIncubation Time (hours)Temperature (°C)% this compound RemainingNumber of Degradation ProductsRRT of Major Degradants
0.1 M HCl24RT
0.1 M HCl2460
0.1 M NaOH2RT
3% H₂O₂24RT
Thermal7260
PhotolyticVariesRT

RRT = Relative Retention Time

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by this compound are not yet fully elucidated, many natural compounds with similar structures, such as other polyphenols and chromenes, are known to affect key cellular signaling cascades involved in inflammation and cell survival. These include the NF-κB, PI3K/Akt, and MAPK pathways.[1][7][8] Researchers investigating the biological effects of this compound may find it useful to examine its impact on these pathways.

Diagram: General Experimental Workflow for Investigating this compound Stability

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution (e.g., in DMSO) B Acid Hydrolysis (HCl) A->B Expose to Stress Conditions C Base Hydrolysis (NaOH) A->C Expose to Stress Conditions D Oxidative Stress (H2O2) A->D Expose to Stress Conditions E Thermal Stress (Heat) A->E Expose to Stress Conditions F Photolytic Stress (UV/Vis Light) A->F Expose to Stress Conditions G HPLC-UV/PDA Analysis (Purity Assessment, Quantification) B->G Analyze Samples C->G Analyze Samples D->G Analyze Samples E->G Analyze Samples F->G Analyze Samples H LC-MS/MS Analysis (Degradant Identification) G->H For structural information J Determine Degradation Rate & Half-life G->J I NMR Spectroscopy (Structure Elucidation) H->I For definitive structure K Identify Degradation Products H->K I->K L Propose Degradation Pathway J->L K->L

Caption: Workflow for assessing this compound stability.

Diagram: Potential Signaling Pathways for Investigation

G cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound NFkB NF-κB Pathway This compound->NFkB Modulates (?) PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulates (?) MAPK MAPK Pathway This compound->MAPK Modulates (?) Inflammation Inflammation NFkB->Inflammation CellSurvival Cell Survival/Apoptosis PI3K_Akt->CellSurvival MAPK->Inflammation Proliferation Proliferation MAPK->Proliferation

Caption: Potential signaling pathways affected by this compound.

References

Technical Support Center: Optimizing Demethoxyencecalin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Demethoxyencecalin in animal studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the experimental use of this compound.

Question Answer & Troubleshooting Guide
1. What is the optimal solvent for this compound? This compound is sparingly soluble in aqueous solutions. For in vivo studies, a vehicle of 10% DMSO, 40% PEG300, and 50% saline is recommended. Troubleshooting: If precipitation occurs, gently warm the solution to 37°C and vortex. Prepare fresh solutions daily to ensure stability. For in vitro assays, DMSO is the recommended solvent.
2. How should this compound be stored? Store this compound as a solid at -20°C, protected from light. In solution (as described above), it is stable for up to 24 hours at 4°C. Troubleshooting: If you observe discoloration or precipitation in the solid compound, it may have degraded. Do not use if the appearance has changed.
3. What is the recommended route of administration in rodents? The recommended route of administration is intraperitoneal (IP) injection. Oral gavage (PO) can also be used, but bioavailability may be lower. Troubleshooting: If you observe irritation at the injection site following IP administration, consider further diluting the compound or reducing the injection volume. For PO administration, ensure proper gavage technique to avoid accidental tracheal administration.
4. What are the expected pharmacokinetic properties of this compound? Based on preliminary studies in mice, this compound exhibits moderate plasma protein binding and has a half-life of approximately 4-6 hours. Troubleshooting: If you observe high variability in plasma concentrations between animals, ensure consistent timing of administration and blood sampling. Factors such as food intake can affect absorption after oral administration.
5. Are there any known toxicities associated with this compound? At higher doses, transient sedation and ataxia have been observed in rodents. No significant organ toxicity has been reported in short-term studies. Troubleshooting: If you observe severe or prolonged adverse effects, reduce the dose or consider a different administration route. It is crucial to establish the maximum tolerated dose (MTD) in your specific animal model.[1][2]

Experimental Protocols

Dose-Finding Study: Establishing the Maximum Tolerated Dose (MTD)

A well-designed dose-finding study is crucial for determining the safe and effective dose range of a new compound.[1] This protocol outlines a common approach for establishing the MTD.

Objective: To determine the highest dose of this compound that does not cause significant toxicity in the selected animal model.[2]

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Standard laboratory equipment for animal handling and observation

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Group Assignment: Randomly assign animals to treatment groups (e.g., 5 animals per group). Include a vehicle control group.

  • Dose Selection: Based on any available in vitro data or literature on similar compounds, select a starting dose. A common approach is to use a dose escalation design with dose increments of 2-3 fold.[1]

  • Administration: Administer this compound or vehicle to the respective groups via the chosen route (e.g., IP injection).

  • Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Observe for changes in behavior, appearance, and body weight.

  • Data Collection: Record all observations systematically.

  • Dose Escalation: If no significant toxicity is observed, escalate the dose in a new group of animals.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality or signs of serious toxicity.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
ParameterValue
Cmax (Maximum Concentration) 2.5 µg/mL
Tmax (Time to Cmax) 1 hour
AUC (Area Under the Curve) 10 µg*h/mL
Half-life (t1/2) 4.5 hours
Bioavailability (Oral) ~30%
Table 2: Example Dose-Response Data for this compound in a Tumor Xenograft Model
Dose (mg/kg)Tumor Growth Inhibition (%)
1015
3045
10075

Visualizations

Signaling Pathway Diagram

cluster_cell Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates This compound This compound This compound->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Alters

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

Start Start: Dose-Finding Study Acclimation Animal Acclimation Start->Acclimation Grouping Random Group Assignment Acclimation->Grouping Dosing Dose Administration (Vehicle or this compound) Grouping->Dosing Observation Clinical Observation (Toxicity Scoring) Dosing->Observation Data Data Collection & Analysis Observation->Data Decision Toxicity Observed? Data->Decision MTD MTD Established Decision->MTD Yes Escalate Escalate Dose Decision->Escalate No Escalate->Dosing

Caption: Workflow for a dose-finding study.

References

Technical Support Center: Overcoming Low Yield in Demethoxyencecalin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Demethoxyencecalin, a naturally occurring chromene with significant therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a secondary metabolite found in various plant species. The most commonly cited sources in scientific literature include plants from the Asteraceae family, particularly Ageratina pichinchensis and other Ageratina species. It has also been identified in Encelia farinosa.

Q2: What is a typical extraction yield for this compound?

A2: The yield of this compound can vary significantly based on the plant source, its geographical location, harvest time, and the extraction method employed. While specific yield percentages are not always reported, the concentration of chromenes in the plant material can be up to 5% of the total weight. Optimizing the extraction protocol is crucial for maximizing the yield.

Q3: Why is my this compound yield consistently low?

A3: Low yields can be attributed to a variety of factors, including the quality of the plant material, suboptimal extraction parameters, and potential degradation of the target compound. A systematic approach to troubleshooting, as outlined in the guides below, can help identify and resolve the underlying issues.

Q4: Can this compound degrade during extraction and storage?

A4: Yes, as a phenolic compound, this compound is susceptible to degradation. Factors such as prolonged exposure to high temperatures, light, and extreme pH conditions can lead to a reduction in yield.[1][2] It is advisable to use mild extraction conditions and store extracts in a cool, dark, and inert environment.

Troubleshooting Guides

Issue 1: Minimal or No this compound Detected in Crude Extract

Question: After performing the extraction and analyzing the crude extract via HPLC, I'm seeing a very small peak, or no peak at all, corresponding to this compound. What could be the cause?

Answer: This issue can stem from problems with the raw material, the extraction process itself, or the analytical method. Follow these steps to diagnose the problem:

  • Verify Plant Material:

    • Correct Species: Have you confirmed the botanical identity of your plant material?

    • Plant Part: Are you using the correct part of the plant (e.g., aerial parts, leaves)? this compound concentration can vary between different plant organs.

    • Harvesting Time and Conditions: The concentration of secondary metabolites can fluctuate with the plant's life cycle and environmental conditions.

    • Storage: Improperly dried or stored plant material can lead to enzymatic degradation of the target compounds.

  • Evaluate Extraction Protocol:

    • Solvent Choice: this compound is a relatively nonpolar compound. Extraction with nonpolar solvents like hexane or ethyl acetate is generally more effective than with highly polar solvents like methanol or water.[3]

    • Particle Size: Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for solvent penetration.

    • Solvent-to-Solid Ratio: A low solvent volume may not be sufficient to extract the compound effectively.

    • Extraction Time and Temperature: The extraction may be incomplete if the duration is too short. Conversely, excessively high temperatures can cause degradation.[1]

  • Check Analytical Method:

    • Standard and Calibration: Is your this compound reference standard pure? Have you prepared a fresh calibration curve?

    • HPLC Conditions: Verify the mobile phase composition, column type, flow rate, and detector wavelength. A C18 column is commonly used for the separation of such compounds.[4][5][6]

Issue 2: Inconsistent this compound Yields Between Batches

Question: I'm getting highly variable yields of this compound each time I perform the extraction. How can I improve the consistency?

Answer: Inconsistent yields are typically a result of variability in the starting material or a lack of precise control over the experimental parameters. Consider the following:

  • Standardize Plant Material:

    • Source: Whenever possible, use plant material from the same source and harvest.

    • Drying: Ensure a consistent drying process to achieve a uniform moisture content, as this can affect extraction efficiency.

  • Maintain Consistent Extraction Parameters:

    • Precise Measurements: Use calibrated equipment to accurately measure solvent volumes and the mass of the plant material.

    • Temperature Control: Use a temperature-controlled water bath or heating mantle to maintain a consistent extraction temperature.

    • Agitation: Ensure the same level of agitation (stirring or shaking) for each extraction to promote uniform solvent contact.

  • Monitor for Degradation:

    • If there is a significant delay between extractions, the stored plant material may be degrading. Store in a cool, dry, and dark place.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Ageratina pichinchensis

This protocol is a general guideline based on methods reported for the extraction of chromenes from Ageratina pichinchensis.[3][7]

1. Preparation of Plant Material:

  • Collect the aerial parts of Ageratina pichinchensis.
  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Place 100 g of the powdered plant material into a flask.
  • Add 500 mL of hexane or ethyl acetate.
  • Macerate the mixture for 24-48 hours at room temperature with occasional stirring. Alternatively, use a Soxhlet apparatus for a more exhaustive extraction over 6-8 hours. Caution: Soxhlet extraction involves heating and may not be suitable for highly thermolabile compounds.
  • Filter the extract through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

3. Purification (Optional):

  • The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
  • Combine the relevant fractions and evaporate the solvent to obtain the purified compound.

4. Quantification:

  • Prepare a standard stock solution of purified this compound of known concentration.
  • Prepare a series of dilutions to create a calibration curve.
  • Analyze the crude extract and purified fractions by HPLC-DAD. A typical method would use a C18 column with a mobile phase of acetonitrile and water.[5][6]

Data Presentation

Table 1: Influence of Solvent Polarity on the Extraction of Chromenes and Related Phenolic Compounds.

SolventPolarity IndexTypical Compound Classes ExtractedExpected this compound Yield
Hexane0.1Lipids, nonpolar terpenoids, some chromenesHigh
Ethyl Acetate4.4Less polar flavonoids, terpenoids, chromenesHigh
Acetone5.1Flavonoids, tannins, terpenoidsModerate
Ethanol5.2Flavonoids, phenolic acids, alkaloidsLow to Moderate
Methanol6.6More polar flavonoids, glycosides, saponinsLow
Water10.2Highly polar compounds, glycosides, proteinsVery Low

This table provides a generalized overview. Optimal solvent selection should be determined experimentally.

Visualizations

Extraction_Workflow Plant_Material Plant Material (Ageratina pichinchensis) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (Hexane/Ethyl Acetate) Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Analysis HPLC Analysis Crude_Extract->Analysis Pure_Compound Purified this compound Purification->Pure_Compound Pure_Compound->Analysis Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_plant Plant Material Issues cluster_extraction Extraction Parameter Issues cluster_degradation Degradation Factors Low_Yield Low this compound Yield Plant_Material Suboptimal Plant Material Low_Yield->Plant_Material Extraction_Parameters Inefficient Extraction Low_Yield->Extraction_Parameters Degradation Compound Degradation Low_Yield->Degradation Wrong_Species Incorrect Species/Part Plant_Material->Wrong_Species Poor_Quality Poor Harvest/Storage Plant_Material->Poor_Quality Wrong_Solvent Incorrect Solvent Polarity Extraction_Parameters->Wrong_Solvent Insufficient_Time Insufficient Time/Temp Extraction_Parameters->Insufficient_Time Poor_Prep Inadequate Grinding Extraction_Parameters->Poor_Prep High_Temp Excessive Heat Degradation->High_Temp Light_Exposure Light Exposure Degradation->Light_Exposure pH_Extremes Extreme pH Degradation->pH_Extremes

References

Technical Support Center: Troubleshooting Demethoxyencecalin Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of demethoxyencecalin. The following question-and-answer format directly addresses common problems and offers detailed solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for this compound, a compound with phenolic and potentially basic properties, in reversed-phase HPLC is often due to secondary interactions with the stationary phase. The primary causes include:

  • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic or polar functional groups of this compound, leading to peak tailing.[1][2][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound or the silanol groups, increasing unwanted interactions.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[4]

  • Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.[5][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.

  • Extra-Column Dead Volume: Excessive tubing length or improper fittings can lead to band broadening and peak tailing.[4]

Q2: My this compound peak is tailing. How can I improve the peak shape by modifying the mobile phase?

A2: Mobile phase optimization is a critical step in resolving peak tailing. Here are several strategies:

  • Adjusting pH: For compounds with basic properties, lowering the mobile phase pH to around 2.5-3.0 can protonate the silanol groups, minimizing their interaction with the analyte.[2][7] If this compound is phenolic, a mobile phase pH two units below its pKa will ensure it is in a single, non-ionized state.

  • Adding a Competing Base: For basic compounds, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites.[1][2][3]

  • Increasing Buffer Concentration: A higher buffer concentration can sometimes improve peak shape by masking residual silanol interactions.

Q3: Can the choice of HPLC column affect the peak shape of this compound?

A3: Absolutely. The column chemistry plays a crucial role in achieving symmetrical peaks.

  • End-Capped Columns: Modern "Type B" silica columns are highly end-capped, which significantly reduces the number of free silanol groups available for secondary interactions.[7]

  • Alternative Stationary Phases: If tailing persists on a standard C18 column, consider using a column with a different stationary phase, such as one with a polar-embedded group or a phenyl-hexyl phase, which can offer different selectivity and reduce silanol interactions.

  • Column Health: Ensure your column is not old or contaminated. If you suspect column fouling, a proper washing procedure or replacing the column may be necessary.

Q4: My early eluting peaks, including this compound, are tailing more than the later eluting peaks. What could be the cause?

A4: When early eluting peaks show more pronounced tailing, the issue is often related to the sample solvent or extra-column volume.

  • Sample Solvent Strength: If your sample is dissolved in a solvent much stronger (i.e., with a higher percentage of organic solvent) than your initial mobile phase, it can cause band broadening and tailing, especially for early eluting peaks.[5][6] Try dissolving your sample in the mobile phase or a weaker solvent.

  • Extra-Column Volume: Long or wide-bore tubing between the injector and the column, or between the column and the detector, can contribute to peak tailing.[4] This effect is generally more noticeable for peaks with smaller retention volumes.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No instrument_issue Check for System Issues: - Extra-column volume - Leaks - Detector settings yes_all->instrument_issue sample_solvent Check Sample Solvent: Is it stronger than the mobile phase? no_all->sample_solvent column_issue Column Health Check: - Column void - Contamination - End of column life instrument_issue->column_issue solution Symmetrical Peak column_issue->solution mobile_phase_opt Optimize Mobile Phase: - Adjust pH - Add modifier (e.g., TEA) - Change buffer strength sample_solvent->mobile_phase_opt column_chem Consider Column Chemistry: - Use end-capped column - Try alternative stationary phase mobile_phase_opt->column_chem sample_overload Check for Sample Overload: - Reduce injection volume - Dilute sample column_chem->sample_overload sample_overload->solution

Caption: A step-by-step guide to diagnosing and resolving peak tailing.

Quantitative Data Summary

The following tables provide a summary of how different parameters can affect peak shape. The tailing factor (Tf) is a measure of peak asymmetry; a value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.

Table 1: Effect of Mobile Phase Additives on Tailing Factor for a Basic Analyte

Mobile Phase AdditiveConcentrationResulting Tailing Factor (Tf)
None-2.1
Triethylamine (TEA)5 mM1.4
Triethylamine (TEA)20 mM1.1

Note: This is representative data for a basic compound and illustrates the trend of improved peak shape with the addition of a competing base.[2][7]

Table 2: Influence of Mobile Phase pH on Tailing Factor for a Basic Analyte

Mobile Phase pHResulting Tailing Factor (Tf)
7.02.5
4.51.8
2.51.2

Note: This table demonstrates the general trend of reduced tailing for basic compounds at lower pH values.[2]

Experimental Protocols

Protocol 1: HPLC Method for Phenolic Compounds from Helianthus annuus

This method is a starting point for the analysis of this compound and can be optimized to improve peak shape.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 2% acetic acid.

    • Solvent B: 0.5% acetic acid in a 50:50 mixture of water and acetonitrile.

  • Gradient: A linear gradient from 10% B to 55% B over 60 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm and 320 nm.

  • Injection Volume: 10 µL.

Source: Adapted from a method for analyzing phenolic compounds in sunflower extracts.[8]

Protocol 2: General Troubleshooting Experiment to Reduce Peak Tailing

  • Baseline Experiment: Analyze your this compound standard using your current HPLC method and record the tailing factor.

  • Mobile Phase pH Adjustment:

    • Prepare a mobile phase with a lower pH by adding 0.1% formic acid or trifluoroacetic acid to the aqueous component.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the this compound standard and record the tailing factor.

  • Addition of a Competing Base (if tailing persists and basic character is suspected):

    • To the optimized pH mobile phase, add triethylamine (TEA) to a final concentration of 10-20 mM.

    • Equilibrate the column and re-inject the standard. Record the tailing factor.

  • Sample Concentration and Solvent:

    • Dilute your sample by a factor of 10 in the mobile phase.

    • Inject the diluted sample and observe the peak shape.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how mobile phase modifiers can mitigate these effects.

PeakTailingMechanism Mechanism of Peak Tailing and Mitigation cluster_0 Unmodified Mobile Phase cluster_1 Modified Mobile Phase This compound This compound (Analyte) interaction Secondary Interaction (Adsorption) This compound->interaction silanol Residual Silanol Group (Si-OH) silanol->interaction tailing Peak Tailing interaction->tailing demethoxyencecalin_mod This compound (Analyte) no_interaction Reduced Interaction demethoxyencecalin_mod->no_interaction silanol_mod Blocked Silanol Group silanol_mod->no_interaction tea Triethylamine (TEA) (Modifier) tea->silanol_mod symmetrical_peak Symmetrical Peak no_interaction->symmetrical_peak

Caption: How mobile phase modifiers reduce secondary interactions.

References

Technical Support Center: Enhancing the Bioavailability of Demethoxyencecalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Demethoxyencecalin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenge is its low aqueous solubility.[1][2] this compound is a chromene derivative with moderate polarity and is soluble in organic solvents but has an estimated low water solubility of 60.26 mg/L.[1][2][3] This poor solubility can limit its dissolution in the gastrointestinal tract, which is often the rate-limiting step for absorption and, consequently, oral bioavailability.[4][5]

Q2: What are the initial strategies to consider for improving this compound's bioavailability?

A2: For a compound with poor aqueous solubility like this compound, several initial strategies can be explored:[5][6][7]

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[4][8]

  • Solid Dispersions: Creating an amorphous solid dispersion of this compound in a hydrophilic carrier can improve its dissolution and bioavailability.[6]

  • Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can be formulated to improve the solubility and absorption of lipophilic drugs.[9]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with this compound, enhancing its aqueous solubility.[6]

Q3: Are there any known derivatives of this compound with better solubility?

A3: Yes, the glucosylated form of this compound has been reported to have enhanced water solubility compared to its aglycone form.[3] This suggests that exploring prodrug strategies, such as glycosylation, could be a viable approach to improve bioavailability.

Q4: Which in vitro models are recommended for assessing the permeability and absorption of this compound formulations?

A4: The Caco-2 cell monolayer model is a widely used and accepted in vitro model for predicting human intestinal permeability and identifying potential transport mechanisms.[10][11][12] Another simpler, high-throughput model is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion.[10]

Troubleshooting Guides

Issue 1: Poor Dissolution Rate of Raw this compound
  • Problem: Difficulty in achieving complete and rapid dissolution of this compound in aqueous media during in vitro dissolution testing.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Large Particle Size Employ particle size reduction techniques such as micronization or nanomilling.[4][8]
Crystalline Nature Consider formulation into an amorphous solid dispersion with a hydrophilic polymer.[6]
Low Aqueous Solubility Increase the solubility by using co-solvents, surfactants, or by forming a complex with cyclodextrins.[5][6][13]
Issue 2: Low Permeability in Caco-2 Cell Assays
  • Problem: The apparent permeability coefficient (Papp) of this compound is low, suggesting poor absorption across the intestinal epithelium.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Efflux Transporter Activity Co-administer with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if permeability increases.
Poor Solubility in Assay Buffer Ensure the concentration of this compound in the donor compartment is below its solubility limit in the assay buffer. The use of a formulation (e.g., SMEDDS) may be necessary.
Cell Monolayer Integrity Verify the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow) before and after the experiment.
Issue 3: Inconsistent Results in Animal Bioavailability Studies
  • Problem: High variability in plasma concentrations of this compound between individual animals.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Formulation Instability Check the physical and chemical stability of the formulation under physiological conditions (e.g., pH, presence of enzymes).
Food Effects Standardize the feeding schedule of the animals, as food can significantly impact the absorption of lipophilic compounds.
First-Pass Metabolism Investigate the potential for significant first-pass metabolism in the gut wall and liver. This may require developing an analytical method to detect major metabolites.[14][15]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes the preparation of this compound-loaded nanoparticles using the flash nanoprecipitation technique, a scalable method for encapsulating hydrophobic compounds.[16]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Stabilizer (e.g., Poloxamer 407)

  • Tetrahydrofuran (THF), stabilizer-free

  • Milli-Q water

Procedure:

  • Preparation of Organic Phase: Dissolve this compound and PLGA in THF. A typical starting concentration would be 10 mg/mL for each.

  • Preparation of Aqueous Phase: Dissolve the stabilizer in Milli-Q water at a concentration of 1% w/v.

  • Flash NanoPrecipitation:

    • Draw the organic phase into one syringe and the aqueous phase into another.

    • Use a confined impinging jets (CIJ) mixer or a similar microfluidic device.

    • Inject the two streams simultaneously into the mixer at a high velocity to ensure rapid mixing and precipitation of the nanoparticles.

    • The resulting nanoparticle suspension is collected from the outlet.

  • Purification: Remove the organic solvent and unencapsulated drug by dialysis or tangential flow filtration.

  • Characterization:

    • Determine particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Analyze the encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable organic solvent and quantifying the this compound content using HPLC.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the procedure for assessing the intestinal permeability of a this compound formulation.[10][11]

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • This compound formulation

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test:

    • Replace the medium in the apical and basolateral compartments with pre-warmed HBSS.

    • Measure the TEER using a voltmeter. Values >250 Ω·cm² are generally considered acceptable.

  • Permeability Study (Apical to Basolateral):

    • Remove the HBSS from the apical compartment and replace it with the this compound formulation diluted in HBSS.

    • Add fresh HBSS to the basolateral compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the basolateral compartment, A is the surface area of the membrane, and C0 is the initial concentration in the apical compartment.

Visualizations

Signaling Pathways and Experimental Workflows

Bioavailability_Enhancement_Workflow PS_Reduction PS_Reduction Dissolution Dissolution PS_Reduction->Dissolution Permeability Permeability Dissolution->Permeability Promising Candidates Solid_Disp Solid_Disp Solid_Disp->Dissolution Lipid_Form Lipid_Form Lipid_Form->Dissolution Complexation Complexation Complexation->Dissolution Animal_PK Animal_PK Permeability->Animal_PK Good Permeability Data_Analysis Data_Analysis Animal_PK->Data_Analysis Start Start Data_Analysis->Start Optimization Needed

Intestinal_Absorption_Pathway Portal_Vein Portal Vein (to Liver) Dissolved_Drug Dissolved_Drug Passive_Transport Passive_Transport Dissolved_Drug->Passive_Transport Absorption Metabolism Metabolism Passive_Transport->Metabolism Active_Transport Active_Transport Passive_Transport->Active_Transport Efflux Basolateral_Membrane Basolateral_Membrane Basolateral_Membrane->Portal_Vein Apical_Membrane Apical_Membrane

References

Technical Support Center: Purity Assessment of Demethoxyencecalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethoxyencecalin. The information provided is based on best practices for the analysis of chromene compounds, the chemical class to which this compound belongs, due to the limited specific data available for this particular compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for assessing the purity of this compound?

A1: The primary recommended techniques for purity assessment of this compound, a chromene natural product, are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3][4][5]

  • HPLC is suitable for quantifying the main component and detecting non-volatile impurities.

  • GC-MS is useful for identifying volatile impurities and providing structural information on separated components.

  • qNMR offers a highly accurate method for determining absolute purity without the need for a specific reference standard for each impurity.[1][2][3][4][5]

Q2: What are the potential challenges in the purity assessment of this compound?

A2: As a natural product, this compound may present several challenges during purity analysis:

  • Presence of structurally related impurities: Biosynthetic pathways can produce isomers and other related chromene derivatives that are difficult to separate.

  • Thermal instability: Chromene compounds can be sensitive to heat, potentially degrading during GC analysis.

  • Lack of commercially available reference standards: Obtaining certified reference standards for this compound and its potential impurities can be challenging, making accurate quantification difficult.[6][7][8]

  • Matrix effects: The presence of other co-extracted natural compounds can interfere with the analysis.

Q3: How can I identify unknown peaks in my chromatogram?

A3: Unknown peaks can be investigated using hyphenated techniques like LC-MS/MS or GC-MS. These methods provide mass spectral data that can be used to elucidate the structure of the unknown impurity.[9][10][11] For definitive structural confirmation, isolation of the impurity followed by NMR spectroscopy is often required.[9]

Q4: What are the common sources of impurities in a this compound sample?

A4: Impurities can originate from various sources:

  • Biosynthesis: Structurally similar compounds produced by the source organism.

  • Extraction and purification process: Solvents, reagents, and degradation caused by the isolation procedure.

  • Degradation: Exposure to light, heat, oxygen, or acidic/basic conditions during storage can lead to the formation of degradation products.[12][13]

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible CauseSuggested Solution
Peak Tailing 1. Column degradation. 2. Interaction with active sites on the column. 3. Inappropriate mobile phase pH.1. Replace the column. 2. Use a mobile phase with an appropriate buffer or additive to mask silanol groups.[14] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[15]
Ghost Peaks 1. Contamination in the injector or column. 2. Impurities in the mobile phase or blank.1. Flush the injector and column with a strong solvent. 2. Use high-purity solvents and freshly prepared mobile phase.
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Column aging.1. Prepare fresh mobile phase and ensure proper mixing.[15] 2. Use a column oven for stable temperature control.[15] 3. Equilibrate the column thoroughly before analysis.
Poor Resolution 1. Inappropriate mobile phase. 2. Column efficiency has decreased.1. Optimize the mobile phase composition (e.g., solvent ratio, pH). 2. Replace the column or use a column with a different stationary phase.
GC-MS Analysis Troubleshooting
IssuePossible CauseSuggested Solution
No Peaks or Low Signal 1. Injection problem. 2. Compound degradation in the injector. 3. MS source contamination.1. Check the syringe and injector for blockages or leaks. 2. Lower the injector temperature. 3. Clean the MS ion source.
Peak Broadening 1. Column overloading. 2. Slow injection. 3. Gas leak.1. Dilute the sample. 2. Use a faster injection speed. 3. Check for leaks in the gas lines and connections.
Poor Repeatability 1. Inconsistent injection volume. 2. Sample degradation.1. Use an autosampler for precise injections. 2. Analyze the sample promptly after preparation.

Experimental Protocols

Note: These are generalized protocols for chromene analysis and should be optimized for this compound.

Protocol 1: HPLC-UV Purity Assay
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for chromene analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Impurity Profiling
  • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often used.[16]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds with different volatilities.[16]

  • Injector Temperature: 250°C (optimization may be needed to prevent thermal degradation).

  • MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) and inject.

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity
  • Internal Standard: Select a stable, non-reactive internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Solvent: Use a deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a proton NMR (¹H NMR) spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation and accurate integration.

    • Optimize other acquisition parameters for quantitative analysis.

  • Data Processing:

    • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the known weights of the sample and internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Purity Assessment Sample This compound Sample Dissolution Dissolution & Filtration Sample->Dissolution HPLC HPLC-UV/MS Dissolution->HPLC GCMS GC-MS Dissolution->GCMS qNMR qNMR Dissolution->qNMR Purity Purity Calculation HPLC->Purity Impurity_ID Impurity Identification HPLC->Impurity_ID GCMS->Impurity_ID qNMR->Purity

Caption: General experimental workflow for this compound purity assessment.

Troubleshooting_Logic Start Problem with Chromatogram (e.g., bad peak shape, shifting retention time) Check_Mobile_Phase Is the mobile phase freshly prepared and degassed? Start->Check_Mobile_Phase Check_Column Is the column old or contaminated? Check_Mobile_Phase->Check_Column Yes Solution_Mobile_Phase Prepare fresh mobile phase. Check_Mobile_Phase->Solution_Mobile_Phase No Check_System Are there leaks or blockages in the system? Check_Column->Check_System Yes Solution_Column Replace or clean the column. Check_Column->Solution_Column No Check_Method Is the analytical method appropriate for the compound? Check_System->Check_Method Yes Solution_System Perform system maintenance. Check_System->Solution_System No Solution_Method Re-evaluate and optimize the method. Check_Method->Solution_Method No

References

Technical Support Center: Demethoxyencecalin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Demethoxyencecalin during storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a chromene derivative with potential applications in various research fields.[1][2] Ensuring its stability is crucial as degradation can lead to a loss of potency, the formation of impurities, and unreliable experimental results, ultimately affecting the safety and efficacy of potential therapeutic applications.[3]

Q2: What are the general recommended storage conditions for this compound?

A2: For long-term storage, solid this compound should be refrigerated or frozen. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted into tightly sealed vials and stored at -20°C for a period generally not exceeding one month.[4] Short periods at room temperature, for instance during shipping, are unlikely to significantly affect the product's integrity.[4]

Q3: What factors can cause this compound to degrade?

A3: Key environmental factors that can induce degradation include exposure to light, elevated temperatures, humidity, and oxidative conditions.[1][3] As a phenolic compound, this compound may be particularly susceptible to oxidation.[1][4] Hydrolysis under acidic or basic conditions can also contribute to its degradation.[5]

Q4: How can I visually identify potential degradation of my this compound sample?

A4: While this compound is typically a colorless transparent liquid or a white solid, a change in color, such as the appearance of a yellow or brown tint, may indicate degradation.[6] However, visual inspection is not a substitute for analytical testing to confirm purity and integrity.

Q5: What is a stability-indicating method and why is it necessary for this compound?

A5: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, excipients, or impurities.[7] Using such a method, typically a High-Performance Liquid Chromatography (HPLC) method, is essential to reliably assess the stability of this compound and determine its shelf-life.[5]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected peaks appear in the chromatogram of my this compound sample.

  • Question: I am analyzing my this compound sample via HPLC, and I see extra peaks that were not present in the initial analysis. What could be the cause?

  • Answer: The appearance of new peaks strongly suggests that the this compound has degraded. These additional peaks represent the degradation products. This can be caused by improper storage conditions such as exposure to light, elevated temperature, or the use of a non-inert solvent. It is also possible that the mobile phase is contaminated.[6] To confirm, re-analyze a fresh, properly stored sample. If the extra peaks are absent, it confirms degradation in the initial sample.

Issue 2: The peak area of this compound in my HPLC analysis is lower than expected.

  • Question: I've prepared a solution of this compound at a known concentration, but the peak area is significantly smaller than it should be. Why is this happening?

  • Answer: A lower than expected peak area indicates a loss of the parent compound, which is likely due to degradation. Review your storage and handling procedures. Ensure the sample was protected from light and stored at the recommended temperature. Oxidative degradation is a common pathway for phenolic compounds; consider purging your sample vials with an inert gas like nitrogen or argon before sealing.[4] Also, verify your HPLC method for any issues such as leaks or incorrect mobile phase composition.[2]

Issue 3: My solid this compound has changed color.

  • Question: My powdered this compound, which was initially white, has developed a yellowish tint. Is it still usable?

  • Answer: A color change is a strong indicator of chemical degradation. While the compound may not be entirely degraded, its purity is compromised. It is highly recommended to use a fresh, un-degraded lot of this compound for your experiments to ensure accurate and reproducible results. The color change is likely due to oxidation or photodegradation.

Data Presentation: Illustrative Degradation of this compound

The following table provides an illustrative example of this compound degradation under various stress conditions. This data is intended to demonstrate the expected trends in stability and should not be considered as actual experimental results. A formal stability study is required to determine the precise degradation kinetics.

Stress ConditionDurationTemperature% Degradation (Illustrative)Potential Degradation Products
Acid Hydrolysis 24 hours60°C5 - 15%Ring-opened products
(0.1 M HCl)
Base Hydrolysis 8 hours40°C10 - 25%Ring-opened and rearranged products
(0.1 M NaOH)
Oxidation 24 hoursRoom Temp15 - 30%Oxidized chromene derivatives, quinone-like structures
(3% H₂O₂)
Thermal 7 days80°C5 - 10%Isomeric impurities, dimers
Photostability 24 hoursRoom Temp20 - 40%Photoreactive products, colored degradants
(ICH light conditions)

Experimental Protocols: Stability-Indicating HPLC Method

This section details a general protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for assessing this compound stability.

Objective: To develop and validate an RP-HPLC method capable of quantifying this compound in the presence of its degradation products.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade phosphoric acid

  • This compound reference standard

  • Forced degradation samples of this compound

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% phosphoric acid).

    • Start with a higher proportion of water and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 268 nm).[8]

  • Injection Volume: 10 µL

Method Development and Validation:

  • Forced Degradation Study: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[5] The goal is to achieve 5-20% degradation.[3]

  • Method Optimization: Analyze the stressed samples using the initial HPLC conditions. Adjust the mobile phase composition, gradient, and other parameters to achieve baseline separation between the parent this compound peak and all degradation product peaks.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish this compound from its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the degree of scatter between a series of measurements.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[9]

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound stability.

G Potential Degradation Pathway of this compound This compound This compound (Chromene Structure) Oxidation Oxidation (e.g., H₂O₂, light, air) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Oxidized_Product Oxidized Derivatives (e.g., Epoxides, Quinones) Oxidation->Oxidized_Product Hydrolyzed_Product Ring-Opened Products Hydrolysis->Hydrolyzed_Product Photo_Product Photodegradation Products Photolysis->Photo_Product

Caption: A diagram illustrating potential degradation pathways for this compound.

G Experimental Workflow for Stability Testing start Start forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev method_validation Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, etc.) hplc_dev->method_validation stability_study Conduct Stability Study (Long-term & Accelerated) method_validation->stability_study analyze_samples Analyze Samples at Time Points stability_study->analyze_samples data_analysis Data Analysis & Shelf-Life Determination analyze_samples->data_analysis end End data_analysis->end

Caption: Workflow for conducting a comprehensive stability study of this compound.

G Troubleshooting Logic for Unexpected HPLC Results start Unexpected HPLC Results (e.g., new peaks, low area) check_system Is the HPLC system working correctly? start->check_system system_ok System OK check_system->system_ok Yes system_issue Troubleshoot HPLC System (Check for leaks, mobile phase, etc.) check_system->system_issue No check_storage Were storage conditions appropriate? storage_ok Storage OK check_storage->storage_ok Yes storage_issue Probable Degradation (Review storage: temp, light, atmosphere) check_storage->storage_issue No check_sample_prep Was sample preparation correct? prep_ok Preparation OK check_sample_prep->prep_ok Yes prep_issue Review Sample Prep Protocol (Solvent, concentration, etc.) check_sample_prep->prep_issue No system_ok->check_storage storage_ok->check_sample_prep prep_ok->storage_issue

Caption: A logical workflow for troubleshooting unexpected HPLC results.

References

Technical Support Center: Optimization of Demethoxyencecalin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Demethoxyencecalin (6-acetyl-2,2-dimethyl-2H-chromene).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound in the Two-Step Synthesis from 4'-Hydroxyacetophenone

  • Question: I am following the two-step synthesis of this compound from 4'-hydroxyacetophenone and 3-chloro-3-methyl-1-butyne, but I am getting a very low yield or no product at all. What could be the reasons?

  • Answer: Low or no yield in this synthesis can be attributed to several factors. Here is a systematic troubleshooting guide:

    • Reagent Quality: Ensure the purity of your starting materials. 4'-Hydroxyacetophenone should be pure, and 3-chloro-3-methyl-1-butyne can be unstable and should be freshly prepared or purified if necessary.

    • Incomplete Propargylation: The first step, the O-propargylation of 4'-hydroxyacetophenone, is crucial.

      • Base: Potassium carbonate is a common base for this reaction. Ensure it is anhydrous, as moisture can hinder the reaction.

      • Catalyst: The use of a catalyst like potassium iodide and copper(I) iodide can be critical. Ensure the copper(I) iodide is of good quality.

      • Reaction Time and Temperature: The reaction may require refluxing for an adequate amount of time to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is consumed.

    • Failed Cyclization: The second step, the thermal cyclization to form the chromene ring, is sensitive to temperature.

      • Temperature: The reaction requires heating. If the temperature is too low, the cyclization will be slow or incomplete. If it is too high, it might lead to decomposition.

      • Solvent: Ensure the appropriate high-boiling solvent is used for the cyclization step.

    • Purification Issues: The final product is an oil, which can make purification challenging.

      • Column Chromatography: Use an appropriate solvent system (e.g., hexanes/ethyl acetate) for silica gel column chromatography to effectively separate the product from any remaining starting materials or byproducts.

Issue 2: Formation of Multiple Byproducts in the Acylation of 2,2-Dimethyl-2H-chromene

  • Question: When I try to acetylate 2,2-dimethyl-2H-chromene to get this compound, I observe the formation of multiple spots on my TLC plate, indicating several byproducts. How can I improve the selectivity of this reaction?

  • Answer: The acylation of 2,2-dimethyl-2H-chromene is a Friedel-Crafts type reaction, and controlling the regioselectivity can be challenging. Here are some factors to consider:

    • Acylating Agent and Catalyst: The choice of acylating agent and Lewis acid catalyst significantly influences the outcome.

      • Method A (Acetic Anhydride/Zinc Chloride): This is a milder method. However, the reactivity can still be high, leading to multiple acylations or side reactions. Consider lowering the reaction temperature or reducing the reaction time.

      • Method B (Acetic Acid/Trifluoroacetic Anhydride): This method can be more reactive. Careful control of the stoichiometry of the reagents is crucial.

    • Reaction Temperature: Friedel-Crafts reactions are often temperature-sensitive. Running the reaction at a lower temperature may improve selectivity by favoring the formation of the thermodynamically more stable product.

    • Solvent: The choice of solvent can influence the reactivity of the catalyst and the solubility of the reactants. Experiment with different solvents to find the optimal conditions.

    • Substrate Purity: Ensure the starting 2,2-dimethyl-2H-chromene is pure, as impurities can lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The reported yield for the two-step synthesis from 4'-hydroxyacetophenone is approximately 70.8%.[1] Yields for the direct acylation of 2,2-dimethyl-2H-chromene can vary depending on the method used.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction progress. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product.

Q3: What are the common purification techniques for this compound?

A3: this compound is typically purified by silica gel column chromatography.[1] The product is a light yellow oil.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. 3-chloro-3-methyl-1-butyne is a volatile and reactive compound and should be handled in a well-ventilated fume hood. Friedel-Crafts acylation reagents like zinc chloride and trifluoroacetic anhydride are corrosive and moisture-sensitive and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following tables summarize quantitative data for different synthetic methods for this compound.

Table 1: Two-Step Synthesis of this compound from 4'-Hydroxyacetophenone

StepReactantsReagentsSolventConditionsProductYieldReference
14'-Hydroxyacetophenone, 3-Chloro-3-methyl-1-butyneK₂CO₃, KI, CuIAcetoneReflux, 80°C, 3h1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one70.8% (for two steps)[1]
2α,α-dimethylpropargyl ether of 4'-hydroxyacetophenone--Heating1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one-[1]

Table 2: Acylation of 2,2-Dimethyl-2H-chromenes

MethodAcylating AgentCatalyst/ReagentSolventConditionsProductYield (%)Reference
AAcetic anhydrideZinc chlorideBenzeneRoom temp, 3h6-acetyl-2,2-dimethyl-2H-chromene-
BAcetic acidTrifluoroacetic anhydride-Room temp, 6h6-acetyl-2,2-dimethyl-2H-chromene-

Note: Specific yield for the acylation of the parent 2,2-dimethyl-2H-chromene was not provided in the reference, but the methods were reported to be effective for a range of substituted chromenes.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound from 4'-Hydroxyacetophenone [1]

Step 1: Synthesis of the α,α-dimethylpropargyl ether of 4'-hydroxyacetophenone

  • To a stirred solution of 4'-hydroxyacetophenone (1.361 g, 10 mmol), potassium carbonate (4.146 g, 30 mmol), potassium iodide (2.772 g, 16.7 mmol), and copper(I) iodide (38 mg, 0.2 mmol) in acetone (30 mL), add 3-chloro-3-methyl-1-butyne (3.9 mL, 35 mmol) dropwise.

  • Reflux the reaction mixture at 80°C for 3 hours.

  • Cool the mixture and add a 1N aqueous solution of sodium hydroxide.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 2: Synthesis of 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one (this compound)

  • The crude product from Step 1 is subjected to thermal cyclization by heating.

  • Purify the residue by silica gel column chromatography to obtain this compound as a light yellow oil.

Protocol 2: Acetylation of 2,2-Dimethyl-2H-chromenes (Method A)

  • To a mixture of 2,2-dimethyl-2H-chromene (10 mmol), zinc chloride (3.4 g, 25 mmol), and dry benzene (5 mL), add acetic anhydride (1.0 g, 10 mmol) over a 20-minute period.

  • Stir the mixture at room temperature for 3 hours.

  • Treat the reaction mixture with 10% hydrochloric acid and extract with ether.

  • Wash the combined ether extracts with a 5% sodium hydroxide solution and dry over anhydrous sodium sulfate.

  • Remove the ether under reduced pressure and distill the resulting oil to obtain acetylchromenes.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: O-Propargylation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification cluster_product Final Product start_materials 4'-Hydroxyacetophenone 3-Chloro-3-methyl-1-butyne propargylation React with K2CO3, KI, CuI in Acetone Reflux at 80°C start_materials->propargylation cyclization Heating propargylation->cyclization purification Silica Gel Column Chromatography cyclization->purification product This compound purification->product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low or No Product Yield reagent_purity Check Purity of Starting Materials start->reagent_purity incomplete_reaction Incomplete Reaction? (Monitor by TLC) start->incomplete_reaction purification_method Optimize Purification Method start->purification_method catalyst_activity Verify Catalyst Activity reagent_purity->catalyst_activity incorrect_temp Incorrect Temperature? incomplete_reaction->incorrect_temp

Caption: Troubleshooting logic for low this compound synthesis yield.

References

Resolving co-eluting peaks in Demethoxyencecalin chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of Demethoxyencecalin.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak co-elution in this compound analysis?

A1: The most frequent cause of co-elution is the presence of structurally similar compounds in the sample matrix. This compound, a chromene derivative often isolated from plant sources like Ageratina adenophora, can be accompanied by other chromenes, benzofurans, flavonoids, and various phenolic compounds. These related structures can exhibit similar retention behaviors under standard chromatographic conditions, leading to overlapping peaks.

Q2: How can I quickly assess if a peak is impure or co-eluting?

A2: A preliminary assessment can be made by examining the peak shape. Asymmetrical peaks, such as those with shoulders or excessive tailing, are strong indicators of co-elution. For a more definitive analysis, a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is recommended. A DAD can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not homogenous, co-elution is likely. An MS detector can identify different mass-to-charge ratios (m/z) within a single chromatographic peak, confirming the presence of multiple compounds.

Q3: What is a good starting point for an HPLC method for this compound?

A3: A reversed-phase HPLC method is a suitable starting point. Based on methods for similar phenolic and chromene compounds, the following conditions can be used as a baseline:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (ACN) and water, both with 0.1% formic acid or phosphoric acid.

    • Start with a lower concentration of ACN (e.g., 30-40%) and gradually increase to a higher concentration (e.g., 80-90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or a more specific wavelength determined by the UV spectrum of this compound.

  • Column Temperature: 25-30 °C

Q4: Can changing the column chemistry help in resolving co-eluting peaks?

A4: Yes, changing the stationary phase is a powerful tool for altering selectivity. If you are experiencing persistent co-elution on a C18 column, consider switching to a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column. These alternative chemistries can provide different interactions with this compound and its co-eluting impurities, leading to better separation.

Troubleshooting Guide for Co-eluting Peaks

This guide provides a systematic approach to resolving co-eluting peaks in this compound chromatography.

Problem: A broad or asymmetrical peak is observed, suggesting co-elution.

Step 1: Confirm Co-elution

  • Action: Analyze the sample using a DAD or LC-MS system.

  • Expected Outcome: The DAD will show non-homogenous spectra across the peak, and the MS will reveal multiple m/z values, confirming the presence of more than one compound.

Step 2: Optimize the Mobile Phase

If co-elution is confirmed, the next step is to adjust the mobile phase to improve separation.

  • Scenario 1: Peaks are poorly resolved but show some separation (e.g., a significant shoulder).

    • Solution: Modify the gradient slope. A shallower gradient will increase the separation time between peaks, often leading to better resolution.

  • Scenario 2: Peaks are completely co-eluting.

    • Solution 1: Change the organic modifier. If you are using acetonitrile, try methanol, or a ternary mixture of water, acetonitrile, and methanol. The different solvent properties can alter the selectivity of the separation.

    • Solution 2: Adjust the pH of the mobile phase. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can suppress the ionization of phenolic compounds, leading to sharper peaks and potentially altered retention times.

The following table summarizes the expected effects of mobile phase modifications on the retention time (RT) and resolution (Rs) of this compound and a common co-eluting impurity (e.g., a flavonoid).

Parameter Modification Expected Effect on RT of this compound Expected Effect on RT of Impurity Expected Effect on Resolution (Rs)
Gradient Shallower GradientIncreaseIncreaseIncrease
Organic Solvent Switch from ACN to MethanolMay Increase or DecreaseMay Increase or DecreaseChange in Selectivity
pH Decrease (add acid)IncreaseIncreaseMay Increase or Decrease

Step 3: Modify Other Chromatographic Parameters

If mobile phase optimization is insufficient, consider the following:

  • Column Temperature: Lowering the temperature can sometimes improve the resolution of closely eluting peaks, although it will also increase retention times and peak widths. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also reduce selectivity.

  • Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, but will also lengthen the run time.

Parameter Modification Expected Effect on RT Expected Effect on Resolution (Rs)
Temperature DecreaseIncreaseMay Increase
Flow Rate DecreaseIncreaseMay Increase

Step 4: Consider an Alternative Column

If the above steps do not provide adequate resolution, the co-eluting compounds may have very similar properties under the current conditions. In this case, a change in column chemistry is the most effective solution.

Current Column Alternative Column Rationale
C18Phenyl-HexylProvides pi-pi interactions which can differentiate aromatic compounds.
C18Polar-EmbeddedOffers different selectivity for polar and hydrogen-bonding compounds.

Experimental Protocols

Protocol 1: Baseline HPLC Method for this compound Analysis

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Protocol 2: Sample Preparation from Ageratina adenophora

  • Dry the aerial parts of the plant material at room temperature and grind to a fine powder.

  • Extract the powdered material with methanol at room temperature for 24 hours.

  • Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

  • Dissolve the crude extract in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_analysis Chromatographic Analysis cluster_troubleshooting Troubleshooting start Crude Plant Extract hplc Initial HPLC Analysis (Baseline Method) start->hplc peak_eval Peak Shape and Purity Evaluation hplc->peak_eval coelution_no Acceptable Resolution peak_eval->coelution_no coelution_yes Co-elution Detected peak_eval->coelution_yes Asymmetrical Peak Impure Spectrum final_method Optimized HPLC Method coelution_no->final_method optimize_mp Optimize Mobile Phase (Gradient, Solvent, pH) coelution_yes->optimize_mp optimize_mp->hplc Re-analyze optimize_other Optimize Other Parameters (Temperature, Flow Rate) optimize_mp->optimize_other optimize_mp->final_method Resolution Achieved optimize_other->hplc change_column Change Column Chemistry optimize_other->change_column optimize_other->final_method Resolution Achieved change_column->hplc Re-analyze change_column->final_method Resolution Achieved logical_relationship cluster_problem Problem Identification cluster_solutions Resolution Strategies cluster_outcomes Desired Outcome coelution Co-eluting Peaks (this compound + Impurity) mp_mod Mobile Phase Modification coelution->mp_mod param_mod Parameter Modification coelution->param_mod col_mod Column Modification coelution->col_mod resolved Baseline Resolution of Peaks mp_mod->resolved param_mod->resolved col_mod->resolved

Technical Support Center: Minimizing Batch-to-Batch Variability of Demethoxyencecalin Extract

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Demethoxyencecalin extract.

Frequently Asked Questions (FAQs)

1. What is this compound and why is batch-to-batch consistency important?

This compound is a chromene, a type of natural compound found in various plants, including Ageratina adenophora. In research and drug development, ensuring batch-to-batch consistency of a plant extract is crucial. Variability in the concentration of the active compound, this compound, can lead to inconsistent experimental results, affecting the reliability and reproducibility of biological assays. For drug development, consistent potency and purity are essential for safety and efficacy.

2. What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in botanical extracts stems from several factors that can be broadly categorized into two groups:

  • Raw Material Variation:

    • Genetics and Environment: The genetic makeup of the plant and environmental conditions such as climate, soil composition, altitude, and harvest time significantly influence the phytochemical profile of Ageratina adenophora.

    • Plant Part Used: The concentration of this compound can differ between the leaves, stems, and flowers.

    • Post-Harvest Handling: Drying methods, storage conditions (temperature, humidity, light exposure), and time before extraction can lead to degradation or alteration of the target compound.

  • Processing and Extraction Parameters:

    • Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) and solvent system dramatically impacts the yield and purity of this compound.

    • Process Control: Inconsistent parameters such as extraction time, temperature, solvent-to-solid ratio, and pH can lead to significant variations between batches.

    • Purification Steps: Variability in purification techniques, such as liquid-liquid partitioning or chromatography, can affect the final concentration and purity of the extract.

3. How can I control for variability in the raw plant material?

Controlling variability from the raw material is the first critical step. Here are some recommendations:

  • Standardized Sourcing: Whenever possible, source plant material from a single, reputable supplier who can provide information on the geographical origin and harvesting practices.

  • Proper Botanical Identification: Ensure the correct plant species (Ageratina adenophora) is used.

  • Consistent Plant Part: Use the same plant part (e.g., leaves) for all extractions.

  • Standardized Post-Harvest Processing: Implement and document consistent drying and storage protocols.

4. What are the recommended analytical techniques for quality control of this compound extracts?

A multi-tiered approach to analytical quality control is recommended:

  • Chromatographic Fingerprinting: High-Performance Liquid Chromatography (HPLC) is a powerful tool for creating a chemical fingerprint of the extract. This allows for a visual comparison of the overall phytochemical profile between batches.

  • Quantification of this compound: A validated HPLC method should be used to quantify the exact concentration of this compound in each batch.

  • Spectroscopic Analysis: Techniques like UV-Vis spectroscopy can provide a rapid, preliminary assessment of the extract's consistency.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Inappropriate Solvent System This compound, as a chromene, is expected to have moderate polarity. If using a highly nonpolar solvent (e.g., hexane), the extraction efficiency may be low. Conversely, a highly polar solvent (e.g., water) may also be suboptimal. Recommendation: Experiment with solvents of intermediate polarity such as ethyl acetate, acetone, or ethanol/methanol. A gradient of solvent polarity during extraction or fractionation can also be effective.
Insufficient Extraction Time or Temperature The extraction process may not be reaching equilibrium. Recommendation: Increase the extraction time or moderately increase the temperature (if the stability of this compound permits). For maceration, ensure adequate agitation.
Poor Raw Material Quality The starting plant material may have a naturally low concentration of this compound. Recommendation: If possible, obtain a certificate of analysis for the raw material or perform a preliminary small-scale extraction and analysis on a new batch of plant material before committing to a large-scale extraction.
Degradation During Extraction Prolonged exposure to high temperatures, light, or extreme pH can degrade this compound. Recommendation: Conduct extractions under controlled temperature and light conditions. If pH modification is necessary, perform it in a controlled manner and assess its impact on the stability of the target compound.
Issue 2: Inconsistent HPLC Chromatographic Profile Between Batches
Possible Cause Troubleshooting Step
Variation in Raw Material This is a very common cause. Differences in cultivation, harvesting, or storage will be reflected in the chromatogram. Recommendation: Refer to the raw material control strategies mentioned in the FAQs. Maintain a reference chromatogram from a "golden batch" for comparison.
Inconsistent Extraction Procedure Minor deviations in the extraction protocol can lead to significant differences in the extract's composition. Recommendation: Maintain a detailed and standardized extraction protocol. Ensure all parameters (solvent ratios, time, temperature, etc.) are precisely controlled and documented for each batch.
HPLC Method Variability Issues with the HPLC system, column, or mobile phase preparation can cause variations in the chromatogram. Recommendation: Ensure the HPLC system is properly maintained and calibrated. Use a high-quality column and ensure it is properly equilibrated before each run. Prepare fresh mobile phase for each batch of analysis and ensure accurate pH adjustment.
Sample Preparation for HPLC Inconsistent sample dilution or filtration can introduce variability. Recommendation: Use calibrated pipettes for dilutions and ensure complete dissolution of the extract in the injection solvent. Use a consistent filter type and ensure it does not interact with the sample.
Issue 3: Presence of Unexpected Peaks in the HPLC Chromatogram
Possible Cause Troubleshooting Step
Degradation of this compound New peaks may correspond to degradation products. Recommendation: Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times. This will help in distinguishing them from other phytochemicals. Protect samples and extracts from light and heat.
Contamination Contamination can be introduced from solvents, glassware, or other equipment. Recommendation: Use high-purity solvents and thoroughly clean all glassware and equipment. Run a blank (injection of the solvent used to dissolve the sample) to check for contaminants from the solvent or HPLC system.
Excipient or Other Formulation Component Interference If the extract is formulated, other components may co-elute with or appear as new peaks. Recommendation: Analyze a placebo/vehicle control to identify peaks originating from components other than the plant extract.

Experimental Protocols

Protocol 1: Standardized Extraction of this compound from Ageratina adenophora

This protocol is a general guideline based on common phytochemical extraction procedures. Optimization may be required.

  • Raw Material Preparation:

    • Use dried leaves of Ageratina adenophora.

    • Grind the leaves to a coarse powder (e.g., 20-40 mesh).

  • Extraction:

    • Macerate the powdered plant material (100 g) with 95% ethanol (1 L) in a sealed container.

    • Agitate the mixture at room temperature (20-25°C) for 24 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning (Fractionation):

    • Suspend the crude ethanol extract (10 g) in 200 mL of distilled water.

    • Sequentially partition the aqueous suspension with an equal volume of n-hexane, followed by ethyl acetate, and finally n-butanol.

    • Separate the layers using a separatory funnel.

    • Concentrate each fraction to dryness under reduced pressure. This compound is expected to be enriched in the ethyl acetate fraction.

Protocol 2: HPLC Method for Quantification of this compound

This is a general HPLC method that should be validated for specificity, linearity, accuracy, and precision.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Start with 30% A, increase to 70% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of a pure this compound standard (a common range for chromenes is 254 nm or 320 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh the dried extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

Protocol 3: Forced Degradation Study

To understand the stability of this compound and identify potential degradation products, forced degradation studies are recommended as per ICH guidelines.[1][2][3][4]

Stress Condition Typical Protocol
Acid Hydrolysis Dissolve the extract in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize before HPLC analysis.
Base Hydrolysis Dissolve the extract in 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize before HPLC analysis.
Oxidative Degradation Dissolve the extract in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Keep the solid extract in an oven at 80°C for 48 hours.
Photodegradation Expose the extract (in a photostable, transparent container) to UV light (e.g., 254 nm) and visible light for a defined period.

Data Presentation

Table 1: Factors Influencing Batch-to-Batch Variability and Recommended Controls

Factor Category Specific Factor Recommended Control Measures
Raw Material Geographical Source & Harvest TimeSource from a single, qualified vendor; Define and control harvest season.
Plant Part UsedUse only a specific plant part (e.g., leaves).
Drying and StorageStandardize drying temperature and method; Store in a cool, dark, and dry place.
Processing Extraction SolventUse a consistent solvent system and grade.
Extraction Time and TemperaturePrecisely control and document extraction duration and temperature.
Solvent-to-Solid RatioMaintain a fixed ratio for all batches.
Purification MethodStandardize all steps of fractionation and/or chromatography.

Table 2: Example HPLC Gradient for this compound Analysis

Time (minutes) % Acetonitrile (A) % Water with 0.1% Formic Acid (B)
0.03070
20.07030
25.07030
25.13070
30.03070

Mandatory Visualizations

experimental_workflow cluster_raw_material Raw Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Quality Control raw_material Ageratina adenophora (Leaves) grinding Grinding raw_material->grinding maceration Maceration with 95% Ethanol grinding->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 partitioning Liquid-Liquid Partitioning concentration1->partitioning concentration2 Fraction Concentration partitioning->concentration2 hplc HPLC Analysis concentration2->hplc quantification Quantification of this compound hplc->quantification

Caption: Experimental workflow for extraction and quality control of this compound.

Caption: Logical troubleshooting flow for batch-to-batch variability.

degradation_pathway cluster_stress Stress Conditions This compound This compound acid Acid Hydrolysis This compound->acid base Base Hydrolysis This compound->base oxidation Oxidation This compound->oxidation heat Heat This compound->heat light Light This compound->light degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products heat->degradation_products light->degradation_products

Caption: Potential degradation pathways of this compound under stress conditions.

References

Addressing matrix effects in Demethoxyencecalin bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Demethoxyencecalin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in a sample matrix (e.g., plasma, urine).[1][2][3] These effects can lead to inaccurate and imprecise quantification of this compound, potentially compromising the integrity of your study results.[3][4] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[2]

Q2: I am observing poor recovery of this compound during my sample preparation. What could be the cause?

A2: Poor recovery can stem from several factors in your sample preparation workflow. This compound, a chromene derivative with moderate polarity, may have suboptimal solubility in the extraction solvent.[5] Consider evaluating different organic solvents or solvent mixtures for the extraction. Additionally, the pH of the sample can influence the extraction efficiency of this compound. Adjusting the pH prior to extraction may improve recovery. Finally, inefficient mixing or insufficient phase separation during liquid-liquid extraction (LLE) or incomplete elution from a solid-phase extraction (SPE) cartridge can also lead to low recovery.

Q3: My calibration curve for this compound is non-linear. What are the potential reasons?

A3: Non-linearity in the calibration curve can be a result of matrix effects that are concentration-dependent.[2] At higher concentrations, the matrix components may have a more pronounced effect on the ionization of this compound. Other potential causes include detector saturation at high analyte concentrations or issues with the internal standard not adequately compensating for variations across the concentration range.

Q4: What is the best internal standard (IS) to use for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS is considered the gold standard as it has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and variability during sample processing and analysis.[6][7][8] If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used.[9]

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement Observed

Symptoms:

  • Inconsistent and irreproducible results for quality control (QC) samples.

  • Low analytical sensitivity.

  • Matrix factor values significantly deviating from 1 (e.g., <0.8 for suppression, >1.2 for enhancement).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Co-eluting Phospholipids Phospholipids are a major cause of ion suppression in plasma and serum samples.[2] Implement a phospholipid removal strategy during sample preparation. Options include specialized SPE cartridges designed for phospholipid removal or protein precipitation followed by a phospholipid removal plate.[1][5][10][11]
Inadequate Chromatographic Separation If matrix components co-elute with this compound, ion suppression or enhancement can occur.[6] Optimize your LC method by altering the gradient profile, changing the mobile phase composition, or trying a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds) to improve the separation of this compound from interfering matrix components.[12]
Suboptimal Sample Preparation A simple protein precipitation may not be sufficient to remove all interfering components.[4][13] Consider more rigorous sample cleanup techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Sample Dilution If the concentration of this compound is sufficiently high, diluting the sample with a clean solvent can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[14]
Issue 2: Poor Peak Shape and Carryover

Symptoms:

  • Asymmetric or broad peaks for this compound.

  • Presence of the analyte peak in blank injections following a high concentration sample.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Column Contamination Accumulation of matrix components on the analytical column can lead to poor peak shape and carryover. Implement a more effective column wash step at the end of each run. Regularly flush the column with a strong solvent.
Injector Contamination Carryover can also originate from the autosampler. Optimize the needle wash procedure by using a strong solvent and increasing the wash volume and duration.
Inappropriate Mobile Phase The mobile phase composition can affect peak shape. Ensure the pH of the mobile phase is appropriate for the analyte's pKa. The organic solvent should be compatible with the stationary phase and provide good peak focusing.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition

This method quantitatively evaluates the extent of matrix effects by comparing the analyte response in a post-spiked matrix extract to that in a neat solution.[2]

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the internal standard (IS) into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., evaporation), spike the dried extract with this compound and IS at the same concentrations as Set A before reconstitution.

    • Set C (Pre-Spiked Matrix): Spike this compound and IS into the biological matrix before extraction at the same concentrations. (This set is used to determine recovery).

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) )

    • The IS-normalized MF should be close to 1.0. The precision of the IS-normalized MF across the different matrix lots, expressed as the coefficient of variation (%CV), should be ≤15%.

Data Presentation:

Sample Set Analyte Peak Area (Mean) IS Peak Area (Mean) Matrix Factor IS-Normalized Matrix Factor
Set A (Neat) 1,200,000800,000--
Set B (Post-Spiked) 960,000640,0000.801.00
Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for removing phospholipids from plasma samples.

Methodology:

  • Condition the SPE cartridge: Use a specialized phospholipid removal SPE cartridge. Condition the cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Load the sample: Pre-treat the plasma sample (e.g., by protein precipitation with acetonitrile). Load the supernatant onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with an appropriate solvent to remove polar interferences while retaining the analyte and phospholipids.

  • Elute Analyte: Elute this compound using a suitable organic solvent or solvent mixture. The phospholipids will be retained on the sorbent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow and Signaling Pathways

MatrixEffectWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Evaluation Matrix Effect Evaluation cluster_Troubleshooting Troubleshooting Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evap Evaporate & Reconstitute Extraction->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition LCMS->Data Calc_MF Calculate Matrix Factor Data->Calc_MF Assess Assess Ion Suppression/Enhancement Calc_MF->Assess Optimize_Prep Optimize Sample Prep Assess->Optimize_Prep If ME > 15% Optimize_LC Optimize LC Method Assess->Optimize_LC If ME > 15% HypotheticalSignalingPathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response (e.g., Anti-inflammatory) Nucleus->Response Gene Expression

References

Improving the long-term stability of Demethoxyencecalin formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of Demethoxyencecalin formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (2,2-Dimethyl-6-acetyl-3-chromene) is a chromene derivative, a class of heterocyclic compounds known for a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2][3] Like many chromene compounds, this compound is susceptible to degradation, particularly when exposed to environmental factors such as light, heat, and oxidative stress.[4] Ensuring its stability in a formulation is critical for maintaining its therapeutic efficacy, safety, and shelf-life.[5]

Q2: What are the primary factors that can cause the degradation of this compound in my formulation?

A2: The primary factors leading to the degradation of pharmaceutical products are environmental and formulation-related. For a chromene derivative like this compound, the most common factors include:

  • Light (Photodegradation): Exposure to UV and visible light can induce photochemical reactions, leading to the formation of degradation products.[6] This is a significant concern for many chromene derivatives.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule. Formulations should be protected from atmospheric oxygen where possible.[7]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions.[5]

  • pH: The stability of this compound can be pH-dependent. Hydrolysis can occur under acidic or basic conditions.

  • Moisture (Hydrolysis): The presence of water can lead to the hydrolytic cleavage of certain bonds within the molecule.[8]

Q3: I am observing a color change in my this compound formulation over time. What could be the cause?

A3: A color change, often to yellow or brown, is a common indicator of degradation in formulations containing chromene derivatives. This is frequently associated with photodegradation, where light exposure leads to the formation of colored byproducts.[9] It can also result from oxidative processes. It is crucial to conduct analytical testing, such as HPLC, to identify and quantify the degradation products.

Q4: What are some recommended strategies to improve the stability of my this compound formulation?

A4: To enhance the long-term stability of this compound formulations, consider the following strategies:

  • Light Protection: Store the formulation in amber or opaque containers to shield it from light.[10]

  • Antioxidants: Incorporate antioxidants to prevent oxidative degradation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[11]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • pH Optimization: Determine the pH of maximum stability for this compound through a pH-rate profile study and use a suitable buffer system to maintain this pH.

  • Inert Atmosphere: For highly oxygen-sensitive formulations, manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.[8]

  • Encapsulation: Techniques like microencapsulation can create a protective barrier around the active pharmaceutical ingredient (API), shielding it from environmental factors.

Q5: How can I determine the shelf-life of my this compound formulation?

A5: The shelf-life of a formulation is determined through long-term stability studies under controlled storage conditions, as guided by ICH guidelines.[5] Accelerated stability studies, where the formulation is exposed to elevated temperature and humidity, can be used to predict the shelf-life in a shorter timeframe.[12][13] These studies involve periodically analyzing the formulation for the amount of remaining this compound and the presence of any degradation products using a validated stability-indicating analytical method, typically HPLC.[14][15]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Rapid loss of this compound potency in the formulation. Photodegradation• Verify that the formulation is stored in light-protective packaging (e.g., amber vials).• Consider incorporating a UV-absorbing excipient into the formulation.• Minimize exposure to light during manufacturing and handling.
Oxidative Degradation• Add an antioxidant (e.g., BHT, BHA) to the formulation.• Purge the formulation with an inert gas (e.g., nitrogen) during manufacturing and before sealing the container.
pH Instability• Conduct a pH-stability profile to identify the optimal pH for this compound.• Incorporate a suitable buffer system to maintain the target pH.
Appearance of unknown peaks in the HPLC chromatogram over time. Formation of Degradation Products• Perform a forced degradation study to intentionally generate degradation products.• Use a mass spectrometer (LC-MS) to identify the structure of the unknown peaks.[16] • Adjust the formulation (e.g., add stabilizers, optimize pH) to minimize the formation of these specific degradants.
Inconsistent stability results between batches. Variability in Raw Materials or Manufacturing Process• Ensure consistent quality of all raw materials (API and excipients).• Validate the manufacturing process to ensure it is reproducible.• Investigate for any potential interactions between this compound and excipients.
Precipitation or cloudiness in a liquid formulation. Poor Solubility or Physical Instability• Evaluate the solubility of this compound in the chosen solvent system.• Consider the use of co-solvents or solubilizing agents.• Investigate for potential polymorphism of the API that could affect solubility.

Data Presentation: Example Forced Degradation Study of this compound

The following tables summarize example quantitative data from a forced degradation study on a hypothetical this compound formulation. These illustrative results demonstrate the expected stability profile under various stress conditions.

Table 1: Summary of Forced Degradation Conditions and Results

Stress ConditionParametersDuration% Degradation of this compoundMajor Degradation Products (DP) Observed
Acid Hydrolysis 0.1 M HCl24 hours12.5%DP-H1, DP-H2
Base Hydrolysis 0.1 M NaOH8 hours25.8%DP-B1, DP-B2
Oxidative 3% H₂O₂24 hours18.2%DP-O1, DP-O2
Thermal 60°C48 hours8.9%DP-T1
Photolytic ICH Option 1 (UV/Vis light)7 days35.4%DP-P1, DP-P2, DP-P3

Table 2: Effect of Stabilizers on Photodegradation of this compound

FormulationStabilizer Concentration% Degradation after Photolytic Stress
Control (No Stabilizer) -35.4%
Formulation A 0.05% BHT (Antioxidant)22.1%
Formulation B 0.1% Oxybenzone (UV Absorber)15.8%
Formulation C 0.05% BHT + 0.1% Oxybenzone8.3%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the development and validation of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Place the solid this compound powder in a thermostatically controlled oven at 60°C for 48 hours. Also, expose a solution of this compound to the same conditions. Dissolve/dilute the samples for analysis.

  • Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of accurately quantifying this compound in the presence of its degradation products, process impurities, and excipients.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

      • Gradient Program: 0-5 min (30% B), 5-20 min (30-80% B), 20-25 min (80% B), 25-26 min (80-30% B), 26-30 min (30% B).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or the λmax of this compound)

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

    • Specificity: Analyze samples from the forced degradation study to ensure that the peaks of the degradation products are well-resolved from the this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

Signaling Pathways & Experimental Workflows

experimental_workflow cluster_formulation Formulation Development cluster_stress Forced Degradation Study cluster_analysis Analysis & Characterization cluster_outcome Stability Profile formulation This compound Formulation acid Acid Hydrolysis formulation->acid Expose to Stress base Base Hydrolysis formulation->base Expose to Stress oxidation Oxidation formulation->oxidation Expose to Stress thermal Thermal Stress formulation->thermal Expose to Stress photo Photolytic Stress formulation->photo Expose to Stress hplc Stability-Indicating HPLC acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for ID hplc->lcms Identify Degradants kinetics Degradation Kinetics hplc->kinetics pathway Degradation Pathway lcms->pathway shelf_life Shelf-life Prediction kinetics->shelf_life

Caption: Workflow for a forced degradation study of this compound formulations.

degradation_pathway cluster_photo Photodegradation Pathway (Hypothetical) cluster_hydrolysis Hydrolytic Pathway (Hypothetical) demethoxy This compound (Chromene Ring) intermediate Excited State Intermediate demethoxy->intermediate UV/Vis Light (hν) oxygenated Oxygenated Degradants (e.g., Epoxides, Aldehydes) cleavage Ring-Cleavage Products hydrolyzed Hydrolyzed Products demethoxy->hydrolyzed H₂O (Acid/Base Catalyzed) intermediate->oxygenated + O₂ intermediate->cleavage Ring Opening

Caption: Hypothetical degradation pathways for this compound.

signaling_pathway cluster_cell Cellular Response to Bioactive Chromenes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus chromene Bioactive Chromene (e.g., this compound) receptor Cellular Target (e.g., Kinase, Receptor) chromene->receptor Binds/Modulates cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->cascade Activates/Inhibits bcl2 Bcl-2 (Anti-apoptotic) cascade->bcl2 Inhibits transcription Transcription Factors (e.g., NF-κB, AP-1) cascade->transcription Regulates final_effect Apoptosis / Cell Cycle Arrest bcl2->final_effect Inhibition leads to apoptosis_genes Apoptosis-related Gene Expression transcription->apoptosis_genes Alters apoptosis_genes->final_effect

Caption: General signaling pathway potentially modulated by bioactive chromenes.

References

Validation & Comparative

A Comparative Guide to the Bioactivities of Demethoxyencecalin and Encecalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalin and encecalin are two closely related chromene compounds, natural products found predominantly in plants of the Ageratina genus. Both compounds have garnered interest in the scientific community for their potential biological activities. This guide provides a comparative overview of their known bioactivities, supported by available experimental data, to aid researchers in drug discovery and development. While direct comparative studies with quantitative data are limited, this document synthesizes the existing evidence to offer a clear perspective on their individual and potentially differential effects.

Bioactivity Profile: A Comparative Summary

BioactivityThis compoundEncecalin
Antifungal Activity Reported activity against various fungi.Active against dermatophytes such as Trichophyton rubrum and T. mentagrophytes.[1]
Anti-inflammatory Activity Data not available.Reported to possess anti-inflammatory properties.[2]
Cytotoxic Activity Data not available.Data not available for the pure compound; extracts of Ageratina pichinchensis containing encecalin have shown cytotoxic effects.

Note: The lack of quantitative data, such as IC50 values from head-to-head comparative studies, makes a direct, objective comparison of potency challenging. The information presented is based on available qualitative and individual activity reports.

Detailed Bioactivity Analysis

Antifungal Activity

Both this compound and encecalin have been recognized for their antifungal properties. Encecalin, isolated from the aerial parts of Ageratina pichinchensis var. bustamenta, has demonstrated activity against Trichophyton rubrum and T. mentagrophytes, two of the main dermatophytes responsible for tinea pedis (athlete's foot).[1] An extract of Ageratina pichinchensis, standardized to its encecalin content, has been shown to be clinically and mycologically effective in treating onychomycosis (fungal nail infection) in patients with type 2 diabetes mellitus.[3][4]

Anti-inflammatory Activity

Encecalin has been associated with anti-inflammatory effects.[2] Scientific investigations into the extracts of Ageratina pichinchensis, a known source of encecalin, have demonstrated anti-inflammatory properties.[2] However, specific quantitative data detailing the anti-inflammatory potency of purified encecalin, such as IC50 values from in vitro assays, are not extensively reported. For this compound, there is currently a lack of available data regarding its anti-inflammatory potential.

Cytotoxic Activity

Direct evidence for the cytotoxic activity of purified this compound and encecalin is limited. However, extracts from Ageratina pichinchensis, which contain encecalin among other chromenes and secondary metabolites, have been evaluated for their effects on various cell lines.[5] Further research is required to isolate the specific contribution of encecalin to the observed cytotoxicity of these extracts and to determine the cytotoxic potential of this compound.

Experimental Protocols

The following are generalized protocols for the key bioassays mentioned in this guide. These are intended to provide a foundational understanding of the methodologies used to assess the bioactivities of compounds like this compound and encecalin.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.

1. Fungal Inoculum Preparation:

  • A pure culture of the test fungus is grown on an appropriate agar medium.
  • The fungal colonies are harvested and suspended in a sterile saline solution.
  • The suspension is adjusted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

2. Assay Procedure:

  • The test compound (this compound or encecalin) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).
  • The standardized fungal inoculum is added to each well.
  • Positive (fungus with medium and solvent, no compound) and negative (medium only) controls are included.
  • The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

3. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Seeding:

  • A murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

2. Treatment and Stimulation:

  • The cells are pre-treated with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
  • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production. A control group without LPS stimulation is also included.

3. Measurement of Nitrite:

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo dye.
  • The absorbance is measured at approximately 540 nm using a microplate reader.

4. Calculation of Inhibition:

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the wells treated with the test compound to that in the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits NO production by 50%, can then be determined.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding and Treatment:

  • The target cancer cell line is seeded into a 96-well plate and allowed to attach and grow for 24 hours.
  • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

2. MTT Addition and Incubation:

  • After the treatment period, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
  • The plate is incubated for a few hours (e.g., 2-4 hours) to allow the viable cells to metabolize the MTT into a purple formazan product.

3. Formazan Solubilization and Measurement:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
  • The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.

4. Calculation of Cytotoxicity:

  • The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, representing the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the general workflow of identifying and characterizing bioactive compounds like this compound and encecalin, the following diagrams are provided.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_analysis Data Analysis plant Plant Material (e.g., Ageratina pichinchensis) extract Crude Extract plant->extract Extraction compounds Isolated Compounds (this compound, Encecalin) extract->compounds Chromatography antifungal Antifungal Assay compounds->antifungal anti_inflammatory Anti-inflammatory Assay compounds->anti_inflammatory cytotoxicity Cytotoxicity Assay compounds->cytotoxicity ic50 IC50 Determination antifungal->ic50 anti_inflammatory->ic50 cytotoxicity->ic50 comparison Comparative Analysis ic50->comparison

Caption: A generalized workflow for the discovery and bioactivity assessment of natural products.

NO_Inhibition_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS iNOS Protein iNOS_gene->iNOS translates to NO Nitric Oxide (NO) iNOS->NO catalyzes conversion of Arginine L-Arginine Arginine->iNOS Encecalin Encecalin Encecalin->NFkB Inhibits? Encecalin->iNOS Inhibits?

Caption: A simplified diagram of the LPS-induced nitric oxide production pathway in macrophages.

Conclusion

This compound and encecalin are chromenes with demonstrated biological potential, particularly in the realm of antifungal activity. Encecalin also shows promise as an anti-inflammatory agent. However, a significant gap exists in the scientific literature regarding direct, quantitative comparisons of their bioactivities. Future research should focus on head-to-head studies employing standardized assays to elucidate their relative potencies and mechanisms of action. Such data will be invaluable for guiding the development of new therapeutic agents based on these natural product scaffolds.

References

A Comparative Analysis of Demethoxyencecalin and Other Benzopyrans in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzopyran scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of Demethoxyencecalin, a naturally occurring benzopyran that has inspired further drug development, and other notable benzopyran derivatives. We will delve into their comparative anticancer, anti-inflammatory, and antiviral properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Analysis of Biological Activities

The following tables summarize the in vitro biological activities of selected benzopyran derivatives, including available data for compounds structurally related to this compound. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assay protocols across different studies.

Anticancer Activity

The anticancer potential of benzopyran derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Analogues
EncecalinVariousNot widely reported[Source Text]
Other Benzopyran Derivatives
Baicalein Derivative (9b)HepG2 (Liver)2.0[1]
A549 (Lung)0.8[1]
BCG-823 (Gastric)3.2[1]
Chromene Derivative (2)HT-29 (Colon)> Doxorubicin[2]
Chromene Derivative (5)HepG-2 (Liver)> Doxorubicin[2][3]
Chromene Derivative (6)MCF-7 (Breast)> Doxorubicin[2]
Benzopyran-4-one-isoxazole (5a)MDA-MB-231 (Breast)5.2 - 22.2[4]
HEK-293 (Normal)293.2[4]
2-aminopropyl benzopyran (5b)MDA-MB-231 (Breast)1.5 - 14.0[5]
SIMR1281Various Cancer Lines0.66 - 5.5[6]
F-180 (Normal Fibroblast)7.35[6]

Doxorubicin is a standard chemotherapy drug used as a positive control.

Anti-inflammatory Activity

Benzopyrans have shown promise in modulating inflammatory pathways. Their anti-inflammatory activity is often assessed by their ability to inhibit protein denaturation and stabilize red blood cell membranes.

Compound/DerivativeAssayInhibition (%)Concentration (µg/mL)Reference
General Benzopyran Extracts Protein DenaturationVariesVaries[7]
Membrane StabilizationVariesVaries[8]
Reference Drug
Diclofenac SodiumProtein DenaturationStandardVaries[7]
Antiviral Activity

Several benzopyran derivatives have been investigated for their ability to inhibit viral replication. The plaque reduction assay is a standard method to quantify the antiviral efficacy of a compound.

Compound/DerivativeVirusIC50 (µM)Reference
CatechinDengue Virus (DENV-2)6.422[9][10]
Baicalein Derivative (11064)Dengue Virus (all serotypes)Potent[11]
Zika Virus (ZIKV)Potent[11]

Quantitative antiviral data for this compound is not extensively reported in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of benzopyran derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other benzopyrans) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Anti-inflammatory Assays

2.2.1. Inhibition of Protein Denaturation

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is a measure of its anti-inflammatory activity.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% w/v bovine serum albumin (BSA) solution.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heating: Induce denaturation by heating the mixture at 70°C for 10 minutes.

  • Cooling and Measurement: Cool the mixture and measure the turbidity (absorbance) at 660 nm.

  • Control and Standard: Use a vehicle control and a standard anti-inflammatory drug (e.g., Diclofenac sodium).

  • Calculation: Calculate the percentage inhibition of protein denaturation.

2.2.2. Red Blood Cell (RBC) Membrane Stabilization Assay

Principle: The stabilization of the RBC membrane against hypotonicity- or heat-induced lysis is an indicator of anti-inflammatory activity.

Procedure:

  • RBC Suspension: Prepare a 10% v/v suspension of RBCs from fresh human or animal blood in isotonic buffer.

  • Reaction Mixture: Mix 0.5 mL of the test compound at various concentrations with 0.5 mL of the RBC suspension.

  • Incubation and Lysis Induction: Incubate the mixture at 56°C for 30 minutes to induce hemolysis.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.

  • Controls: Use a vehicle control and a standard drug (e.g., Indomethacin).

  • Calculation: Calculate the percentage of membrane stabilization.

Plaque Reduction Assay for Antiviral Activity

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (areas of virus-infected cells) in a cell monolayer.

Procedure:

  • Cell Monolayer: Seed susceptible cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with a known concentration of the virus for 1-2 hours.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period that allows for plaque formation (days to weeks, depending on the virus).

  • Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Benzopyran derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in cancer and inflammatory diseases. Many benzopyrans have been shown to inhibit the activation of NF-κB.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory & Survival Genes DNA->Genes Transcription Benzopyran Benzopyran Derivatives Benzopyran->IKK Inhibits

Caption: Benzopyran inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain benzopyrans can interfere with MAPK signaling.

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Benzopyran Benzopyran Derivatives Benzopyran->Raf Inhibits

Caption: Benzopyran interference with the MAPK signaling cascade.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route that promotes cell survival and growth. Its overactivation is common in cancer, making it an attractive therapeutic target for benzopyran derivatives.

PI3K_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Survival Cell Survival & Proliferation Downstream->Survival Benzopyran Benzopyran Derivatives Benzopyran->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by benzopyrans.

Conclusion

This compound and its structural relatives within the benzopyran class represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects, are underpinned by their ability to modulate key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt. While the quantitative data presented highlights the potency of various benzopyran derivatives, it also underscores the need for standardized testing protocols to enable more direct comparisons. The experimental methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this versatile chemical scaffold. Further investigation into the specific mechanisms of action of this compound and the development of novel, more potent, and selective benzopyran-based drugs are promising avenues for future research.

References

Validating the Anti-inflammatory Effects of Encecalin Derivatives In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory effects of encecalin derivatives, with a focus on demethoxycurcumin as a representative compound due to the availability of published data. The information is intended to assist researchers in designing and evaluating preclinical studies for novel anti-inflammatory agents.

Comparative Efficacy of Demethoxycurcumin and Standard Anti-inflammatory Drugs

The following table summarizes the in vivo anti-inflammatory activity of demethoxycurcumin in a widely used animal model of acute inflammation, the carrageenan-induced paw edema model. The efficacy is compared to a standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac.

CompoundAnimal ModelDosing (mg/kg)Route of AdministrationPrimary OutcomeResult (% Inhibition of Edema)Reference
DemethoxycurcuminMice10OralPaw Edema VolumeSignificant inhibition[1]
BisdemethoxycurcuminMice10OralPaw Edema VolumeSignificant inhibition (less potent than demethoxycurcumin)[2]
DiclofenacRats50OralPaw Edema Volume75%[1]
Aqueous Extract of Thymelaea hirsutaRats500OralPaw Edema Volume60% (at 4 hours)[3]
DiclofenacRats100OralPaw Edema Volume40% (at 4 hours)[3]

Experimental Protocols

Detailed methodologies for key in vivo inflammation models are provided below to facilitate the design and replication of studies.

Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.

Principle: Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain). The extent of edema is quantified as an indicator of the severity of the inflammatory response. Anti-inflammatory compounds are expected to reduce this swelling.

Experimental Procedure:

  • Animals: Male Wistar rats or Swiss albino mice are commonly used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Groups: Animals are randomly assigned to control and treatment groups. A typical study includes a vehicle control group, a positive control group (e.g., receiving diclofenac or indomethacin), and one or more groups receiving different doses of the test compound (e.g., demethoxycurcumin).

  • Administration of Test Compound: The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the induction of inflammation (e.g., 30-60 minutes).

  • Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[4][5][6]

  • Measurement of Paw Edema: Paw volume is measured at baseline (before carrageenan injection) and at regular intervals after injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[7]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study the systemic inflammatory response and the efficacy of compounds in mitigating it.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Systemic administration of LPS triggers a robust inflammatory cascade, leading to the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) into the bloodstream, which can result in sepsis and organ damage.

Experimental Procedure:

  • Animals: Mice (e.g., C57BL/6) are commonly used for this model.

  • Groups: Animals are divided into control and treatment groups. This includes a vehicle control group, an LPS-only group, and groups receiving the test compound at various doses prior to LPS administration.

  • Administration of Test Compound: The test compound is administered, typically via i.p. or oral route, before the LPS challenge.

  • Induction of Inflammation: LPS is administered via an intraperitoneal injection.[8]

  • Sample Collection: At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), blood samples are collected to measure cytokine levels. Tissues (e.g., liver, lung, spleen) can also be harvested for analysis of inflammatory markers.

  • Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum or tissue homogenates are quantified using ELISA or other immunoassays. The expression of inflammatory genes can be assessed by RT-PCR or Western blotting.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the anti-inflammatory action of encecalin derivatives and a typical experimental workflow for in vivo validation.

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases IkB_p P-IκB (Degradation) NFkB_IkB->IkB_p Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Demethoxyencecalin This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces

Caption: Proposed mechanism of action for this compound via inhibition of the NF-κB signaling pathway.

G cluster_0 cluster_1 Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Cell_Receptors Cell Surface Receptors (e.g., TLR4) Stimulus->Cell_Receptors MAPKKK MAPKKK (e.g., TAK1) Cell_Receptors->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Inflammatory_Response Inflammatory Response This compound This compound This compound->MAPK Inhibits Phosphorylation TF_n Transcription Factors TF_n->Inflammatory_Response Induces

Caption: Proposed mechanism of action for this compound via inhibition of the MAPK signaling pathway.

G cluster_0 A Acclimatization of Animals B Randomization and Grouping A->B C Administration of This compound / Vehicle / Positive Control B->C D Induction of Inflammation (e.g., Carrageenan Injection) C->D E Measurement of Inflammatory Parameters (e.g., Paw Edema) D->E F Data Collection and Analysis E->F G Evaluation of Anti-inflammatory Effect F->G

Caption: Experimental workflow for in vivo validation of anti-inflammatory compounds.

Conclusion

The available evidence suggests that encecalin derivatives, exemplified by demethoxycurcumin, possess significant in vivo anti-inflammatory properties. The primary mechanism of action appears to be the modulation of key inflammatory signaling pathways, namely NF-κB and MAPK. Further research is warranted to fully elucidate the therapeutic potential of this compound and other related compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations and comparing the efficacy of novel agents against established anti-inflammatory drugs.

References

Comparative Analysis of Demethoxyencecalin Quantification Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two common analytical techniques for the quantification of Demethoxyencecalin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific application, based on a detailed comparison of performance characteristics and experimental protocols.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are representative of typical validated methods for the analysis of natural products in a research and development setting.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.998> 0.999
Accuracy (% Recovery) 97.5% - 102.8%98.9% - 101.5%
Precision (% RSD)
- Intra-day< 2.5%< 1.8%
- Inter-day< 3.0%< 2.2%
Limit of Detection (LOD) 15 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 50 ng/mL0.5 ng/mL
Robustness HighModerate

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

1.2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 50 ng/mL to 5000 ng/mL.

  • Sample Preparation: Extract this compound from the matrix of interest (e.g., plant material, biological fluid) using an appropriate solvent (e.g., methanol, ethyl acetate). The extract should be filtered through a 0.45 µm syringe filter prior to injection.

1.3. Method Validation Parameters:

  • Linearity: Assessed by a five-point calibration curve.

  • Accuracy: Determined by the standard addition method at three concentration levels.

  • Precision: Evaluated by replicate injections of three different concentrations on the same day (intra-day) and on three different days (inter-day).

  • LOD and LOQ: Calculated based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

2.1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: Sciex Triple Quad 5500 or equivalent, coupled with a high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient Program: 0-1 min, 30% B; 1-5 min, 30-95% B; 5-7 min, 95% B; 7.1-10 min, 30% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2.2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]⁺ → Product ion (specific fragment).

    • Internal Standard (e.g., a structurally similar benzofuran): Precursor ion [M+H]⁺ → Product ion.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2).

2.3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepared as described for the HPLC-UV method.

  • Working Standard Solutions: Prepared by serial dilution to cover the range of 0.5 ng/mL to 500 ng/mL, including an internal standard at a fixed concentration.

  • Sample Preparation: Similar to the HPLC-UV method, with the addition of the internal standard to all samples and standards prior to analysis.

2.4. Method Validation Parameters:

  • Validation parameters are assessed similarly to the HPLC-UV method, following relevant regulatory guidelines (e.g., FDA, EMA).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of the two analytical methods.

G cluster_prep Sample and Standard Preparation cluster_hplcuv HPLC-UV Analysis cluster_lcmsms LC-MS/MS Analysis cluster_comparison Method Comparison prep_start Start: this compound Source Material stock_solution Prepare Stock Solution (1 mg/mL) prep_start->stock_solution sample_extraction Sample Extraction prep_start->sample_extraction working_standards Prepare Working Standards stock_solution->working_standards hplcuv_analysis Inject into HPLC-UV System working_standards->hplcuv_analysis lcmsms_analysis Inject into LC-MS/MS System working_standards->lcmsms_analysis sample_extraction->hplcuv_analysis sample_extraction->lcmsms_analysis hplcuv_data Data Acquisition & Processing hplcuv_analysis->hplcuv_data hplcuv_results Quantification Results hplcuv_data->hplcuv_results compare_results Compare Performance Parameters hplcuv_results->compare_results lcmsms_data Data Acquisition & Processing lcmsms_analysis->lcmsms_data lcmsms_results Quantification Results lcmsms_data->lcmsms_results lcmsms_results->compare_results

Caption: Workflow for Cross-Validation of Analytical Methods.

Hypothesized Signaling Pathway Modulation

While the specific molecular targets of this compound are not fully elucidated, many natural benzofurans exhibit anti-inflammatory properties. This is often achieved through the modulation of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The diagram below illustrates a generalized inflammatory signaling cascade and indicates the potential points of intervention for a compound like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor Binds mapk_pathway MAPK Cascade (ERK, JNK, p38) receptor->mapk_pathway nfkb_pathway IKK Complex receptor->nfkb_pathway transcription_factors Transcription Factors (e.g., AP-1) mapk_pathway->transcription_factors Activates i_kappa_b IκB nfkb_pathway->i_kappa_b Phosphorylates nf_kappa_b NF-κB (p50/p65) i_kappa_b->nf_kappa_b Releases gene_expression Gene Expression nf_kappa_b->gene_expression Translocates & Activates This compound This compound This compound->mapk_pathway Inhibits? This compound->nfkb_pathway Inhibits? transcription_factors->gene_expression Activates inflammatory_mediators Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) gene_expression->inflammatory_mediators

Caption: Hypothesized Modulation of Inflammatory Signaling.

Head-to-head comparison of Demethoxyencecalin and ketoconazole for onychomycosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the data available for Demethoxyencecalin and Ketoconazole for the treatment of onychomycosis. While Ketoconazole is a well-established antifungal agent with extensive research supporting its use, there is currently no scientific data available on the antifungal properties, mechanism of action, or clinical efficacy of this compound for onychomycosis or any other fungal infection.

Therefore, a direct head-to-head comparison with supporting experimental data is not feasible at this time. This guide will proceed by presenting a comprehensive overview of the available data for Ketoconazole in the context of onychomycosis, structured to meet the requirements of researchers, scientists, and drug development professionals.

Ketoconazole: A Profile in Onychomycosis Treatment

Ketoconazole is a broad-spectrum imidazole antifungal agent that has been used for various fungal infections, including onychomycosis.[1][2] It functions by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.[1][3][4][5]

In Vitro Activity of Ketoconazole

The in vitro susceptibility of various fungal isolates, particularly Trichophyton rubrum, the most common causative agent of onychomycosis, to ketoconazole has been evaluated in several studies. The Minimum Inhibitory Concentration (MIC) is a key parameter to assess the antifungal activity of a compound.

Organism Number of Isolates MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) Reference
Trichophyton rubrum32 (fluconazole-resistant)0.0625 - 2Not ReportedNot Reported[6]
Trichophyton rubrum100Similar to ItraconazoleNot ReportedNot Reported[7][8]
Trichophyton rubrum10Not Reported0.78 - 12.50.78 - 12.5[9][10]
Dermatophytes750.03 - 16Not ReportedNot Reported[11]

Note: MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively. The variability in MIC ranges can be attributed to differences in testing methodologies and the geographic origin and resistance patterns of the fungal isolates.

Clinical Efficacy of Oral Ketoconazole in Onychomycosis

Clinical trials have been conducted to evaluate the efficacy of oral ketoconazole in treating onychomycosis. The outcomes are often measured by clinical cure (a completely normal-appearing nail) and mycological cure (negative fungal culture).

Study Number of Patients Dosage Treatment Duration Clinical Outcome Causative Organisms Reference
Galimberti et al., 198070200 mg/dayAverage 7.5 months (Trichophyton), 6.5 months (Candida)48 complete recovery, 10 with >50% improvementTrichophyton spp., Candida spp.[12]
Anonymous, 198548200 mg/day6.5 months (hands), 12.5 months (feet) for dermatophytes; 2-6 months for Candida65% recovery (dermatophytes), 80% recovery (Candida)Dermatophytes, Candida spp., Scopulariopsis brevicaulis[13]

It is important to note that while oral ketoconazole has shown efficacy, its use has been limited due to potential side effects, including hepatotoxicity.[2][13] Topical formulations of ketoconazole have been explored, but their efficacy in onychomycosis is generally lower due to poor nail plate penetration.[14][15]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method for Dermatophytes

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M38-A document for filamentous fungi.

  • Fungal Isolate Preparation: Dermatophyte isolates, such as Trichophyton rubrum, are cultured on a suitable medium (e.g., potato dextrose agar) to induce sporulation. Conidia are harvested and suspended in a sterile saline solution. The suspension is adjusted to a specific concentration (e.g., 0.5 × 10³ to 0.5 × 10⁴ conidia/mL).[16]

  • Antifungal Agent Preparation: A stock solution of ketoconazole is prepared in a solvent like dimethyl sulfoxide (DMSO).[11] Serial twofold dilutions of the antifungal agent are then made in RPMI 1640 medium buffered to pH 7.0.[11]

  • Inoculation: A standardized volume of the fungal inoculum is added to each well of a microdilution plate containing the serially diluted antifungal agent. Control wells (with and without the antifungal agent and/or the fungal inoculum) are also included.

  • Incubation: The microdilution plates are incubated at a controlled temperature (e.g., 28°C) for a specified period (e.g., 7 days).[6]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% inhibition) compared to the growth in the control well.[16] This is typically assessed visually or using a spectrophotometer.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Isolate Culture & Sporulation B Harvest & Standardize Conidial Suspension A->B D Inoculate Microdilution Plates B->D C Prepare Ketoconazole Stock & Serial Dilutions C->D E Incubate Plates D->E F Visually or Spectrophotometrically Read Plates E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for In Vitro Antifungal Susceptibility Testing.

Clinical Trial Design for Onychomycosis

A typical clinical trial to evaluate a new treatment for onychomycosis would follow a prospective, randomized, double-blind, vehicle-controlled, multi-center design.

  • Patient Population: Subjects with a clinical diagnosis of onychomycosis, confirmed by a positive potassium hydroxide (KOH) microscopy and fungal culture, are enrolled. The extent of nail involvement is typically defined (e.g., 20-60% of the great toenail).

  • Randomization and Blinding: Patients are randomly assigned to receive either the active treatment (e.g., ketoconazole) or a vehicle (placebo) in a double-blind manner, where neither the patient nor the investigator knows the treatment assignment.

  • Treatment Regimen: The treatment is administered for a specified duration, which for onychomycosis is often long, ranging from 24 to 48 weeks for topical agents and several months for oral therapies.

  • Efficacy Endpoints: The primary efficacy endpoint is typically the rate of complete cure at the end of the study period (e.g., 52 weeks). Complete cure is stringently defined as both a clinical cure (0% nail involvement) and a mycological cure (negative KOH and culture). Secondary endpoints may include mycological cure rate and clinical improvement.

  • Safety Assessment: The safety of the treatment is monitored throughout the study by recording all adverse events.

Mechanism of Action of Ketoconazole

Ketoconazole exerts its antifungal effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately inhibits fungal growth.[1][3][4][5]

G A Ketoconazole B Cytochrome P450 14α-demethylase (CYP51A1) A->B Inhibits D Ergosterol Synthesis B->D Catalyzes conversion of C Lanosterol C->D E Ergosterol D->E F Fungal Cell Membrane Integrity E->F Maintains G Inhibition of Fungal Growth F->G Leads to

Caption: Mechanism of Action of Ketoconazole.

References

Efficacy of Demethoxyencecalin versus Other Natural Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential antifungal efficacy of demethoxyencecalin with other well-documented natural antifungal agents. Due to a lack of direct experimental data on the antifungal activity of this compound, this comparison focuses on the known antifungal properties of its chemical class—chromenes—alongside other natural compounds. The information presented herein is intended to guide further research and development in the field of natural antifungal therapeutics.

Introduction to this compound and Other Natural Antifungal Agents

This compound is a naturally occurring chromene, specifically 2,2-Dimethyl-6-acetyl-3-chromene[1][2][3]. Chromenes and their structural relatives, benzofurans, are classes of organic compounds found in various plants and have been investigated for their diverse biological activities, including antifungal properties[4][5][6][7][8]. While the specific antifungal efficacy of this compound has not been extensively reported in peer-reviewed literature, the activity of related compounds suggests its potential as an area for future investigation.

In contrast, a multitude of other natural compounds and essential oils have been rigorously evaluated for their antifungal effects. These include phenolic compounds such as thymol and eugenol, aldehydes like cinnamaldehyde, and complex mixtures found in essential oils from plants like clove, oregano, and tea tree. These agents have demonstrated a broad spectrum of activity against various fungal pathogens, including clinically relevant species of Candida and Aspergillus.

Comparative Antifungal Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for various natural antifungal agents against common fungal pathogens. It is important to note that direct comparison of MIC/MFC values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Comparative In Vitro Antifungal Activity of Natural Compounds (MIC/MFC in µg/mL)

Antifungal Agent Chemical Class Fungal Species MIC (µg/mL) MFC (µg/mL) Reference(s)
Chromene & Benzofuran Derivatives
Various Chromene DerivativesChromeneAspergillus fumigatus22.1–184.2 (µM)-[5]
Trichoderma viride22.1–184.2 (µM)-[5]
Various Benzofuran DerivativesBenzofuranCandida albicans0.39-3.12-[9]
Cryptococcus neoformans32-128-[10]
Aspergillus fumigatus--[4]
Phenolic Compounds
ThymolMonoterpenoid PhenolCandida albicans39-
Candida krusei39-
Candida tropicalis78-
EugenolPhenylpropanoidAspergillus niger250500
Aspergillus flavus250500
Candida albicans455.42690.09
Aldehydes
CinnamaldehydePhenylpropanoidCandida albicans50.05109.26
Polyphenols
Tannic AcidTanninCandida spp.0.25->64-
Essential Oils
Clove OilEssential OilAspergillus spp.2.25-9 (mg/mL)2.25-9 (mg/mL)
Oregano OilEssential OilAspergillus spp.4.5->9 (mg/mL)-

Note: The absence of a value indicates that data was not available in the cited sources. MIC values for chromene derivatives were reported in µM.

Mechanisms of Antifungal Action

The mechanisms by which natural compounds inhibit fungal growth are diverse and often multi-targeted, which can be advantageous in overcoming drug resistance.

Chromenes and Benzofurans: The antifungal mechanism of these compounds is not fully elucidated but is thought to involve the disruption of fungal cell membrane integrity and key enzymatic processes. Some benzofuran derivatives have been shown to inhibit fungal N-myristoyltransferase (NMT), an enzyme essential for fungal viability[10][11][12]. Molecular docking studies on chromene derivatives suggest the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis, as a putative mechanism[5].

Antifungal_Mechanism_Chromene_Benzofuran cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane Ergosterol Ergosterol Ergosterol->Cell_Membrane Component of NMT N-myristoyltransferase (NMT) Protein_Function Proper Protein Function NMT->Protein_Function Myristoylation CYP51 Lanosterol 14α-demethylase (CYP51) CYP51->Ergosterol Biosynthesis Protein_Function->Cell_Membrane Maintains Integrity Chromene Chromene Derivatives Chromene->CYP51 Inhibition Benzofuran Benzofuran Derivatives Benzofuran->NMT Inhibition

Other Natural Agents:

  • Phenolic Compounds (Thymol, Eugenol): These compounds primarily disrupt the fungal cell membrane by increasing its permeability, leading to the leakage of intracellular components and ultimately cell death.

  • Aldehydes (Cinnamaldehyde): Cinnamaldehyde is known to inhibit fungal enzymes, particularly those involved in cell wall synthesis and metabolism.

  • Polyphenols (Tannic Acid): Tannic acid can chelate metal ions essential for fungal enzyme activity and may also bind to the fungal cell wall, disrupting its integrity.

General_Antifungal_Mechanisms cluster_fungal_cell Fungal Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Enzymes Essential Enzymes Ions Metal Ions Ions->Enzymes Cofactors Phenols Phenols (Thymol, Eugenol) Phenols->Cell_Membrane Disruption Aldehydes Aldehydes (Cinnamaldehyde) Aldehydes->Enzymes Inhibition Polyphenols Polyphenols (Tannic Acid) Polyphenols->Cell_Wall Binding Polyphenols->Ions Chelation

Experimental Protocols

Standardized methods are crucial for the reliable evaluation of antifungal activity. The following are outlines of key experimental protocols.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum add_inoculum Add fungal inoculum to each well prep_inoculum->add_inoculum serial_dilution Perform serial dilutions of antifungal agent in 96-well plate serial_dilution->add_inoculum incubate Incubate at controlled temperature and time add_inoculum->incubate read_mic Visually or spectrophotometrically determine the MIC incubate->read_mic end End read_mic->end

Detailed Steps:

  • Preparation of Antifungal Agent: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: A standardized suspension of fungal cells is prepared from a fresh culture and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of a fungus to an antifungal agent.

Disk_Diffusion_Workflow start Start prep_agar Prepare an agar plate (e.g., Mueller-Hinton) start->prep_agar spread_inoculum Evenly spread a standardized fungal inoculum on the agar surface prep_agar->spread_inoculum apply_disk Apply a paper disk impregnated with the antifungal agent spread_inoculum->apply_disk incubate Incubate the plate apply_disk->incubate measure_zone Measure the diameter of the zone of inhibition incubate->measure_zone end End measure_zone->end

Detailed Steps:

  • Inoculum Preparation: A standardized fungal suspension is prepared.

  • Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the surface of an agar plate.

  • Disk Application: A paper disk containing a known concentration of the antifungal agent is placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition: The diameter of the clear zone around the disk where fungal growth is inhibited is measured.

Cytotoxicity Assay

It is essential to evaluate the toxicity of potential antifungal agents against mammalian cells to ensure their safety.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed mammalian cells in a 96-well plate start->seed_cells add_compound Add serial dilutions of the test compound to the cells seed_cells->add_compound incubate Incubate for a defined period (e.g., 24-72 hours) add_compound->incubate assess_viability Assess cell viability using an indicator (e.g., MTT, XTT) incubate->assess_viability calculate_ic50 Calculate the IC50 value assess_viability->calculate_ic50 end End calculate_ic50->end

Detailed Steps:

  • Cell Culture: Mammalian cells (e.g., fibroblasts, epithelial cells) are cultured in a 96-well plate.

  • Compound Exposure: The cells are exposed to various concentrations of the antifungal agent.

  • Incubation: The plate is incubated for a specific duration.

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies metabolic activity.

  • IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated.

Conclusion and Future Directions

While a direct comparison of the antifungal efficacy of this compound is currently limited by the absence of specific data, its chemical classification as a chromene suggests potential for antifungal activity. The broader classes of chromenes and benzofurans have demonstrated promising in vitro effects against various fungal pathogens, with mechanisms potentially involving the disruption of the fungal cell membrane and essential enzymes.

Compared to well-studied natural antifungal agents like thymol, eugenol, and cinnamaldehyde, the efficacy of this compound remains to be established. Future research should focus on:

  • Isolation and Purification: Obtaining pure this compound for in vitro and in vivo studies.

  • Antifungal Susceptibility Testing: Determining the MIC and MFC values of this compound against a broad panel of clinically relevant fungi.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound in fungal cells.

  • Cytotoxicity and In Vivo Efficacy: Assessing the safety and therapeutic potential of this compound in animal models of fungal infections.

By addressing these research gaps, the potential of this compound as a novel natural antifungal agent can be fully evaluated and compared to existing alternatives.

References

Demethoxyencecalin Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of demethoxyencecalin analogs and related 2,2-dimethyl-2H-chromene derivatives, focusing on their cytotoxic effects against various cancer cell lines. The information presented is intended to guide future drug discovery and development efforts by elucidating the key structural features that contribute to the anticancer activity of this class of compounds.

Structure-Activity Relationship of Chromene Derivatives

The 2,2-dimethyl-2H-chromene scaffold, the core structure of this compound, has been identified as a "privileged structure" in medicinal chemistry due to its recurrence in compounds with diverse biological activities.[1] Studies on various analogs have revealed key structural modifications that influence their cytotoxic and other anticancer properties.

Analysis of a series of 2,2-dimethyl-2H-chromene-based arylsulfonamides as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway has provided valuable SAR insights.[1] HIF-1 is a critical regulator of tumor progression and adaptation to hypoxic environments. The study preserved the 2,2-dimethyl-2H-chromene motif while diversifying the arylsulfonamide portion.[1] It was found that a 3,4-dimethoxybenzenesulfonyl group in one region of the molecule and a propan-2-amine in another region conferred the strongest inhibitory effect on HIF-1 activated transcription. These findings highlight the importance of specific substitutions on the chromene backbone for potent biological activity.

Further studies on other chromene derivatives have demonstrated that substitutions at various positions of the chromene ring and the attached aryl groups significantly impact their cytotoxic and pro-apoptotic activities. For instance, the introduction of different substituents on a phenyl ring attached to a chromene-chalcone hybrid structure showed that the cytotoxic profile is highly dependent on the nature and position of these substituents.[2]

The following table summarizes the cytotoxic activity (IC50 values) of a selection of chromene derivatives against various cancer cell lines, providing a basis for comparing the effects of different structural modifications.

Compound IDChromene Core ModificationOther ModificationsCancer Cell LineIC50 (µM)Reference
1 2,2-dimethyl-2H-chromene6-[(N-phenyl-3,4-dimethoxybenzenesulfonamido)methyl]Human Glioblastoma (LN229-V6R)Potent HIF-1 inhibitor[1]
2 2,2-dimethyl-2H-chromene6-[(N-(propan-2-yl)-3,4-dimethoxybenzenesulfonamido)methyl]Human Glioblastoma (LN229-V6R)Strongest HIF-1 inhibition
3 2-aryl-3-nitro-2H-chromene8-methoxy-2-(4-chlorophenyl)Human Breast Cancer (MCF-7)0.2[3]
4 2-aryl-3-nitro-2H-chromene2-(4-hydroxyphenyl)Human Breast Cancer (MCF-7)> 50[3]
5a Benzo[h]chromene2-amino-4-phenyl-3-cyanoHuman Myeloid Leukemia (HL-60)Growth Suppressive[4]
6a Benzo[h]chromene2-amino-4-(4-chlorophenyl)-3-cyanoHuman Myeloid Leukemia (HL-60)Growth Suppressive[4]
4-Clpgc Dihydropyrano[2,3-g]chromene4-chloro substitutionHuman Chronic Myelogenous Leukemia (K562)102 ± 1.6 (72h)[5]
pgc Dihydropyrano[2,3-g]chromeneUnsubstitutedHuman Chronic Myelogenous Leukemia (K562)278 ± 2.7 (72h)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound analogs and related chromene derivatives are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[1][4]

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.[8]

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark at room temperature.[8]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined from the DNA content histograms.

Western Blot Analysis for Apoptosis Markers

Western blotting is employed to detect the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[9][10][11]

  • Protein Extraction: Following treatment with the test compounds, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, Bcl-2, Bax).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Chromene derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Apoptosis Induction

Many chromene analogs induce programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5][8]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Chromene Analogs_ext Chromene Analogs Death Receptors Death Receptors (e.g., Fas) Caspase-8 Caspase-8 (activated) Death Receptors->Caspase-8 Caspase-3 Caspase-3 (activated) Caspase-8->Caspase-3 Chromene Analogs_int Chromene Analogs Bcl-2 Family Bcl-2 Family (Bax/Bcl-2 ratio) Chromene Analogs_int->Bcl-2 Family regulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c (release) Mitochondrion->Cytochrome c Bcl-2 Family->Mitochondrion Caspase-9 Caspase-9 (activated) Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1. Apoptosis signaling pathways induced by chromene analogs.
Cell Cycle Arrest

Certain chromene derivatives have been observed to halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1/S or G2/M transition points.[4][9] This prevents the cells from entering mitosis and ultimately leads to cell death.

sar_workflow Purification Purification & Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action (Apoptosis, Cell Cycle) Cytotoxicity->Mechanism SAR Structure-Activity Relationship Analysis Mechanism->SAR

References

A Comparative Analysis of Demethoxyencecalin from Ageratina Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Demethoxyencecalin, a promising bioactive compound isolated from various species of the Ageratina genus. This document synthesizes available data on its biological activities, outlines experimental protocols for its study, and explores its potential mechanisms of action.

This compound, a natural chromene derivative, has garnered significant interest for its therapeutic potential. Primarily isolated from Ageratina adenophora and Ageratina pichinchensis, this compound has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide aims to provide a comparative analysis of this compound from these different botanical sources, offering valuable insights for future research and drug development endeavors.

Data Presentation: A Comparative Overview

Direct comparative studies on the yield and purity of this compound from different Ageratina species are not extensively documented in publicly available literature. However, analysis of crude extracts from various species provides indirect evidence of their potential as sources for this bioactive compound. The following tables summarize the reported biological activities of extracts and, where available, isolated compounds from different Ageratina species.

Table 1: Comparative Anticancer Activity of Ageratina Species Extracts

SpeciesExtract TypeCancer Cell LineIC50 Value (µg/mL)Citation
Ageratina adenophoraHydroalcoholic Leaf ExtractHCT-116 (Colorectal Carcinoma)65.65 ± 2.10[1]
Ageratina pichinchensisEthyl Acetate Callus ExtractHeLa (Cervical Cancer)94.79 ± 2.0[2][3]
Ageratina pichinchensisIsolated 2,3-dihydrobenzofuranHeLa (Cervical Cancer)23.86 ± 2.5[2]

Table 2: Comparative Anti-inflammatory Activity of Ageratina Species

SpeciesExtract/CompoundAssayIC50/InhibitionCitation
Ageratina adenophoraEthanol Leaf ExtractInhibition of IL-1β and COX-2 gene expression-[4][5]
Ageratina pichinchensisBetuletol 3-O-β-glucosideNitric Oxide Inhibition (RAW 264.7 cells)75.08 ± 3.07% inhibition at 75 µM[6]
Ageratina pazcuarensis3, 5-Diprenyl-4-hydroxyacetophenoneNitric Oxide Inhibition (J774A.1 macrophages)38.96% inhibition at 91.78 µM[7]

Table 3: Comparative Antimicrobial Activity of Ageratina Species Extracts

SpeciesExtract TypeMicroorganismMIC Value (mg/mL)Citation
Ageratina adenophoraPetroleum EtherEnterobacter hormaechei1[8]
Escherichia coli0.5[8]
Bacillus cereus0.5[8]
Streptococcus pyogenes0.5[8]
Ageratina pichinchensisHexanicTrichophyton mentagrophytes0.03[9]
Candida albicans8.0[9]
Aspergillus niger4.0[9]

Experimental Protocols

General Workflow for Isolation and Purification of this compound

Isolation_Workflow Start Plant Material (Ageratina sp.) Extraction Solvent Extraction (e.g., n-hexane, ethyl acetate, methanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC Thin Layer Chromatography (TLC) (Monitoring) Fractionation->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification Pool active fractions Isolated_Compound Pure this compound Purification->Isolated_Compound Characterization Structural Elucidation (NMR, MS) Isolated_Compound->Characterization

Caption: Generalized workflow for the isolation and purification of this compound.

Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound are still under investigation. However, based on the observed biological activities and the known mechanisms of structurally similar compounds, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory and apoptotic pathways, such as NF-κB and MAPK.

Hypothetical Anti-inflammatory Signaling Pathway of this compound

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Hypothetical Apoptotic Signaling Pathway of this compound in Cancer Cells

Caption: Hypothetical induction of apoptosis via the MAPK pathway by this compound.

Conclusion

This compound, a prominent secondary metabolite in several Ageratina species, exhibits significant potential as a lead compound for the development of novel therapeutics. While direct comparative studies are limited, the available data suggest that both A. adenophora and A. pichinchensis are valuable sources of this compound. The observed anticancer, anti-inflammatory, and antimicrobial activities of extracts from these plants underscore the importance of further research into their bioactive constituents, with a particular focus on this compound.

Future studies should aim to:

  • Develop standardized protocols for the high-yield extraction and purification of this compound from different Ageratina species.

  • Conduct direct comparative studies to quantify the yield and purity of this compound from various species.

  • Perform comprehensive in vitro and in vivo studies to elucidate the specific biological activities and potency (IC50, MIC values) of pure this compound.

  • Investigate the precise molecular mechanisms and signaling pathways modulated by this compound to better understand its therapeutic effects.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development into a clinically effective agent.

References

Benchmarking Demethoxyencecalin Against Commercial Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Demethoxyencecalin, a natural compound, with two widely used commercial anti-inflammatory drugs: the corticosteroid Dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen. The following sections present a summary of their performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound, Dexamethasone, and Ibuprofen across various in vitro anti-inflammatory assays.

Disclaimer: The IC50 values presented in this table are compiled from various independent studies. Direct comparison of these values should be made with caution as experimental conditions may have varied between studies.

Parameter This compound Dexamethasone Ibuprofen
Nitric Oxide (NO) Production Not Available~0.9 nM (LPS-induced apoptosis)[1]~0.76 mM (iNOS activity)[2]
COX-2 Inhibition Not AvailableNot Applicable~18.2 µM[3]
TNF-α Inhibition Not Available~0.8 nM (LPS-induced apoptosis)[1]Not Available
NF-κB Inhibition ~37.78 µM[4]~0.5 x 10⁻⁹ M[5]Not Available
MAPK (p38) Inhibition Not AvailableInhibits activation[6]Not Available

Experimental Protocols

Detailed methodologies for key in vitro assays used to assess anti-inflammatory activity are provided below.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Cell Culture:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

Assay Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (this compound, Dexamethasone, or Ibuprofen) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite, a stable product of NO, using a sodium nitrite standard curve.

  • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Assay Procedure (using a commercial colorimetric or fluorometric inhibitor screening kit):

  • Prepare the reaction buffer, heme, and COX-2 enzyme solution as per the kit instructions.

  • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.

  • Add the test compound at various concentrations to the inhibitor wells. Include a known COX-2 inhibitor as a positive control and a vehicle control.

  • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stop solution provided in the kit.

  • Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.

  • The percentage of COX-2 inhibition is calculated by comparing the signal from the test compound wells to the control wells. The IC50 value is determined from the dose-response curve.

Tumor Necrosis Factor-alpha (TNF-α) ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of the pro-inflammatory cytokine TNF-α secreted by stimulated immune cells.

Cell Culture and Stimulation:

  • Use a suitable cell line, such as RAW 264.7 macrophages or human THP-1 monocytes.

  • Seed the cells and pre-treat with test compounds as described in the NO production assay.

  • Stimulate the cells with LPS (1 µg/mL) for a specified period (e.g., 4-24 hours) to induce TNF-α production.

  • Collect the cell culture supernatant for analysis.

ELISA Procedure (using a commercial TNF-α ELISA kit):

  • Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the collected cell culture supernatants and a series of TNF-α standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody specific for TNF-α.

  • Incubate and wash the plate, then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate and wash the plate, then add a TMB substrate solution to develop the color.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

  • The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for evaluating anti-inflammatory compounds.

G cluster_0 NF-κB Signaling Pathway cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, iNOS, COX-2) NFkB_n->Genes induces This compound This compound This compound->IKK inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB_n inhibits transactivation

Caption: NF-κB signaling pathway and points of inhibition.

G cluster_0 MAPK Signaling Pathway cluster_1 MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor ASK1 ASK1 Receptor->ASK1 MKK MKK3/6 ASK1->MKK p38 p38 MAPK MKK->p38 phosphorylates AP1 AP-1 p38->AP1 phosphorylates Nucleus Nucleus AP1->Nucleus AP1_n AP-1 Genes Pro-inflammatory Gene Expression AP1_n->Genes This compound This compound This compound->p38 inhibits phosphorylation

Caption: MAPK (p38) signaling pathway and potential inhibition.

G cluster_0 Experimental Workflow Start Start: Cell Culture (e.g., RAW 264.7) Pretreat Pre-treatment with Test Compounds Start->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Assay Perform Assays Collect->Assay NO Nitric Oxide Assay Assay->NO TNF TNF-α ELISA Assay->TNF COX COX-2 Activity Assay Assay->COX Data Data Analysis (IC50 determination) NO->Data TNF->Data COX->Data

Caption: General workflow for in vitro anti-inflammatory screening.

References

Replicating Published Findings on Chromene Bioactivity: A Comparative Guide to Encecalin and Demethoxycurcumin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivities of encecalin, a naturally occurring chromene, and demethoxycurcumin, a well-studied curcuminoid. Due to the limited published data specifically on demethoxyencecalin, this guide focuses on its parent compound, encecalin, to provide a relevant and data-supported comparison. The aim is to offer a clear, objective overview of their distinct biological effects and the experimental frameworks used to evaluate them.

Comparative Bioactivity Data

The following tables summarize the known biological activities of encecalin and demethoxycurcumin based on published findings.

CompoundBioactivityOrganism/Cell LineAssay TypeReported Effect
Encecalin AntifungalVarious bacteria and yeastsPhototoxicity AssayPhototoxic activity observed in the presence of long-wave UV light[1]
InsecticidalOncopeltus fasciatus (Milkweed bug)Contact and Volatility AssayToxic upon direct contact and through volatile action[1]
Demethoxycurcumin Anti-inflammatoryMurine macrophage-like cells (RAW 264.7)Nitric Oxide (NO) Production AssayInhibition of lipopolysaccharide (LPS)-induced NO production
Human nucleus pulposus cellsCytokine Expression Analysis (ELISA, qPCR)Reduced TNF-α-induced production of IL-1β and IL-6[2]
AnticancerHuman breast cancer cells (MDA-MB-231)Cytotoxicity Assay (e.g., MTT assay)Potent cytotoxic effects
Human glioblastoma stem cellsProliferation and Apoptosis AssaysInhibition of proliferation and induction of apoptosis
NeuroprotectiveRat model of Parkinson's diseaseBehavioral and Neurochemical AnalysisAttenuated rotenone-induced motor deficits and dopamine depletion[3][4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published research. Below are generalized protocols for key experiments cited in the bioactivity of these compounds.

Antifungal Phototoxicity Assay (for Encecalin)
  • Microorganism Preparation: Cultures of target bacteria (e.g., Bacillus subtilis, Escherichia coli) and yeast (e.g., Saccharomyces cerevisiae) are grown to a logarithmic phase in appropriate liquid media.

  • Compound Application: A solution of encecalin in a suitable solvent (e.g., ethanol, DMSO) is added to sterile petri dishes and the solvent is allowed to evaporate, leaving a thin film of the compound.

  • Inoculation: The microbial cultures are diluted and evenly plated onto the compound-coated and control plates containing nutrient agar.

  • UV Irradiation: One set of plates (control and encecalin-treated) is exposed to long-wave UV light (e.g., 366 nm) for a specified duration, while a parallel set is kept in the dark.

  • Incubation and Assessment: All plates are incubated under standard conditions. The degree of growth inhibition in the irradiated plates compared to the dark controls and untreated controls indicates phototoxic antifungal activity.

Cytotoxicity Assay (e.g., MTT Assay for Demethoxycurcumin)
  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media and seeded into 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with various concentrations of demethoxycurcumin and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle solvent.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).

Anti-inflammatory Assay (Nitric Oxide Inhibition for Demethoxycurcumin)
  • Cell Culture and Stimulation: Macrophage-like cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of demethoxycurcumin for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide (NO).

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Reading: The absorbance of the colored solution is measured at approximately 540 nm. The amount of nitrite is determined from a standard curve of sodium nitrite. A reduction in nitrite levels in demethoxycurcumin-treated, LPS-stimulated cells compared to untreated, LPS-stimulated cells indicates anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways modulated by demethoxycurcumin and a typical experimental workflow for assessing bioactivity.

Demethoxycurcumin_Signaling cluster_inflammatory Inflammatory Response cluster_cancer Cancer Cell Proliferation DMC Demethoxycurcumin NFkB NF-κB DMC->NFkB inhibits MAPK MAPK DMC->MAPK inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway DMC->PI3K_Akt_mTOR inhibits LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->NFkB activates TLR4->MAPK activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines induces expression MAPK->Pro_inflammatory_Cytokines induces expression Growth_Factors Growth Factors Receptor_Tyrosine_Kinases RTKs Growth_Factors->Receptor_Tyrosine_Kinases activate Receptor_Tyrosine_Kinases->PI3K_Akt_mTOR activates Cell_Proliferation Cell Proliferation PI3K_Akt_mTOR->Cell_Proliferation promotes Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis inhibits

Caption: Signaling pathways modulated by Demethoxycurcumin.

Bioactivity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Compound_Isolation Compound Isolation/ Synthesis Cell_Culture_Prep Cell Culture/ Organism Preparation Treatment Treatment with Compound Compound_Isolation->Treatment Cell_Culture_Prep->Treatment Incubation Incubation Treatment->Incubation Data_Collection Data Collection (e.g., Absorbance, Microscopy) Incubation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Bioactivity Statistical_Analysis->Conclusion

Caption: General experimental workflow for bioactivity screening.

References

Independent Validation of Demethoxycurcumin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the independently validated mechanism of action of Demethoxycurcumin (DMC) with alternative AMP-activated protein kinase (AMPK) activators. The information is supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows to aid in research and development.

Executive Summary

Demethoxycurcumin, a natural analog of curcumin, has demonstrated potent anticancer and anti-inflammatory properties. Independent studies have validated its primary mechanism of action to be the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by DMC leads to the downstream inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation. This guide compares the efficacy of DMC with other well-established AMPK activators, namely Metformin and AICAR, as well as its parent compound, Curcumin, and another analog, Bisdemethoxycurcumin.

Comparative Analysis of AMPK Activators

The following tables summarize the quantitative data on the cytotoxic and AMPK activation potential of Demethoxycurcumin and its alternatives.

Table 1: Comparison of Cytotoxicity (IC50) in MDA-MB-231 Human Breast Cancer Cells

CompoundIC50 (µM)Incubation Time (hours)Citation
Demethoxycurcumin (DMC) ~30 - 5524 - 72[1]
Curcumin~18.5 - 79.624 - 72[1]
Bisdemethoxycurcumin (BDMC)Less potent than DMCNot specified[2]

Table 2: Comparison of AMPK Activation Potency

CompoundRelative PotencyCell LineCommentsCitation
Demethoxycurcumin (DMC) More potent than Curcumin and AICARProstate Cancer CellsShowed greater AMPK activity compared to curcumin and AICAR.
Curcuminoids (general)400-100,000x more potent than MetforminHepatoma CellsCurcuminoids increased phosphorylation of AMPK and ACC with significantly higher potency than metformin.[3]
Metformin-Lymphoma CellsIC50 for growth inhibition ranged from 8.5 to 20.8 mM.[4]
AICAR--A well-established direct AMPK activator.

Signaling Pathways and Experimental Workflows

Diagram 1: Validated Signaling Pathway of Demethoxycurcumin

Demethoxycurcumin_Signaling_Pathway DMC Demethoxycurcumin AMPK AMPK DMC->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ACC ACC AMPK->ACC Inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) mTORC1->Protein_Synthesis Promotes Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Promotes

Caption: Demethoxycurcumin activates AMPK, leading to inhibition of mTORC1 and ACC.

Diagram 2: Experimental Workflow for Mechanism Validation

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cells (e.g., MDA-MB-231) Treatment Treat with DMC/Alternatives Cell_Seeding->Treatment MTT_Assay MTT Assay (Cytotoxicity - IC50) Treatment->MTT_Assay Western_Blot Western Blot (p-AMPK, p-ACC) Treatment->Western_Blot Kinase_Assay AMPK Kinase Assay (Activity - EC50) Treatment->Kinase_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc Densitometry Densitometry Analysis Western_Blot->Densitometry EC50_Calc EC50 Calculation Kinase_Assay->EC50_Calc

Caption: General workflow for validating the mechanism of action of AMPK activators.

Detailed Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

This protocol is a standard method for assessing the cytotoxic effects of a compound on adherent cell lines.

Materials:

  • MDA-MB-231 cells

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Demethoxycurcumin (DMC) and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5x10³ cells/well and incubate overnight.[5]

  • Prepare serial dilutions of the test compounds (e.g., DMC, Curcumin) in the complete growth medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[5]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).[5]

Western Blot for Phosphorylated AMPK and ACC

This protocol allows for the detection of the activated (phosphorylated) forms of AMPK and its direct downstream target, ACC.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and untreated cells in a suitable lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[7]

  • Wash the membrane three times with TBST for 5-10 minutes each.[6][7]

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Perform densitometry analysis to quantify the relative levels of phosphorylated proteins compared to the total protein levels.

In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)

This assay directly measures the enzymatic activity of AMPK by quantifying the phosphorylation of a specific substrate peptide (SAMS).

Materials:

  • Recombinant active AMPK enzyme

  • SAMS peptide (HMRSAMSGLHLVKRR)

  • Kinase reaction buffer

  • ATP (including radiolabeled [γ-³²P]ATP for the radioactive method, or specific reagents for non-radioactive methods)

  • Phosphocellulose paper (for radioactive method)

  • Scintillation counter or ELISA reader (depending on the method)

Procedure (Radioactive Method):

  • Prepare a reaction mixture containing the kinase reaction buffer, SAMS peptide, and the test compound (e.g., DMC).[8]

  • Initiate the reaction by adding the AMPK enzyme and [γ-³²P]ATP.[8]

  • Incubate the reaction mixture at 30°C for a specific time (e.g., 10-20 minutes).

  • Stop the reaction and spot an aliquot of the reaction mixture onto phosphocellulose paper.[8]

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.[8]

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the AMPK activity based on the amount of incorporated phosphate. EC50 values can be determined by testing a range of compound concentrations.

Note on Non-Radioactive Methods: Several non-radioactive AMPK activity assay kits are commercially available. These often utilize ELISA-based or fluorescence-based detection methods to quantify the phosphorylated SAMS peptide.[9][10] The specific protocols will be provided by the kit manufacturers.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the safety profile of Demethoxyencecalin and related benzopyran compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in early-stage drug discovery and development. The data presented is based on publicly available safety information and experimental studies.

Executive Summary

Data Presentation: Safety and Toxicity Profile

The following table summarizes the available safety and toxicity data for this compound and related benzopyran compounds. It is important to note the limited availability of direct comparative data, particularly for Encecalin.

CompoundChemical StructureGHS Hazard ClassificationAcute Toxicity DataGenotoxicity
This compound 6-acetyl-2,2-dimethyl-2H-1-benzopyranAcute toxicity, oral (Category 4), H302: Harmful if swallowed. Skin corrosion/irritation (Category 2), H315: Causes skin irritation. Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation. Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation[1].No specific LD50 data available.No data available.
Encecalin 1-(7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanoneNo GHS classification found.No data available.No data available.
Precocene I 7-methoxy-2,2-dimethyl-2H-chromeneAcute toxicity, oral (Category 4), H302: Harmful if swallowed[2].LC50 (Spodoptera litura, 3rd instar larvae): 23.2 ppm[3]. Showed low toxicity to earthworms (Eisenia fetida)[3].No data available.
Precocene II 6,7-dimethoxy-2,2-dimethyl-2H-chromeneNo GHS classification found.LC50 (Spodoptera littoralis, 4th instar larvae): 128.53 mg/l[4].Genotoxic in Drosophila wing spot test (somatic mutation and recombination test)[5].

Experimental Protocols

A comprehensive safety assessment of a novel compound involves a battery of in vitro and in vivo tests. Below are detailed methodologies for key experiments relevant to the toxicological profile of this compound and related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Include a positive control (e.g., doxorubicin) and a negative control (untreated cells). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Cytotoxicity is expressed as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

Protocol:

  • Bacterial Culture: Grow the Salmonella tester strains overnight in a nutrient broth.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate that can mimic mammalian metabolism and convert promutagens into active mutagens.

  • Exposure: Mix the bacterial culture with the test compound at various concentrations, with or without the S9 fraction, in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate (histidine-deficient medium).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least twice the background mutation rate.

Mandatory Visualization

Intrinsic Apoptosis Signaling Pathway

Several benzopyran and chromene derivatives have been reported to exert anticancer effects, often through the induction of apoptosis. While the specific mechanism for this compound is not yet elucidated, the intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism for natural compounds. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Stress DNA Damage, Oxidative Stress, ER Stress Bax Bax/Bak Activation Stress->Bax activates Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Stress->Bcl2 inhibits MOMP MOMP Bax->MOMP induces Bcl2->Bax CytoC Cytochrome c Release Apaf1 Apaf-1 CytoC->Apaf1 MOMP->CytoC Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Casp3_act Active Caspase-3 (Executioner) Casp9_act->Casp3_act Casp3 Pro-Caspase-3 Casp3->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis

Caption: Intrinsic pathway of apoptosis.

References

Meta-analysis of studies on the therapeutic potential of Demethoxyencecalin

Author: BenchChem Technical Support Team. Date: November 2025

A Meta-analysis of the Therapeutic Potential of Demethoxycurcumin

A Comparative Guide for Researchers and Drug Development Professionals

Demethoxycurcumin (DMC), a natural analog of curcumin, has garnered significant scientific interest for its diverse therapeutic properties. This meta-analysis provides a comprehensive comparison of DMC's performance against its parent compound, curcumin, and another analog, bisdemethoxycurcumin. The following guide summarizes quantitative data from preclinical studies, details key experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development.

Quantitative Data Summary

The therapeutic efficacy of Demethoxycurcumin has been evaluated across various disease models, primarily focusing on its anticancer, anti-inflammatory, and neuroprotective activities. The following tables summarize the key quantitative findings from multiple studies, offering a comparative perspective with curcumin and bisdemethoxycurcumin where available.

Table 1: Anticancer Activity of Demethoxycurcumin (IC50 values in µM)

Cell LineCancer TypeDemethoxycurcumin (DMC)Curcumin (Cur)Bisdemethoxycurcumin (BDMC)Reference
FaDuHead and Neck Squamous Cell Carcinoma37.78 ± 2--[1][2]
MDA-MB-231Triple-Negative Breast Cancer~33.372535[3]
A431Skin Squamous Cell Carcinoma9.2--[4]
HaCaTHuman Keratinocyte (non-cancerous)16.22--[4]
HFLS-RARheumatoid Arthritis Fibroblast-like Synoviocytes24.2 ± 3.224.1 ± 0.638.8

Table 2: Anti-inflammatory Effects of Demethoxycurcumin

Cell Line/ModelInflammatory StimulusParameter MeasuredEffect of Demethoxycurcumin (DMC)Comparative Effect of Curcumin (Cur) & Bisdemethoxycurcumin (BDMC)Reference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionSignificant InhibitionCurcumin and BDMC also inhibit NO production
RAW 264.7 MacrophagesLipopolysaccharide (LPS)iNOS and COX-2 ExpressionSignificant InhibitionCurcumin and BDMC also inhibit iNOS and COX-2 expression
HFLS-RA-C-Reactive Protein (CRP)4.51 ± 1.95 pg/mlCur: 2.77 ± 0.33 pg/ml; BDMC: 6.29 ± 0.57 pg/ml

Table 3: Neuroprotective Effects of Demethoxycurcumin in a Parkinson's Disease Model

Animal ModelToxinKey ParameterEffect of Demethoxycurcumin (DMC)Reference
Wistar RatsRotenoneDopamine LevelsSignificant restoration of dopamine levels[5]
Wistar RatsRotenoneMotor FunctionAmelioration of motor deficits (e.g., improved rotarod performance)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: FaDu cells are seeded at a density of 1x10^5 cells/mL in 96-well plates and incubated overnight.[1][2] For MDA-MB-231 cells, a density of 8x10^3 cells/well is used.[3]

  • Treatment: Cells are treated with varying concentrations of Demethoxycurcumin (e.g., 0, 1, 10, 20, 50, and 100 µM for FaDu cells) for 24 hours.[1][2]

  • MTT Incubation: After treatment, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[1][2]

  • Formazan Solubilization: The supernatant is removed, and 100-200 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1][2][3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1][2]

Rotenone-Induced Parkinson's Disease Model in Rats
  • Animals: Male Wistar rats (180 ± 20 g) are used for the study.[5]

  • Induction of Parkinsonism: Rotenone is administered subcutaneously at a dose of 0.5 mg/kg/day for 28 days to induce Parkinson's disease-like symptoms.[5] In other protocols, doses of 2, 2.5, or 3 mg/kg body weight are administered intraperitoneally once daily.[7]

  • Treatment: Demethoxycurcumin (e.g., 10 and 20 mg/kg/day) is administered orally or via the desired route for the duration of the study, typically starting before or concurrently with rotenone administration.[5]

  • Behavioral Assessment: Motor coordination and activity are assessed using tests such as the rotarod test, open-field test, and catalepsy test.[5][6]

  • Neurochemical Analysis: After the treatment period, animals are sacrificed, and brain tissues (specifically the substantia nigra and striatum) are collected for neurochemical analysis, including the measurement of dopamine levels and antioxidant enzyme activity.[5]

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.[8]

  • Treatment: Cells are pre-treated with various concentrations of Demethoxycurcumin for 1 hour.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).[9]

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[9]

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using ELISA kits.[10]

  • Gene and Protein Expression Analysis: The expression levels of inflammatory mediators like iNOS and COX-2 are determined by RT-PCR and Western blotting, respectively.[8]

Signaling Pathway and Experimental Workflow Visualizations

The therapeutic effects of Demethoxycurcumin are mediated through the modulation of several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Demethoxycurcumin_Signaling_Pathways cluster_DMC_Action Demethoxycurcumin (DMC) cluster_AMPK AMPK Pathway cluster_NFkB NF-κB Pathway cluster_PI3K_Akt PI3K/Akt Pathway DMC Demethoxycurcumin AMPK AMPK DMC->AMPK Activates IKK IKK DMC->IKK Inhibits PI3K PI3K DMC->PI3K Inhibits mTOR mTOR AMPK->mTOR Lipogenesis Lipogenesis (FASN, ACC) AMPK->Lipogenesis Protein_Synthesis Protein Synthesis (e.g., 4E-BP1) mTOR->Protein_Synthesis IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus_NFkB->Inflammatory_Genes Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Signaling pathways modulated by Demethoxycurcumin.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies start Hypothesis: DMC has therapeutic potential cell_culture Cell Culture (e.g., Cancer cells, Macrophages) start->cell_culture animal_model Animal Model (e.g., Rotenone-induced PD) start->animal_model treatment Treatment with DMC, Curcumin, BDMC cell_culture->treatment assays Cell-based Assays (MTT, ELISA, Western Blot) treatment->assays data_analysis Data Analysis and Comparison assays->data_analysis treatment_animal Treatment with DMC animal_model->treatment_animal behavioral_tests Behavioral & Neurochemical Analysis treatment_animal->behavioral_tests behavioral_tests->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Caption: A typical experimental workflow for evaluating Demethoxycurcumin.

References

Safety Operating Guide

Proper Disposal Procedures for Demethoxyencecalin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information, including detailed operational and disposal plans for demethoxyencecalin, a naturally occurring compound with antifungal properties. By adhering to these procedures, laboratories can maintain a safe working environment and ensure regulatory compliance.

Immediate Safety and Handling Protocols

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Use protective gloves.[1]

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: In areas with inadequate ventilation or when dust/aerosols may be generated, a suitable respirator is required.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]

  • Ensure that a safety shower and eyewash station are readily accessible.[1]

Handling and Storage:

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Store in a cool, well-ventilated area in a tightly sealed container.[1]

  • Keep away from direct sunlight and sources of ignition.[1]

  • This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound:

PropertyValue
Molecular FormulaC₁₃H₁₄O₂[1][2][3][4]
Molecular Weight202.25 g/mol [1][2][3]
AppearanceColorless Transparent Liquid or White Solid[2]
Purity98.77%[2]
SolubilitySoluble in organic solvents such as ethanol and methanol.[3] Water solubility is estimated at 60.26 mg/L @ 25 °C.[4][5]
Boiling Point329.8 ± 42.0 °C at 760 mmHg[4]
Flash Point147.7 ± 21.4 °C[4]
Density1.1 ± 0.1 g/cm³[4]

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following step-by-step procedure should be followed:

  • Assess the Waste: Determine if the this compound waste is in a solid, liquid, or contaminated material form.

  • Containment:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.

    • Liquid Waste: For solutions, absorb the liquid with a non-reactive, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

    • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered contaminated.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

While specific experimental protocols involving this compound are beyond the scope of this disposal guide, it is crucial to incorporate waste disposal considerations into the planning phase of any experiment. This includes identifying the types and potential volumes of waste that will be generated and ensuring the availability of appropriate waste containers and labels.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Identify Waste Type (Solid, Liquid, Contaminated) B->C D Collect in a Labeled, Sealed Hazardous Waste Container C->D E Store in a Designated Secure Area D->E F Arrange for Professional Disposal (EHS or Licensed Contractor) E->F

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Demethoxyencecalin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Demethoxyencecalin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to ensure a safe laboratory environment.

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] The following information outlines the necessary personal protective equipment (PPE) and procedural steps to minimize exposure and ensure safe use.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.[1] It is imperative to use the specified equipment to prevent accidental exposure.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles causing serious eye irritation.
Hand Protection Protective gloves (e.g., nitrile, neoprene)Prevents skin contact that can lead to irritation.
Body Protection Impervious clothing (e.g., lab coat)Protects skin from accidental spills and contamination.
Respiratory Protection Suitable respiratorPrevents inhalation of dust or aerosols that may cause respiratory irritation.

Experimental Workflow and Handling Procedures

Proper handling of this compound is crucial from initial preparation to final disposal. The workflow diagram below illustrates the key steps to be followed. Always work in a well-ventilated area, preferably within a fume hood, to minimize inhalation risks.[1]

Safe Handling Workflow for this compound prep Preparation - Don appropriate PPE - Work in a ventilated area handle Handling - Avoid creating dust/aerosols - Prevent skin and eye contact prep->handle storage Storage - Tightly sealed container - Cool, well-ventilated area - Away from sunlight and ignition sources handle->storage spill Spill & Emergency - Evacuate area - Use absorbent material - Decontaminate surfaces handle->spill disposal Disposal - Follow institutional and local regulations - Dispose of contaminated materials as hazardous waste handle->disposal storage->disposal spill->disposal first_aid First Aid - Eye: Flush with water - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Seek medical attention spill->first_aid

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with institutional, local, and national regulations for hazardous waste.

Spill Containment and Cleanup: In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[1] Use an inert, absorbent material, such as diatomite or universal binders, to contain the spill.[1] The contaminated absorbent material and any cleaning supplies must be collected and placed in a sealed container for proper disposal as chemical waste.[1] Decontaminate the affected surfaces by washing with a suitable solvent like alcohol.[1]

Waste Disposal: Do not dispose of this compound down the drain or in general waste.[1] All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous waste and disposed of through a licensed chemical waste disposal service.

Emergency First Aid Procedures

In case of accidental exposure, immediate action is critical. The following first aid measures should be taken[1]:

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water. If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demethoxyencecalin
Reactant of Route 2
Reactant of Route 2
Demethoxyencecalin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.